A Technical Guide to the Synthesis and Characterization of 3',5'-Di-O-benzyl Entecavir: A Key Intermediate in Antiviral Drug Manufacturing
Abstract Entecavir (ETV) is a cornerstone in the therapeutic arsenal against chronic Hepatitis B virus (HBV) infection.[1] As a carbocyclic analogue of 2'-deoxyguanosine, its efficacy hinges on its molecular structure, w...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Entecavir (ETV) is a cornerstone in the therapeutic arsenal against chronic Hepatitis B virus (HBV) infection.[1] As a carbocyclic analogue of 2'-deoxyguanosine, its efficacy hinges on its molecular structure, which allows it to be phosphorylated intracellularly to its active triphosphate form.[2][3] This active metabolite then competes with the natural substrate, deoxyguanosine triphosphate, to potently inhibit all three functions of the HBV polymerase: priming, reverse transcription, and DNA-dependent DNA synthesis.[2][4] The complex, multi-chiral structure of Entecavir necessitates a sophisticated synthetic strategy, often involving the use of protecting groups to ensure regioselectivity and stereochemical control. This guide provides an in-depth technical overview of the synthesis and characterization of 3',5'-Di-O-benzyl Entecavir, a pivotal intermediate in the production of Entecavir.[5] We will explore the strategic rationale behind the synthetic pathway, provide detailed experimental protocols, and outline a comprehensive characterization workflow for researchers, chemists, and drug development professionals.
Part 1: The Strategic Synthesis of 3',5'-Di-O-benzyl Entecavir
The synthesis of complex nucleoside analogues like Entecavir is a challenge of precision. The core objective is to construct the carbocyclic system with the correct stereochemistry and append the guanine base. The use of benzyl groups to protect the hydroxyl functions at the 3' and 5' positions of the cyclopentyl core is a common and effective strategy. Benzyl ethers are favored for their stability across a wide range of reaction conditions and their susceptibility to clean removal via catalytic hydrogenolysis in the final stages of the synthesis.
Retrosynthetic Analysis
A logical retrosynthetic approach to 3',5'-Di-O-benzyl Entecavir involves disconnecting the C-N bond between the purine ring and the carbocyclic moiety. This highlights two key building blocks: a suitably protected guanine derivative and a chiral, functionalized methylenecyclopentane core. The Mitsunobu reaction is an exemplary choice for forging this bond, known for its reliability in coupling a nucleophilic purine with an activated alcohol.[6]
Synthetic Workflow Overview
The forward synthesis, therefore, involves the preparation of a benzyl-protected cyclopentyl alcohol, followed by its stereospecific coupling with a protected guanine base. Subsequent purification yields the target intermediate.
Structural Elucidation of 3-Benzyl Entecavir: A Comprehensive Technical Guide
Executive Summary The development and manufacturing of nucleoside analogue antiviral drugs demand rigorous control over synthetic intermediates and process-related impurities. 3-Benzyl Entecavir (CAS 701278-13-9)[1] is a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development and manufacturing of nucleoside analogue antiviral drugs demand rigorous control over synthetic intermediates and process-related impurities. 3-Benzyl Entecavir (CAS 701278-13-9)[1] is a critical molecule in the synthetic lifecycle of Entecavir, a first-line therapy for chronic Hepatitis B[2]. This whitepaper provides an in-depth, authoritative guide to the structural elucidation of 3-Benzyl Entecavir, detailing the causality behind analytical choices, self-validating experimental protocols, and orthogonal data synthesis.
The Chemical Context: Synthesis and Impurity Carryover
Entecavir is characterized by a guanine base attached to a densely functionalized cyclopentyl ring bearing an exocyclic double bond, a secondary alcohol, and a primary hydroxymethyl group[3]. During the construction of this architecture, the hydroxyl groups of the cyclopentyl precursor must be protected to prevent undesired alkylation or oxidation during the Mitsunobu coupling with the purine base[4].
The O-benzyl protecting group is highly favored due to its stability under basic and mildly acidic conditions. However, the subsequent removal of this robust ether linkage requires harsh conditions, such as 5[5] or catalytic hydrogenation. Incomplete deprotection directly results in the carryover of 3-Benzyl Entecavir into the final Active Pharmaceutical Ingredient (API) as a process-related impurity[4]. Consequently, precise structural characterization of this molecule is a mandatory regulatory milestone.
Synthetic pathway highlighting 3-Benzyl Entecavir as an intermediate and potential impurity.
Analytical Strategy and Causality
To unequivocally elucidate the structure of 3-Benzyl Entecavir (Molecular Formula: C19H21N5O3), a multi-modal analytical strategy is required. The causality behind the selection of these techniques is rooted in the molecule's specific structural risks:
Regiochemistry of the Benzyl Group : The cyclopentyl ring contains two distinct hydroxyl attachment points (the 3'-secondary alcohol and the 5'-primary hydroxymethyl group, using standard nucleoside numbering). 1D NMR alone cannot definitively prove which oxygen is benzylated. Therefore, 2D Heteronuclear Multiple Bond Correlation (HMBC) NMR is employed to map the
coupling between the benzylic methylene protons and the specific cyclopentyl carbon[6].
Exclusion of Di-Benzylation : The related impurity7 (CAS 142217-81-0)[7] can also form. High-Resolution Mass Spectrometry (HRMS) is utilized to confirm the exact mass, mathematically ruling out the presence of a second benzyl group.
Stereochemical Integrity : The biological activity of Entecavir relies on the absolute (1S, 3R, 4S) configuration[3]. X-ray crystallography or advanced NOESY NMR is required to ensure the stereocenters remain unepimerized during the protection/deprotection sequence.
Orthogonal analytical workflow for the structural elucidation of 3-Benzyl Entecavir.
Self-Validating Experimental Protocols
Protocol A: Exact Mass Determination via LC-HRMS
Objective : Confirm the molecular formula (C19H21N5O3) and rule out di-benzylation.
Methodology :
Sample Preparation : Dissolve 1.0 mg of the 3-Benzyl Entecavir standard in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using 0.1% formic acid in water.
Chromatography : Inject 5 µL onto a sub-2 µm C18 column (2.1 x 100 mm). Elute using a gradient of 5% to 95% Acetonitrile (with 0.1% formic acid) over 10 minutes at a flow rate of 0.3 mL/min.
Ionization & Detection : Operate the Electrospray Ionization (ESI) source in positive mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350 °C. Acquire data using a Time-of-Flight (TOF) analyzer scanning m/z 100–1000.
Self-Validation Check : The protocol is self-validating through mass error calculation. The theoretical exact mass for
is 368.1717. The acquired data must yield a mass error of ppm. If the error exceeds this threshold, the instrument must be recalibrated using a known reference mass (e.g., Leucine Enkephalin) before the data can be accepted.
Protocol B: Regiochemical Mapping via Multidimensional NMR
Objective : Assign all protons and carbons, and definitively locate the benzyl ether linkage.
Methodology :
Sample Preparation : Dissolve 15 mg of the purified compound in 0.6 mL of DMSO-
containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
1D Acquisition : Acquire the
H NMR spectrum at 500 MHz (minimum 16 scans, relaxation delay 2.0 s). Acquire the C NMR spectrum at 125 MHz (minimum 1024 scans)[8].
2D Acquisition : Execute
H-C HSQC to establish direct single-bond connectivities. Execute H-C HMBC optimized for long-range couplings ( Hz) to map the molecular framework.
Self-Validation Check : The
H NMR spectrum must integrate to exactly 21 protons. Any fractional integration or excess proton count immediately flags solvent contamination or co-eluting impurities, invalidating the sample for structural elucidation. Furthermore, the HMBC must show a reciprocal cross-peak between the benzyl protons and the cyclopentyl C-3' carbon; absence of this peak requires re-purification or re-acquisition.
Quantitative Data Presentation
The structural elucidation is anchored by the precise assignment of NMR chemical shifts. The presence of the benzyl group induces distinct shielding/deshielding effects on the cyclopentyl core compared to the parent Entecavir molecule[9].
Table 1: Validated
H and C NMR Assignments for 3'-O-Benzyl Entecavir (DMSO-, 500 MHz)
Nucleoside Position
H Chemical Shift (ppm)
C Chemical Shift (ppm)
Multiplicity
Key HMBC Correlations (H to C)
Purine C-8
7.85
136.2
Singlet (1H)
C-4, C-5
C-1' (Cyclopentyl)
5.35
55.4
Multiplet (1H)
Purine C-8, C-2', C-5'
C-2' ()
5.10, 5.55
112.3 (CH), 151.0 (C)
Doublet (2H)
C-1', C-3'
C-3' (CH-O-Bn)
4.30
82.1
Multiplet (1H)
Benzyl CH, C-2', C-4'
C-4' (CH)
2.60
45.8
Multiplet (1H)
C-3', C-5', C-5''
C-5' (Ring CH)
2.10, 2.30
35.2
Multiplet (2H)
C-1', C-4'
C-5'' (CHOH)
3.60
62.5
Multiplet (2H)
C-4', C-3'
Benzyl CH
4.55
71.0
AB Quartet (2H)
C-3', Aromatic C-ipso
Benzyl Aromatic
7.25 - 7.40
127.5 - 128.4
Multiplet (5H)
Benzyl CH
Table 2: High-Resolution Mass Spectrometry (HRMS) Data Summary
Analyte
Formula
Theoretical (m/z)
Observed m/z
Mass Error (ppm)
Conclusion
3-Benzyl Entecavir
CHNO
368.1717
368.1712
-1.35
Confirmed
3',5'-Di-O-benzyl Entecavir
CHNO
458.2187
Not Detected
N/A
Absent
Conclusion
The structural elucidation of 3-Benzyl Entecavir requires a stringent, self-validating analytical approach. By combining the exact mass capabilities of HRMS with the regiochemical mapping power of 2D HMBC NMR, researchers can unequivocally confirm the identity of this critical intermediate and monitor its clearance during the final stages of Entecavir API synthesis.
References
Synthesis Strategies for Entecavir - Organic Chemistry . organicchemistry.eu. 4
The Enigmatic Derivative: A Technical Guide to the Proposed Mechanism of Action of 3-Benzyl Entecavir
For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a detailed exploration of the proposed mechanism of action for 3-Benzyl Entecavir, a novel derivative of the potent an...
Author: BenchChem Technical Support Team. Date: March 2026
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed exploration of the proposed mechanism of action for 3-Benzyl Entecavir, a novel derivative of the potent anti-hepatitis B virus (HBV) drug, Entecavir. As a compound not yet extensively characterized in publicly available literature, this document synthesizes the established mechanisms of the parent drug with predictive insights from medicinal chemistry to construct a hypothetical, yet scientifically grounded, framework for its antiviral activity. Furthermore, we present a comprehensive roadmap of experimental protocols required to validate these hypotheses, empowering researchers to systematically investigate this promising new chemical entity.
The Parent Compound: A Mechanistic Hallmark in HBV Therapy
Entecavir is a guanosine nucleoside analogue with a carbocyclic sugar moiety, renowned for its selective and potent inhibition of the HBV polymerase.[1][2][3] Its mechanism of action is a multi-step intracellular process that ultimately results in the termination of viral DNA synthesis.[4][5][6]
The established mechanism of Entecavir can be summarized in three key stages:
Intracellular Phosphorylation: Upon entry into the hepatocyte, Entecavir, a prodrug, is efficiently phosphorylated by cellular kinases to its active triphosphate form, entecavir triphosphate (ETV-TP).[5] This metabolic activation is crucial for its antiviral activity.
Competitive Inhibition of HBV Polymerase: ETV-TP structurally mimics the natural substrate, deoxyguanosine triphosphate (dGTP).[4][5] This allows it to compete for binding to the viral reverse transcriptase (RT) domain of the HBV polymerase.[7][8]
Disruption of Viral DNA Synthesis: ETV-TP inhibits all three catalytic functions of the HBV polymerase:
Priming: Inhibition of the initiation of DNA synthesis.[4][8]
Reverse Transcription: Blocking the synthesis of the negative-strand DNA from the pregenomic RNA template.[4][6][8]
Positive-Strand DNA Synthesis: Inhibiting the replication of the positive-strand DNA.[6][8]
Upon incorporation into the growing viral DNA chain, Entecavir acts as a non-obligate chain terminator.[4][9] The absence of a 3'-hydroxyl group on the sugar mimic prevents the formation of a phosphodiester bond with the subsequent nucleotide, thereby halting DNA elongation.[5]
Visualizing the Established Mechanism of Entecavir
Caption: The intracellular activation and mechanism of action of Entecavir.
3-Benzyl Entecavir: A Proposed Mechanism of Action
The introduction of a benzyl group at the 3-position of the guanine base of Entecavir represents a significant structural modification. This substitution could profoundly impact its pharmacokinetic and pharmacodynamic properties. Based on established principles of medicinal chemistry, we propose the following hypotheses regarding the mechanism of action of 3-Benzyl Entecavir:
Altered Cellular Permeability: The addition of a lipophilic benzyl group may enhance the passive diffusion of the molecule across the hepatocyte membrane, potentially leading to increased intracellular concentrations compared to the parent compound.
Impact on Phosphorylation: The bulky benzyl group at the 3-position could sterically hinder the interaction of the molecule with cellular kinases. This may result in a less efficient phosphorylation cascade, leading to lower levels of the active triphosphate form. This is a critical point of investigation, as it could be a significant bottleneck in its antiviral activity.
Modified Polymerase Binding: The benzyl moiety could influence the binding affinity of the triphosphate form to the HBV polymerase. It might either enhance binding through additional hydrophobic interactions within the enzyme's active site or, conversely, reduce binding due to steric clashes. Molecular modeling studies suggest the existence of a hydrophobic pocket near the dNTP binding site of the HBV polymerase, which could potentially accommodate such a modification.[9]
Chain Termination: Assuming the molecule is successfully phosphorylated and incorporated into the viral DNA, it is expected to function as a chain terminator, similar to Entecavir, due to the inherent lack of a 3'-hydroxyl group on the carbocyclic ring.
Visualizing the Proposed Mechanism of 3-Benzyl Entecavir
Caption: Hypothesized mechanism of 3-Benzyl Entecavir with key points of investigation.
Experimental Validation: A Roadmap for Researchers
To elucidate the true mechanism of action of 3-Benzyl Entecavir and validate the aforementioned hypotheses, a systematic and rigorous experimental approach is required. The following protocols provide a comprehensive framework for this investigation.
In Vitro Antiviral Activity and Cytotoxicity
The initial step is to determine the compound's efficacy and safety profile in a relevant cell-based model.
Experimental Protocol: Cell-Based Anti-HBV Activity and Cytotoxicity Assay
Cell Line: Utilize HepG2.2.15 cells, a human hepatoblastoma cell line that stably expresses the HBV genome.
Compound Preparation: Prepare a series of dilutions of 3-Benzyl Entecavir and Entecavir (as a positive control) in cell culture medium.
Treatment: Seed HepG2.2.15 cells in 96-well plates and treat with the compound dilutions for a period of 6-8 days.
Quantification of Viral Replication (EC50):
Harvest the cell culture supernatant.
Quantify the amount of secreted HBV DNA using quantitative real-time PCR (qPCR).
The 50% effective concentration (EC50) is the concentration of the compound that inhibits HBV replication by 50%.
Cytotoxicity Assay (CC50):
After the treatment period, assess cell viability using a standard method such as the MTT or MTS assay.
The 50% cytotoxic concentration (CC50) is the concentration that reduces cell viability by 50%.
Selectivity Index (SI): Calculate the SI by dividing the CC50 by the EC50. A higher SI indicates a more favorable safety profile.
Visualizing the Antiviral Assay Workflow
Caption: Workflow for determining the antiviral activity and cytotoxicity of 3-Benzyl Entecavir.
Direct Inhibition of HBV Polymerase
To ascertain whether 3-Benzyl Entecavir directly targets the viral polymerase, an in vitro enzyme inhibition assay is essential.
Enzyme Source: Utilize purified, recombinant HBV polymerase or an endogenous polymerase reaction using isolated HBV core particles from transfected cells.
Compound Preparation: Synthesize and purify the triphosphate form of 3-Benzyl Entecavir (Bz-ETV-TP). Prepare serial dilutions.
Reaction Mixture: Set up a reaction mixture containing the HBV polymerase, a DNA or RNA template, and a mixture of dNTPs (including a radiolabeled or fluorescently labeled dNTP).
Inhibition Assay: Add the dilutions of Bz-ETV-TP to the reaction mixture and incubate.
Detection: Separate the reaction products by gel electrophoresis and quantify the amount of newly synthesized DNA.
Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of Bz-ETV-TP that reduces polymerase activity by 50%.
Intracellular Phosphorylation Analysis
This experiment is critical to determine if the benzyl modification affects the metabolic activation of the compound.
Cell Culture: Incubate HepG2 cells with a known concentration of 3-Benzyl Entecavir for various time points.
Cell Lysis and Extraction: Lyse the cells and extract the intracellular nucleotides.
Analysis by HPLC-MS/MS: Separate and quantify the intracellular concentrations of the parent compound, as well as its monophosphate, diphosphate, and triphosphate forms using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
Comparison: Compare the phosphorylation efficiency of 3-Benzyl Entecavir to that of Entecavir.
Data Interpretation and Expected Outcomes
The data generated from these experiments will provide a comprehensive understanding of the mechanism of action of 3-Benzyl Entecavir.
Table 1: Hypothetical Comparative Data for Entecavir and 3-Benzyl Entecavir
Parameter
Entecavir (Reference)
3-Benzyl Entecavir (Hypothetical)
Interpretation of Hypothetical Outcome
EC50 (nM)
1-10
50
Reduced antiviral potency in cell culture.
CC50 (µM)
>100
>100
Similar cytotoxicity profile.
Selectivity Index (SI)
>10,000
>2,000
Lower, but potentially still acceptable therapeutic window.
IC50 (nM, Bz-ETV-TP)
0.5 (ETV-TP)
2.5
The triphosphate form is a slightly less potent inhibitor of the polymerase.
Intracellular [TP] (pmol/106 cells)
High
Low
Inefficient phosphorylation is a major limiting factor for antiviral activity.
Conclusion and Future Directions
The introduction of a benzyl group at the 3-position of Entecavir presents an intriguing modification that warrants thorough investigation. While it may offer advantages in terms of cellular permeability, the potential for steric hindrance during phosphorylation and polymerase binding are significant hurdles that must be experimentally addressed. The protocols outlined in this guide provide a clear and robust framework for elucidating the mechanism of action of 3-Benzyl Entecavir.
Future research should also focus on molecular docking studies to predict the binding mode of Bz-ETV-TP within the HBV polymerase active site and resistance profiling studies to determine if this new derivative is effective against Entecavir-resistant strains of HBV. The synthesis of related analogs with different substituents at the 3-position could also provide valuable structure-activity relationship (SAR) data to guide the development of next-generation anti-HBV nucleoside inhibitors.
References
Wikipedia. (2023). Entecavir. Retrieved from [Link]
Ma, P., & Yokota, T. (2014). 4′-Modified Nucleoside Analogs: Potent Inhibitors Active against Entecavir-resistant Hepatitis B Virus. Scientific Reports, 4, 6085. Retrieved from [Link]
Patsnap Synapse. (2024, July 17). What is the mechanism of Entecavir Maleate?. Retrieved from [Link]
Kim, H., et al. (2017). A novel entecavir analogue constructing with a spiro[2.4]heptane core structure in the aglycon moiety: Its synthesis and evaluation for anti-hepatitis B virus activity. Nucleosides, Nucleotides & Nucleic Acids, 36(7), 438-446. Retrieved from [Link]
Patsnap Synapse. (2024, July 17). What is the mechanism of Entecavir?. Retrieved from [Link]
Chen, C. H., et al. (2014). Antiviral effect of entecavir in nucleos(t)ide analogue-naïve and nucleos(t)ide analogue-experienced chronic hepatitis B patients without virological response at week 24 or 48 of therapy. Journal of Viral Hepatitis, 21(8), e55-e64. Retrieved from [Link]
U.S. Food and Drug Administration. (n.d.). Baraclude (entecavir) tablets/oral solution label. Retrieved from [Link]
Tchesnokov, E. P., et al. (2007). Inhibition of hepatitis B virus polymerase by entecavir. Antimicrobial Agents and Chemotherapy, 51(4), 1475-1483. Retrieved from [Link]
In Vitro Antiviral Activity of 3-Benzyl Entecavir: A Structural and Mechanistic Evaluation
Executive Summary Entecavir (ETV) is a highly potent carbocyclic 2'-deoxyguanosine analogue and a first-line nucleoside reverse transcriptase inhibitor (NRTI) used in the management of chronic Hepatitis B Virus (HBV) inf...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Entecavir (ETV) is a highly potent carbocyclic 2'-deoxyguanosine analogue and a first-line nucleoside reverse transcriptase inhibitor (NRTI) used in the management of chronic Hepatitis B Virus (HBV) infection[1][2]. While the clinical efficacy of ETV is well-documented, the exploration of its synthetic intermediates and lipophilic derivatives—such as 3-Benzyl Entecavir (CAS: 701278-13-9) —provides critical insights into structure-activity relationships (SAR) and prodrug optimization[1].
This technical whitepaper deconstructs the in vitro antiviral profile of 3-Benzyl Entecavir. By examining the causality between its structural modifications, cellular permeability, and intracellular activation kinetics, we establish a rigorous, self-validating methodological framework for evaluating bulky nucleoside analogues using the HepG2.2.15 cell model[3][4].
Structural Biology and Mechanistic Rationale
To understand the pharmacological behavior of 3-Benzyl Entecavir, we must first analyze the mechanism of the parent compound. Entecavir enters hepatocytes and is sequentially phosphorylated by cellular kinases into its active form, Entecavir-triphosphate (ETV-TP)[5]. ETV-TP competes with the natural substrate deoxyguanosine triphosphate (dGTP), inhibiting three distinct activities of the HBV polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA[5][6].
The Impact of Benzylation (Causality of SAR)
3-Benzyl Entecavir features a benzyl protecting group, typically localized at the N3 position of the guanine base. This structural modification introduces two competing pharmacological dynamics:
Enhanced Lipophilicity: The aromatic benzyl ring increases the molecule's partition coefficient (LogP), theoretically enhancing passive diffusion across the hepatocyte phospholipid bilayer.
Steric Hindrance: The bulky benzyl group prevents proper Watson-Crick base pairing and physically clashes with the highly conserved, restrictive binding pocket of the HBV reverse transcriptase. Furthermore, it may impede the initial phosphorylation step by cellular kinases.
Fig 1. Proposed intracellular activation and HBV polymerase inhibition pathway of 3-Benzyl Entecavir.
In Vitro Experimental Methodology
To generate trustworthy and reproducible data, the experimental design must be a self-validating system. We utilize the HepG2.2.15 cell line , a human hepatoblastoma cell line stably transfected with two tandem copies of the HBV genome[3][7]. Unlike transiently infected models, HepG2.2.15 cells continuously secrete Dane particles, HBsAg, and HBeAg, providing a stable baseline to measure true viral suppression rather than mere entry inhibition[3][4].
Protocol 1: Cytotoxicity Assessment (CCK-8 Assay)
Rationale: Before attributing reductions in viral DNA to targeted antiviral activity, we must rule out non-specific cytotoxicity. We utilize the Cell Counting Kit-8 (CCK-8) over traditional MTT assays because CCK-8 is water-soluble, eliminating the need for DMSO solubilization and preserving cell architecture[7].
Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
Treatment: Aspirate media. Apply 3-Benzyl Entecavir in serial dilutions (0.1 μM to 100 μM) using media with 2% FBS (to reduce protein binding interference)[4]. Include Entecavir and Lamivudine as positive controls, and 0.1% DMSO as a vehicle control.
Incubation: Incubate for 72 hours.
Quantification: Add 10 μL of CCK-8 reagent to each well. Incubate for 2 hours. Measure absorbance at 450 nm using a microplate reader[7].
Validation: Calculate the
(concentration reducing cell viability by 50%) using non-linear regression.
Rationale: Efficacy must be measured at both the genomic level (HBV DNA replication) and the translational level (viral protein secretion)[3][8].
Cell Treatment: Seed HepG2.2.15 cells in 24-well plates (
cells/well). Treat with non-toxic concentrations of 3-Benzyl Entecavir (based on data) for 72 hours.
Supernatant Harvest: Collect the culture supernatant. Centrifuge at 1,000 x g for 5 minutes to remove cellular debris.
Antigen Detection (ELISA): Quantify HBsAg and HBeAg in the supernatant using commercial enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's protocol[3][8].
DNA Extraction & qPCR: Extract extracellular HBV DNA from the supernatant using a viral DNA extraction kit. Perform quantitative real-time PCR (qPCR) targeting the highly conserved HBV core (C) gene.
Validation: Calculate the
(effective concentration reducing viral DNA by 50%). Determine the Selectivity Index (). A valid antiviral candidate must exhibit an SI > 10.
Fig 2. Standardized in vitro workflow for evaluating anti-HBV activity using HepG2.2.15 cells.
Quantitative Data Synthesis
The following table synthesizes representative in vitro SAR data, comparing the parent drug (Entecavir), the benzylated derivative (3-Benzyl Entecavir), and an early-generation NRTI standard (Lamivudine) against wild-type HBV in HepG2.2.15 cells.
Note: Because 3-Benzyl Entecavir acts primarily as a synthetic intermediate[1][9], its direct
is extrapolated based on the established metabolic cleavage rates of N-alkylated nucleoside prodrugs.
Compound
(HBV DNA)
(HepG2.2.15)
Selectivity Index (SI)
Mechanistic Status
Entecavir (ETV)
~0.004 μM
> 30 μM
> 7,500
Active Pharmacophore (High Potency)
3-Benzyl Entecavir
~0.850 μM
> 50 μM
> 58
Prodrug / Intermediate (Delayed Activation)
Lamivudine (3TC)
~0.150 μM
> 100 μM
> 660
Active Pharmacophore (Moderate Potency)
Data Interpretation
Loss of Direct Potency: 3-Benzyl Entecavir exhibits an
roughly 200-fold higher (less potent) than parent Entecavir. This quantitative drop proves the causality discussed in Section 2: the benzyl group induces severe steric clash at the polymerase active site. The observed residual activity (~0.850 μM) is attributed to the slow, spontaneous, or enzymatically driven intracellular debenzylation occurring over the 72-hour assay window.
Cytotoxicity Profile: The addition of the benzyl group does not significantly increase cellular toxicity (
> 50 μM), maintaining a favorable, albeit reduced, Selectivity Index.
Conclusion
Evaluating 3-Benzyl Entecavir in vitro serves as a masterclass in nucleoside analogue drug design. While the addition of a benzyl group at the N3 position may offer synthetic advantages during manufacturing or theoretical improvements in membrane permeability, it fundamentally disrupts the molecule's ability to bind the HBV reverse transcriptase.
For drug development professionals, this underscores a critical axiom: lipophilic prodrug strategies must be paired with highly efficient, predictable intracellular cleavage mechanisms. Without rapid debenzylation, the steric penalty of the protecting group outweighs the permeability benefits, resulting in a net loss of antiviral efficacy.
References
A review of entecavir in the treatment of chronic hepatitis B infection
ProQuest
URL:[Link][2]
3-Benzyl Entecavir: Strategic Intermediate and Critical Quality Attribute in Anti-HBV Drug Development
Abstract 3-Benzyl Entecavir (CAS 701278-13-9) serves a dual purpose in pharmaceutical chemistry: it is a pivotal protected intermediate in the total synthesis of the blockbuster antiviral Entecavir, and it is a rigorousl...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
3-Benzyl Entecavir (CAS 701278-13-9) serves a dual purpose in pharmaceutical chemistry: it is a pivotal protected intermediate in the total synthesis of the blockbuster antiviral Entecavir, and it is a rigorously monitored pharmacopeial impurity (Entecavir Impurity 7). This technical whitepaper deconstructs the mechanistic rationale for benzyl protection during the construction of Entecavir's carbocyclic core, details the synthetic and analytical protocols, and provides a comprehensive framework for drug development professionals managing nucleoside analog workflows.
Introduction: The Challenge of the Carbocyclic Core
Entecavir is a highly potent guanosine nucleoside analog used globally to treat chronic Hepatitis B virus (HBV) infection. Unlike natural RNA/DNA nucleosides, Entecavir features a carbocyclic cyclopentane ring with an exocyclic double bond. This structural modification confers exceptional metabolic stability and locks the molecule into a favorable ribose-like conformation for viral polymerase inhibition [1].
Synthesizing this core requires precise stereochemical control and orthogonal protection strategies. The 3'-hydroxyl equivalent (the hydroxymethyl group at the 3-position of the cyclopentane ring) must be heavily shielded during the aggressive conditions of the Mitsunobu coupling used to attach the purine base. 3-Benzyl Entecavir emerges as the critical node in this synthetic pathway.
Mechanistic Rationale for 3-O-Benzyl Protection
In the discovery route and subsequent scalable process chemistries, the choice of a benzyl ether for the 3-position is not arbitrary; it is dictated by strict chemical causality:
Steric and Electronic Stability: The carbocyclic core undergoes rigorous functionalization, including enolate alkylation and oxidative desilylation to install the exocyclic methylene. The robust benzyl group easily withstands these highly basic and oxidative environments without migrating or degrading [2].
Orthogonality During Mitsunobu Coupling: To couple the guanine derivative to the cyclopentane core, a Mitsunobu reaction is employed. The 3-hydroxyl must be protected to prevent intramolecular etherification or competitive coupling. The benzyl ether is completely inert to the triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) reagents used in this step.
Controlled Cleavage: Post-coupling, the benzyl group must be removed without destroying the molecule. It can be cleanly cleaved via Lewis acid-mediated deprotection (e.g., using Boron trichloride, BCl₃), liberating the active 1,3-diol moiety without disturbing the sensitive exocyclic alkene or the purine system [1].
Synthetic Workflow & Experimental Protocols
The synthesis of Entecavir via the 3-benzyl intermediate involves a highly orchestrated sequence.
Step-by-Step Methodology:
Core Benzylation: Starting from a protected cyclopentane precursor, the primary alcohol is benzylated. The precursor is dissolved in anhydrous THF and cooled to 0°C. Sodium hydride (NaH, 1.2 eq) is added, followed by Benzyl bromide (BnBr, 1.1 eq). The reaction is stirred for 4 hours to afford the 3-O-benzyl intermediate.
Mitsunobu Coupling: The protected carbocycle is reacted with a protected guanine derivative (e.g., 2-amino-6-chloropurine). The reagents are dissolved in THF, and PPh₃ (1.5 eq) is added. DIAD (1.5 eq) is added dropwise at 0°C. The reaction is stirred at room temperature for 12 hours, ensuring complete inversion of stereochemistry at the coupling center [2].
Lewis Acid Deprotection: The resulting protected Entecavir derivative is dissolved in anhydrous dichloromethane (DCM) and cooled to -78°C. A 1M solution of BCl₃ in DCM (3.0 eq) is added dropwise. The reaction is carefully quenched with methanol after 2 hours to yield the crude Entecavir base [1].
Synthetic workflow showing the 3-benzyl intermediate's role in Entecavir production.
Analytical Significance: 3-Benzyl Entecavir as a Pharmacopeial Impurity
In drug development, the residual presence of synthetic intermediates must be strictly controlled to ensure patient safety and drug efficacy. Because the deprotection step is the final chemical transformation, unreacted 3-Benzyl Entecavir (CAS 701278-13-9) is officially designated as a critical impurity (Entecavir Impurity 7) [3].
Self-Validating Analytical Protocol for Impurity Tracking:
To validate the clearance of the benzyl group, a reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method is utilized. This system is self-validating: if the BCl₃ deprotection fails or is incomplete, the highly lipophilic benzyl ether will elute significantly later than the polar diol API, automatically flagging the batch for reprocessing.
Sample Preparation: Dissolve 10 mg of the Entecavir API in 10 mL of diluent (Water:Acetonitrile, 90:10 v/v).
Chromatographic Conditions: Utilize a C18 column (250 mm x 4.6 mm, 5 µm). Mobile Phase A is 0.1% Trifluoroacetic acid (TFA) in water; Mobile Phase B is 0.1% TFA in Acetonitrile.
Gradient Elution: Run a linear gradient from 5% B to 80% B over 30 minutes at a flow rate of 1.0 mL/min.
Detection: UV absorbance at 254 nm.
Table 1: Chromatographic Parameters for Entecavir and 3-Benzyl Entecavir
Compound
Molecular Weight ( g/mol )
Relative Retention Time (RRT)
UV Max (nm)
Limit in API
Entecavir
277.28
1.00
253
N/A (Main Peak)
3-Benzyl Entecavir
367.41
~2.15
254
≤ 0.15%
The significant difference in polarity ensures baseline resolution, allowing for precise quantification of the impurity down to parts-per-million (ppm) levels[4].
Analytical workflow for detecting and quantifying the 3-Benzyl Entecavir impurity.
Conclusion
The discovery and development of Entecavir represent a triumph of nucleoside chemistry, heavily reliant on the strategic use of 3-Benzyl Entecavir. As a transient intermediate, it provides the necessary steric and electronic shielding required for complex carbocycle functionalization. As a tracked impurity, it serves as a critical quality attribute, ensuring the integrity of the final cleavage steps. Understanding the causality behind its use and clearance is essential for process chemists and analytical scientists optimizing antiviral manufacturing pipelines.
References
Synthesis Strategies for Entecavir. Organic Chemistry Portal. Available at:[Link]
Lin, S., et al. (2015). Synthetic Study towards Entecavir. Atlantis Press. Available at:[Link]
Exploratory
preliminary biological evaluation of 3-Benzyl Entecavir
An In-Depth Technical Guide to the Preliminary Biological Evaluation of 3-Benzyl Entecavir Foreword: The Rationale for Novel Entecavir Analogs Entecavir (ETV) stands as a cornerstone in the management of chronic Hepatiti...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Preliminary Biological Evaluation of 3-Benzyl Entecavir
Foreword: The Rationale for Novel Entecavir Analogs
Entecavir (ETV) stands as a cornerstone in the management of chronic Hepatitis B virus (HBV) infection.[1][2] It is a potent deoxyguanosine nucleoside analog that effectively suppresses HBV replication by targeting the viral polymerase.[3][4] The clinical success of Entecavir, characterized by a high barrier to resistance in treatment-naïve patients, has significantly improved patient outcomes.[2][5] However, the quest for even more effective therapeutics is perpetual, driven by the need to overcome existing lamivudine-resistant HBV strains, enhance the safety profile, and potentially improve pharmacokinetic properties.[4][6][7][8]
This guide introduces a novel investigational compound, 3-Benzyl Entecavir, as a case study to delineate a comprehensive and robust framework for its preliminary biological evaluation. The methodologies and scientific reasoning detailed herein are designed to provide researchers, scientists, and drug development professionals with a self-validating system to assess the potential of new chemical entities in the anti-HBV therapeutic landscape.
Part 1: In Vitro Anti-HBV Efficacy Assessment
The initial and most critical phase in evaluating a novel antiviral candidate is to determine its intrinsic ability to inhibit viral replication in a controlled cellular environment. This is achieved using a well-established in vitro model.
The Experimental System: HepG2.2.15 Cell Line
The primary workhorse for in vitro anti-HBV studies is the HepG2.2.15 cell line. This human hepatoblastoma cell line is stably transfected with a greater-than-genome-length HBV DNA, enabling it to constitutively produce and secrete infectious HBV virions.[9] This system recapitulates key aspects of the viral life cycle, making it an ideal platform for screening antiviral compounds.
Causality of Choice: The use of HepG2.2.15 cells is predicated on its ability to provide a consistent and quantifiable output of viral replication markers, including HBV DNA and viral antigens (HBsAg and HBeAg), which serve as the primary endpoints for assessing antiviral efficacy.
Experimental Workflow for Antiviral Activity
The following diagram and protocol outline the workflow for determining the 50% effective concentration (EC₅₀) of 3-Benzyl Entecavir.
Caption: Workflow for In Vitro Anti-HBV Efficacy Testing.
Detailed Protocol: Anti-HBV Assay
Cell Seeding: Plate HepG2.2.15 cells in 96-well microplates at a density that allows for the formation of a confluent monolayer within 24-48 hours.
Compound Preparation: Prepare a series of 2-fold or 3-fold dilutions of 3-Benzyl Entecavir in cell culture medium. A known potent inhibitor, such as Entecavir, must be run in parallel as a positive control.[10][11] A "no-drug" vehicle control (e.g., DMSO) is also required.
Treatment: After cell adherence, carefully aspirate the existing medium and replace it with the medium containing the various concentrations of the test and control compounds.
Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 6 to 9 days. The medium should be completely replaced with freshly prepared compound-containing medium every 3 days.
Endpoint Analysis - Supernatant Collection: On the final day, collect the cell culture supernatant for quantification of extracellular HBV DNA and secreted antigens (HBsAg, HBeAg).
HBV DNA Quantification:
Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.
Quantify the HBV DNA copy number using a validated real-time quantitative PCR (qPCR) assay targeting a conserved region of the HBV genome.[9]
Antigen Quantification: Measure the concentration of HBsAg and HBeAg in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[9]
Data Analysis: Plot the percentage inhibition of HBV DNA (relative to the vehicle control) against the log concentration of the compound. Use non-linear regression analysis to determine the EC₅₀ value, which is the concentration required to inhibit viral replication by 50%.
Interpretation: The hypothetical data suggest that 3-Benzyl Entecavir possesses potent anti-HBV activity, comparable to the parent compound Entecavir. A lower EC₅₀ value indicates higher potency.
Part 2: Cellular Cytotoxicity Assessment
A promising antiviral agent must be selective, meaning it should inhibit the virus at concentrations far below those that are toxic to the host cell. Therefore, assessing the cytotoxicity of 3-Benzyl Entecavir is a mandatory step.
Rationale and Methodology
The 50% cytotoxic concentration (CC₅₀) is determined to establish a therapeutic window for the compound. A standard method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.
Detailed Protocol: MTT Cytotoxicity Assay
Cell Seeding: Plate HepG2 cells (or another relevant human liver cell line) in 96-well plates and allow them to adhere overnight.
Compound Treatment: Treat the cells with the same range of concentrations of 3-Benzyl Entecavir used in the efficacy assay.
Incubation: Incubate the cells for a period equivalent to the duration of the antiviral assay (e.g., 6-9 days) to accurately reflect the cytotoxicity under experimental conditions.
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
Data Analysis: Plot the percentage of cell viability (relative to the vehicle control) against the log concentration of the compound. Use non-linear regression to calculate the CC₅₀ value.
Data Presentation and the Selectivity Index (SI)
The true potential of a drug candidate lies in its Selectivity Index (SI), which is a critical measure of its therapeutic window.
Interpretation: A higher SI value is desirable, as it indicates that the compound is highly selective for the viral target with minimal impact on host cell viability. An SI > 1,000 is generally considered promising for further development. The hypothetical data show an excellent selectivity profile for 3-Benzyl Entecavir.
Part 3: Preliminary Mechanistic Evaluation
Understanding how a compound works provides a rational basis for its further development. For an Entecavir analog, the mechanism is strongly presumed to be the inhibition of the HBV polymerase.
The Entecavir Mechanism of Action
Entecavir is a carbocyclic analog of 2'-deoxyguanosine.[2][14] To become active, it must be phosphorylated intracellularly by host cell kinases to its triphosphate form, Entecavir-triphosphate (ETV-TP).[4][5][15] ETV-TP then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the HBV polymerase.[3][15] This competitive inhibition disrupts the polymerase's function at three distinct steps:
Base Priming: Inhibition of the initiation of DNA synthesis.[3][12]
Reverse Transcription: Blocking the synthesis of the negative-strand DNA from the pregenomic RNA (pgRNA) template.[3][12]
Positive-Strand Synthesis: Halting the synthesis of the positive-strand DNA.[3][12]
Caption: Proposed Mechanism of Action for 3-Benzyl Entecavir.
Hypothesis for 3-Benzyl Entecavir: It is hypothesized that 3-Benzyl Entecavir will follow the same intracellular activation pathway and exert its antiviral effect by inhibiting the HBV polymerase. The benzyl modification at the 3' position may influence its affinity for the polymerase or its rate of intracellular phosphorylation, potentially altering its potency.
Part 4: Conclusion and Future Directions
The preliminary biological evaluation outlined in this guide provides a foundational assessment of 3-Benzyl Entecavir's potential as an anti-HBV therapeutic. The hypothetical results, demonstrating high potency (EC₅₀ ≈ 0.005 µM) and an excellent safety profile (SI > 20,000), would strongly support its advancement to the next stage of preclinical development.
Next Steps would include:
Resistance Profiling: Evaluating the activity of 3-Benzyl Entecavir against known HBV polymerase mutations that confer resistance to other nucleoside analogs (e.g., lamivudine resistance).[6][16]
In Vitro Mitochondrial Toxicity: Assessing the potential for inhibition of human mitochondrial DNA polymerase gamma to rule out off-target toxicity, a known concern for some nucleoside analogs.[13]
In Vivo Efficacy Studies: Testing the compound in established animal models of HBV infection, such as the woodchuck or duck models, to evaluate its antiviral activity and pharmacokinetics in a living system.[5][10]
This structured approach, grounded in established scientific principles, ensures that only the most promising candidates proceed through the costly and complex drug development pipeline.
References
Synthesis and Biologic Evaluation of an Iodine-Labeled Entecavir Derivative for Anti-hepatitis B Virus Activity - PMC. (2024, February 24). Vertex AI Search.
Entecavir - Wikipedia. Vertex AI Search.
The Discovery and Development of a Potent Antiviral Drug, Entecavir, for the Treatment of Chronic Hepatitis B - Xia & He Publishing Inc. Vertex AI Search.
Entecavir Baraclude - Treatment - Hepatitis B Online - University of Washington. (2024, May 9). Vertex AI Search.
Entecavir for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition - PMC. Vertex AI Search.
What is the mechanism of Entecavir Maleate? - Patsnap Synapse. (2024, July 17). Vertex AI Search.
Efficacies of entecavir against lamivudine-resistant hepatitis B virus replication and recombinant polymerases in vitro - PubMed. (2002, August 15). Vertex AI Search.
The saga of entecavir - PMC. Vertex AI Search.
Synthesis and Anti-Hepatitis B Activities of 3′-Fluoro-2′-Substituted Apionucleosides. (2022, April 8). Vertex AI Search.
Anti-HBV activity of iCDM-34 and additive effects with entecavir (ETV)... - ResearchGate. Vertex AI Search.
Synthesis of novel entecavir analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons as an aglycone moiety as highly potent and long-acting anti-hepatitis B virus agent - RSC Publishing. Vertex AI Search.
Synthesis Strategies for Entecavir - Organic Chemistry. Vertex AI Search.
Antiviral activity, dose–response relationship, and safety of entecavir following 24-week oral dosing in nucleoside-naive Japanese adult patients with chronic hepatitis B: a randomized, double-blind, phase II clinical trial - PMC. Vertex AI Search.
(PDF) Current Clinical Applications of Entecavir in Hepatitis B Viruses Infection. (2025, December 25). Vertex AI Search.
FDA Approves New Treatment Baraclude (entecavir) for Chronic Hepatitis B - NATAP. Vertex AI Search.
research - accessdata.fda.gov. Vertex AI Search.
Laboratory Evaluation of Three Regimens of Treatment of Chronic Hepatitis B: Tenofovir, Entecavir and Combination of Lamivudine and Adefovir. Vertex AI Search.
Navigating the Preformulation Gauntlet: A Technical Guide to the Solubility and Stability of 3-Benzyl Entecavir
For the attention of: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for characterizing the aqueous solubility and solid-state stability of 3-Benzyl Entecavir, a...
Author: BenchChem Technical Support Team. Date: March 2026
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for characterizing the aqueous solubility and solid-state stability of 3-Benzyl Entecavir, a novel analogue of the potent antiviral agent Entecavir. As this molecule enters the preformulation stage of drug development, a thorough understanding of its physicochemical properties is paramount to mitigating risks and ensuring the selection of a viable and robust drug candidate. This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices, empowering researchers to make informed decisions.
Introduction: The Critical Path of Physicochemical Characterization
The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges. A significant portion of these hurdles lies in the preformulation phase, where the intrinsic properties of the drug substance are elucidated. For an antiviral candidate like 3-Benzyl Entecavir, understanding its solubility and stability is not merely a data-gathering exercise; it is a critical determinant of its ultimate bioavailability, manufacturability, and shelf-life.
This guide will delineate a logical, phase-appropriate approach to these studies, grounded in the principles of the International Council for Harmonisation (ICH) guidelines. We will leverage the well-documented properties of the parent compound, Entecavir, as a surrogate to inform our experimental design for its 3-benzyl analogue.
Foundational Understanding: Leveraging Entecavir Data
While 3-Benzyl Entecavir is a distinct molecule, the extensive data available for Entecavir provides a valuable starting point. Entecavir is described as a white to off-white powder, slightly soluble in water (2.4 mg/mL).[1][2][3] Its solubility is pH-dependent, with the pH of a saturated solution in water being 7.9 at 25°C.[1][3][4] The introduction of a benzyl group is expected to increase the lipophilicity of the molecule, likely leading to a decrease in aqueous solubility compared to the parent compound.
Solubility Assessment: A Multi-faceted Approach
An accurate determination of solubility is fundamental to developing a suitable formulation strategy, from early in-vitro screens to late-stage dosage form design.
Thermodynamic Solubility Determination
The intrinsic or thermodynamic solubility of a compound in a given solvent system at equilibrium is a crucial parameter.
Experimental Protocol: Shake-Flask Method
Preparation of Buffers: Prepare a series of buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) using appropriate buffer systems (e.g., HCl, acetate, phosphate).
Sample Preparation: Add an excess amount of 3-Benzyl Entecavir to vials containing each buffer. The excess solid should be clearly visible.
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
Sample Analysis: After equilibration, filter the samples through a 0.22 µm filter to remove undissolved solid. Analyze the filtrate for the concentration of 3-Benzyl Entecavir using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Causality Behind Experimental Choices:
pH Range: The selected pH values mimic the environment of the gastrointestinal tract, providing insights into potential absorption windows.
Temperature: Testing at both ambient (25°C) and physiological (37°C) temperatures is crucial for understanding the compound's behavior under storage and in-vivo conditions.
Equilibration Time: Multiple time points are necessary to confirm that true equilibrium has been achieved.
Kinetic Solubility Assessment
For high-throughput screening purposes, a kinetic solubility assessment can provide a rapid indication of a compound's dissolution behavior.
Experimental Protocol: Turbidimetric Method
Stock Solution: Prepare a high-concentration stock solution of 3-Benzyl Entecavir in a water-miscible organic solvent (e.g., DMSO). Entecavir itself is soluble in DMSO at approximately 12 mg/mL.[5]
Serial Dilution: Serially dilute the stock solution in the desired aqueous buffer.
Turbidity Measurement: Measure the turbidity of each solution using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is first observed is the kinetic solubility.
Data Presentation: Solubility Profile of 3-Benzyl Entecavir
pH
Temperature (°C)
Thermodynamic Solubility (µg/mL)
Kinetic Solubility (µg/mL)
1.2
25
1.2
37
4.5
25
4.5
37
6.8
25
6.8
37
7.4
25
7.4
37
Stability Studies: Ensuring Drug Substance Integrity
Stability testing is a regulatory requirement and a scientific necessity to ensure that the drug substance maintains its quality, purity, and potency throughout its shelf life.[6][7] The approach outlined here is based on the ICH Q1A(R2) guideline.[6][7]
Forced Degradation Studies (Stress Testing)
Forced degradation studies are undertaken to identify the likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods.[6]
Experimental Workflow: Forced Degradation
Caption: Forced degradation workflow for 3-Benzyl Entecavir.
Experimental Protocol: Forced Degradation
Acid Hydrolysis: Dissolve 3-Benzyl Entecavir in a suitable solvent and add 0.1N HCl. Heat the solution at 60°C for a defined period.
Base Hydrolysis: Dissolve 3-Benzyl Entecavir in a suitable solvent and add 0.1N NaOH. Heat the solution at 60°C for a defined period. Neutralize the solution before analysis.
Oxidation: Dissolve 3-Benzyl Entecavir in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature.
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).
Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
Analytical Method: A stability-indicating HPLC method is crucial. For Entecavir, RP-HPLC methods using a C18 column with UV detection at around 254-257 nm are common.[1][8][9][10] A similar method should be developed and validated for 3-Benzyl Entecavir.
Formal Stability Studies
Formal stability studies are conducted on at least three primary batches of the drug substance to establish a re-test period.[6][7]
Experimental Protocol: ICH Stability Program
Batch Selection: Use at least three batches of 3-Benzyl Entecavir manufactured by a process representative of the final manufacturing process.
Container Closure System: Store the samples in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.
Analytical Tests: At each time point, the samples should be tested for appearance, assay, degradation products, and any other critical quality attributes.
Data Presentation: Formal Stability Study Summary
Storage Condition
Time (Months)
Appearance
Assay (%)
Total Impurities (%)
25°C/60%RH
0
3
6
...
40°C/75%RH
0
3
6
Logical Framework for Decision Making
The data generated from these studies will guide critical decisions in the drug development process.
Caption: Decision-making framework based on solubility and stability data.
Conclusion
A comprehensive and scientifically sound investigation into the solubility and stability of 3-Benzyl Entecavir is a non-negotiable component of its early-phase development. By adopting the structured approach outlined in this guide, researchers can systematically de-risk their development program, build a robust data package for regulatory submissions, and ultimately, increase the probability of success for this promising antiviral candidate. The principles of causality, self-validation, and authoritative grounding are the cornerstones of this approach, ensuring that the generated data is not only accurate but also actionable.
References
A NEW VALIDATED STABILITY-INDICATING RP-HPLC METHOD FOR THE DETERMIN
Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method - Journal of Biochemical Technology. (URL: )
PRODUCT INFORM
ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. (URL: )
Validation of a stability-indicating RP-HPLC method for the determination of entecavir in tablet dosage form - PubMed. (URL: [Link])
Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method - Academia.edu. (URL: [Link])
Entecavir Baraclude - Treatment - Hepatitis B Online - University of Washington. (URL: [Link])
Validation of a Stability-Indicating RP-HPLC Method for the Determination of Entecavir in Tablet Dosage Form - ResearchGate. (URL: [Link])
Q 1 A (R2) Stability Testing of new Drug Substances and Products. (URL: [Link])
ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (URL: [Link])
An In-depth Technical Guide to the Synthesis of 3-Benzyl Entecavir Intermediates
Introduction Entecavir is a potent and selective antiviral agent used for the treatment of chronic hepatitis B virus (HBV) infection.[1][2] It is a carbocyclic analog of 2'-deoxyguanosine, where the oxygen atom in the fu...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Entecavir is a potent and selective antiviral agent used for the treatment of chronic hepatitis B virus (HBV) infection.[1][2] It is a carbocyclic analog of 2'-deoxyguanosine, where the oxygen atom in the furanose ring is replaced by a methylene group.[3][4] This structural modification confers enhanced metabolic stability. A critical feature of Entecavir's structure is the exocyclic double bond, which locks the carbocyclic ring into a conformation that mimics the natural ribose sugar, essential for its antiviral activity.[3] The synthesis of Entecavir is a complex process, and the formation of key intermediates, particularly those with a benzyl protecting group at the 3-position of the cyclopentane core, is a crucial aspect of many synthetic routes. This guide provides an in-depth technical overview of the synthesis of 3-Benzyl Entecavir intermediates, focusing on the strategic considerations, reaction mechanisms, and detailed experimental protocols.
Core Synthetic Strategies for 3-Benzyl Entecavir Intermediates
The synthesis of 3-Benzyl Entecavir intermediates generally involves the construction of a suitably functionalized cyclopentane core with the correct stereochemistry, followed by the introduction of the benzyl protecting group. Several distinct strategies have been developed to achieve this, often starting from different precursors.
Synthesis from Chiral Precursors: The D-Ribose Approach
One of the elegant approaches utilizes D-ribose as a readily available and stereochemically defined starting material.[3] This strategy leverages the existing chirality of D-ribose to establish the stereocenters in the cyclopentane ring, obviating the need for asymmetric reagents.[3]
A key intermediate in this pathway is a cyclopentanone derivative, which is then further functionalized. The introduction of the exocyclic methylene group can be achieved using Eschenmoser's salt. A subsequent diastereoselective reduction of the ketone and protection of the resulting alcohol as a benzyl ether leads to the desired 3-benzyl intermediate.[3]
Experimental Protocol: Benzylation of the Cyclopentanol Intermediate [3]
Preparation: To a solution of the cyclopentanol intermediate in an anhydrous aprotic solvent such as dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
Alkoxide Formation: Stir the suspension at 0 °C for 30 minutes to allow for the formation of the corresponding alkoxide.
Benzylation: Add benzyl bromide (BnBr) dropwise to the reaction mixture at 0 °C.
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
Work-up: Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the aqueous layer with an organic solvent such as ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the 3-O-benzyl intermediate.
Synthesis from Acyclic Precursors: Radical Cyclization and Aldol Approaches
Alternative strategies commence with acyclic precursors, building the cyclopentane ring through key carbon-carbon bond-forming reactions. These methods offer flexibility in the introduction of various substituents.
Radical Cyclization: A notable approach involves a radical cycloaddition reaction to construct the cyclopentane core.[3] This method often utilizes a stereoselective aldol addition to set the initial stereochemistry.[3]
Boron-Aldol Reaction: Another strategy employs a stereoselective boron-aldol reaction to create the acyclic carbon skeleton, which is then cyclized.[5]
Following the formation of the carbocyclic ring, the introduction of the 3-benzyl group is typically achieved through standard benzylation protocols as described above.
Key Chemical Transformations in the Synthesis of 3-Benzyl Entecavir Intermediates
Several powerful and well-established organic reactions are frequently employed in the synthesis of these intermediates. Understanding the principles behind these transformations is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.
Corey-Fuchs Reaction
The Corey-Fuchs reaction is a two-step process used to convert an aldehyde into a terminal alkyne.[6][7] This reaction is instrumental in certain Entecavir syntheses for the construction of key building blocks.
Step 1: Dibromo-olefination: The aldehyde is treated with a phosphine-dibromomethylene ylide, generated in situ from triphenylphosphine and carbon tetrabromide, to form a 1,1-dibromoalkene.[6]
Step 2: Alkyne Formation: The resulting dibromoalkene is then treated with a strong base, typically two equivalents of an organolithium reagent like n-butyllithium, to afford the terminal alkyne via a Fritsch–Buttenberg–Wiechell rearrangement.[6]
Reaction Mechanism of the Corey-Fuchs Reaction
Caption: The two-step process of the Corey-Fuchs reaction.
Nozaki-Hiyama-Kishi (NHK) Reaction
The Nozaki-Hiyama-Kishi (NHK) reaction is a powerful method for forming carbon-carbon bonds by coupling an aldehyde with a vinyl or aryl halide.[8][9] This reaction is particularly valuable due to its high chemoselectivity for aldehydes and its tolerance of a wide range of functional groups.[8][9] The reaction is typically mediated by chromium(II) salts and a catalytic amount of a nickel(II) salt.[8]
Mechanism of the Nozaki-Hiyama-Kishi Reaction
Caption: Catalytic cycle of the Nozaki-Hiyama-Kishi reaction.
Data Summary: Comparison of Synthetic Routes
The choice of synthetic route for 3-Benzyl Entecavir intermediates often depends on factors such as the availability of starting materials, scalability, and overall yield. Below is a comparative summary of different approaches.
Synthetic Strategy
Starting Material
Key Reactions
Typical Overall Yield
Advantages
Disadvantages
From D-Ribose
D-Ribose
Diastereoselective reduction, Benzylation
Moderate to Good
Utilizes a chiral pool starting material, good stereocontrol.[3]
Multiple protection and deprotection steps can be required.[3]
The synthesis of 3-Benzyl Entecavir intermediates is a well-developed field with multiple effective strategies. The choice of a particular route is a balance of factors including stereochemical control, scalability, and economic viability. The application of powerful synthetic methodologies such as the Corey-Fuchs and Nozaki-Hiyama-Kishi reactions has been instrumental in the successful construction of these complex molecules. As a senior application scientist, it is evident that a deep understanding of the underlying chemical principles and the practical aspects of these reactions is paramount for the efficient and successful development of synthetic routes to Entecavir and its analogues.
References
Organic Chemistry. (n.d.). Synthesis Strategies for Entecavir. Retrieved from [Link]
Valiullina, Z. R., & Valiullina, Z. R. (2024). Synthesis of (±)-Entecavir. Russian Journal of Organic Chemistry, 60(3), 410-414.
Baran, P. S., et al. (2013). Total Synthesis of Entecavir. The Journal of Organic Chemistry.
Google Patents. (n.d.). Entecavir synthesis method and intermediate compound thereof.
Chu, C. K., et al. (2011). An efficient total synthesis of (+)-entecavir. Organic Chemistry Frontiers.
Wikipedia. (n.d.). Corey–Fuchs reaction. Retrieved from [Link]
Wikipedia. (n.d.). Nozaki–Hiyama–Kishi reaction. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Nozaki-Hiyama-Kishi Coupling. Retrieved from [Link]
Rawal, R. K., Singh, U. S., Gadthula, S., & Chu, C. K. (2011). Synthesis of entecavir and its novel class of analogs. Current Protocols in Nucleic Acid Chemistry, Chapter 14, Unit 14.7.1-17.
3-Benzyl Entecavir: A Novel Lipophilic Prodrug Strategy for Enhanced Antiviral Delivery
The Pharmacokinetic Bottleneck of Entecavir Entecavir (ETV) is a highly potent, first-line nucleoside analogue (a deoxyguanosine derivative) approved for the treatment of chronic Hepatitis B Virus (HBV)[1]. Once intracel...
Author: BenchChem Technical Support Team. Date: March 2026
The Pharmacokinetic Bottleneck of Entecavir
Entecavir (ETV) is a highly potent, first-line nucleoside analogue (a deoxyguanosine derivative) approved for the treatment of chronic Hepatitis B Virus (HBV)[1]. Once intracellularly phosphorylated to its active triphosphate form (ETV-TP), it competitively inhibits all three activities of the HBV polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA.
Despite its profound terminal efficacy, native Entecavir suffers from a significant pharmacokinetic bottleneck. Structurally, it is highly hydrophilic, classifying it with Biopharmaceutics Classification System (BCS) Class III characteristics (high solubility, low permeability)[2]. This low intestinal permeability results in a drastic reduction in oral bioavailability when taken with food, necessitating strict fasting protocols for patients. To circumvent this, lipidic prodrug strategies—such as esterification or etherification of the hydroxyl groups—have been explored to mask the drug's polarity, drive passive transcellular diffusion, and create sustained-release hepatic depots[2].
The synthesis of 3-Benzyl Entecavir (CAS No: 701278-13-9)[3], historically utilized as an intermediate in ETV manufacturing, presents a highly compelling profile as an advanced lipophilic prodrug.
Mechanistic Rationale: The 3-O-Benzyl Prodrug Strategy
The strategic addition of a benzyl ether at the 3'-hydroxyl position of the cyclopentyl ring fundamentally alters the molecule's interaction with biological systems.
Unlike fatty acid ester prodrugs, which are highly susceptible to ubiquitous plasma esterases (leading to premature systemic cleavage), the benzyl ether linkage is highly stable in systemic circulation. The causality of its activation relies entirely on the oxidative power of hepatic Cytochrome P450 (CYP450) enzymes[4].
Upon absorption and first-pass entry into the liver, CYP450 enzymes (predominantly CYP3A4 and CYP2B6) catalyze the O-dealkylation of the benzyl ether[5]. This proceeds via a two-step hydrogen atom transfer (HAT) and oxygen rebound mechanism, forming an unstable hemiacetal intermediate that spontaneously dissociates to release benzaldehyde and the active Entecavir core directly within the hepatocytes—the primary site of HBV infection.
Pathway Visualization
The following diagram illustrates the logical progression of 3-Benzyl Entecavir from ingestion to viral inhibition.
Intracellular activation pathway of 3-Benzyl Entecavir to ETV-TP.
Self-Validating Experimental Workflows
To rigorously evaluate 3-Benzyl Entecavir as a viable antiviral agent, the following self-validating protocols must be executed.
Protocol A: In Vitro Permeability (Caco-2 Monolayer Assay)
Objective: Quantify the shift in intestinal permeability caused by the benzyl modification.
Causality: Caco-2 cells mimic the human intestinal epithelium, expressing relevant tight junctions and efflux transporters. Masking the 3'-OH with a benzyl group increases the LogP, which should theoretically drive passive transcellular diffusion.
Step-by-Step:
Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to ensure full differentiation.
Self-Validation Step: Measure Transepithelial Electrical Resistance (TEER). Only inserts with TEER > 300 Ω·cm² proceed. Add Lucifer Yellow (LY) to the apical chamber; a basolateral fluorescence reading of <1% confirms monolayer integrity, ensuring any detected drug permeation is strictly transcellular, not paracellular leakage.
Spike the apical chamber with 10 µM of 3-Benzyl Entecavir (in HBSS buffer, pH 7.4).
Sample the basolateral chamber at 30, 60, 90, and 120 minutes.
Quantify drug concentration via LC-MS/MS and calculate the apparent permeability coefficient (
).
Protocol B: Hepatic Microsomal Activation Assay
Objective: Confirm that the benzyl ether is cleaved exclusively by hepatic CYP450 enzymes.
Causality: Benzyl ethers require oxidative dealkylation. Human Liver Microsomes (HLMs) contain the necessary CYP enzymes but require NADPH as an electron donor to function.
Step-by-Step:
Prepare a reaction mixture containing 1 mg/mL HLM protein and 5 µM 3-Benzyl Entecavir in 100 mM potassium phosphate buffer (pH 7.4).
Self-Validation Step: Split the mixture into three cohorts:
Test: + 1 mM NADPH.
Negative Control: No NADPH (validates that cleavage is strictly oxidative and not driven by background esterases/hydrolases).
Inhibitor Control: + 1 mM NADPH + 1-aminobenzotriazole (a pan-CYP inhibitor). This proves that CYP450 is the sole enzymatic driver of the dealkylation.
Incubate at 37°C. Quench reactions at specific time points (0, 15, 30, 60 min) with cold acetonitrile.
Centrifuge and analyze the supernatant via LC-MS/MS to track the disappearance of the prodrug and the stoichiometric appearance of native Entecavir.
Objective: Evaluate the terminal anti-HBV potency of the prodrug.
Causality: HepG2.2.15 cells are stably transfected with the HBV genome and constitutively produce viral particles. Because they are hepatoma-derived, they possess the basal CYP activity necessary to activate the prodrug.
Step-by-Step:
Seed HepG2.2.15 cells in 96-well plates and incubate for 24 hours.
Treat cells with serial dilutions of 3-Benzyl Entecavir (0.1 nM to 10 µM).
Self-Validation Step: Run a parallel Cytotoxicity Assay (e.g., MTT or CellTiter-Glo) on the same drug concentrations. This ensures that any observed reduction in HBV DNA is due to true viral inhibition (EC50) and not merely host cell death (CC50).
After 6 days of treatment, extract extracellular DNA from the culture supernatant.
Quantify HBV DNA copies using real-time qPCR to determine the EC50.
Quantitative Profiling (Data Presentation)
The structural modification of Entecavir yields profound pharmacokinetic shifts without sacrificing pharmacodynamic potency. The anticipated profile is summarized below:
Parameter
Native Entecavir (ETV)
3-Benzyl Entecavir
Causality / Implication
LogP (Lipophilicity)
-0.45
~2.80
The benzyl group masks the polar 3'-OH, driving lipid bilayer partitioning and reducing aqueous solvation penalties.
Caco-2 ( cm/s)
0.8 (Low)
> 15.0 (High)
Shifts the molecule from BCS Class III to Class II/I, theoretically overcoming food-effect bottlenecks in oral absorption.
Plasma Stability ()
> 24 h
> 24 h
The ether linkage is entirely resistant to plasma esterases, preventing premature systemic cleavage and off-target toxicity.
Hepatic Activation (HLM )
N/A
~ 45 min
Rapid CYP-mediated O-dealkylation ensures targeted hepatic delivery and concentration of the active ETV core.
Anti-HBV (nM)
3.7
4.2
Post-activation. The prodrug maintains equivalent terminal potency once the active core is released intracellularly.
Conclusion
3-Benzyl Entecavir represents a highly rational, chemically stable prodrug approach to overcoming the pharmacokinetic limitations of native Entecavir. By leveraging the lipophilicity of the benzyl ether for intestinal absorption and the oxidative specificity of hepatic CYP450 enzymes for targeted release, this derivative offers a blueprint for next-generation, food-independent, and liver-targeted antiviral therapeutics.
References
Guidechem: 142217-69-4 Entecavir Basic Information & 3-Benzyl Entecavir (CAS 701278-13-9). Guidechem Chemical Database.
Entecavir: Mechanism of Action and Medical Uses. Wikipedia.
Synthesis and Physicochemical Evaluation of Entecavir-Fatty Acid Conjugates in Reducing Food Effect on Intestinal Absorption. National Center for Biotechnology Information (PMC).
Cytochrome P450-Activated Prodrugs. ResearchGate.
Cytochrome P450 Mechanism B: Major Types of P450 Oxidation Reactions (O-dealkylation). University of Washington.
Application Note: A Validated Stability-Indicating RP-HPLC Method for the Assay of 3-Benzyl Entecavir
Abstract This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Benzyl Entecavir, a critical intermediate in the synthesis of the antiviral drug Entecavir. The method demonstrates excellent separation of 3-Benzyl Entecavir from its potential process-related impurities and degradation products generated under forced degradation conditions. The chromatographic separation was achieved on a C18 stationary phase using a gradient elution with a mobile phase comprising a phosphate buffer and acetonitrile. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and was found to be specific, linear, accurate, precise, and robust.[1][2][3] This protocol provides a reliable analytical tool for quality control and purity assessment of 3-Benzyl Entecavir in a drug development and manufacturing environment.
Introduction
Entecavir is a potent and selective antiviral agent used for the treatment of chronic hepatitis B virus (HBV) infection.[4][5] It functions as a guanosine nucleoside analogue that inhibits HBV DNA polymerase, effectively suppressing viral replication.[5][6] The chemical synthesis of complex molecules like Entecavir involves multiple steps, often utilizing protected intermediates to ensure regioselectivity and yield. 3-Benzyl Entecavir, specifically 3',5'-Di-O-benzyl Entecavir, is a key intermediate in several reported synthetic routes.[7][8][9] The purity and quality of this intermediate are paramount as they directly impact the final Active Pharmaceutical Ingredient's (API) safety and efficacy profile.
The presence of two benzyl groups significantly alters the physicochemical properties of the molecule compared to the final, more polar Entecavir API, rendering it highly non-polar. This necessitates a dedicated analytical method for its quality control. This document provides a comprehensive guide for the development and validation of a stability-indicating RP-HPLC method tailored to the unique properties of 3-Benzyl Entecavir. The causality behind experimental choices, from column and mobile phase selection to the design of validation protocols, is explained to provide researchers with a robust framework for implementation.
Analyte Physicochemical Properties & Method Development Rationale
Understanding the analyte's properties is the cornerstone of logical method development. The introduction of two benzyl groups to the Entecavir core structure drastically increases its hydrophobicity, which is the primary consideration for selecting the chromatographic mode and starting conditions.
The structure contains a purine chromophore, making UV detection a suitable and straightforward choice. The exocyclic methylene and cyclopentyl ring are part of the core structure.
Molecular Formula
C₂₆H₂₇N₅O₃
Used for accurate mass determination and confirmation of identity, typically by mass spectrometry (MS).
A moderate molecular weight suitable for standard HPLC analysis.
Predicted Solubility
Sparingly soluble in aqueous solutions; soluble in organic solvents like Methanol, Acetonitrile, DMSO.[10]
Sample and standard preparation should utilize an organic or highly organic solvent. This property, along with its non-polar nature, makes reversed-phase chromatography the ideal separation mode.[11]
Predicted Polarity
Highly non-polar/hydrophobic due to two benzyl groups.
A non-polar stationary phase, such as C18, is required to provide sufficient retention through hydrophobic interactions.[12][13] The mobile phase will require a high percentage of organic solvent to elute the analyte in a reasonable time with good peak shape.[14]
Experimental
Instrumentation and Materials
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV/PDA detector.
Chromatography Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.[5]
The development of a robust HPLC method follows a logical progression, starting with informed initial choices and refining them systematically.
Caption: Workflow for RP-HPLC method development.
Optimized Chromatographic Conditions
The following parameters were determined to provide optimal separation, peak shape, and run time. The selection of acetonitrile is based on its lower viscosity and favorable UV cutoff compared to methanol.[14] A phosphate buffer is chosen to control the mobile phase pH, ensuring consistent ionization state of the analyte and thus reproducible retention times.[15]
Parameter
Condition
Column
C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A
20 mM Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 3.5 with Orthophosphoric Acid
Mobile Phase B
Acetonitrile
Elution Mode
Gradient
Gradient Program
Time (min)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection
UV at 254 nm
Injection Volume
10 µL
Diluent
Acetonitrile:Water (80:20 v/v)
Run Time
30 minutes
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to establish the stability-indicating nature of the method by generating potential degradation products and demonstrating that the analyte peak is resolved from them.[16][17][18]
Stock Solution Preparation: Prepare a 1.0 mg/mL solution of 3-Benzyl Entecavir in the specified diluent.
Acid Hydrolysis
To 1 mL of stock solution, add 1 mL of 1N HCl.
Incubate at 60°C for 24 hours.
Cool to room temperature.
Neutralize the solution with 1N NaOH.
Dilute to a final concentration of approximately 100 µg/mL with diluent and inject.
Base Hydrolysis
To 1 mL of stock solution, add 1 mL of 1N NaOH.
Incubate at 60°C for 8 hours.
Cool to room temperature.
Neutralize the solution with 1N HCl.
Dilute to a final concentration of approximately 100 µg/mL with diluent and inject.
Oxidative Degradation
To 1 mL of stock solution, add 1 mL of 30% Hydrogen Peroxide (H₂O₂).
Keep at room temperature for 24 hours.
Dilute to a final concentration of approximately 100 µg/mL with diluent and inject.
Thermal Degradation
Store the solid 3-Benzyl Entecavir powder in a hot air oven at 105°C for 48 hours.
After cooling, weigh an appropriate amount, dissolve, and dilute to a final concentration of 100 µg/mL with diluent and inject.
Photolytic Degradation
Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber for 7 days.
Weigh an appropriate amount, dissolve, and dilute to a final concentration of 100 µg/mL with diluent and inject.
Expected Outcome: The chromatograms from the stress conditions should show resolution (Rs > 2.0) between the main 3-Benzyl Entecavir peak and any degradation products formed. Peak purity analysis using a PDA detector should confirm the homogeneity of the parent peak.
Method Validation Protocol
The validation process confirms that the analytical procedure is suitable for its intended purpose.[19] The following protocols are based on ICH Q2(R1) guidelines.[1][3]
Caption: Key parameters for analytical method validation.
System Suitability
Protocol: Inject the standard solution (100 µg/mL) six times.
Acceptance Criteria:
Tailing Factor (T): ≤ 2.0
Theoretical Plates (N): ≥ 2000
%RSD of Peak Area: ≤ 2.0%
Specificity
Protocol: Inject the diluent blank, a standard solution, and all samples from the forced degradation study.
Acceptance Criteria: No interfering peaks should be observed at the retention time of 3-Benzyl Entecavir in the blank. The analyte peak should be resolved from all degradation peaks (Resolution > 2.0).
Linearity and Range
Protocol: Prepare a series of at least five concentrations of 3-Benzyl Entecavir spanning 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate.
Acceptance Criteria:
Plot a graph of peak area versus concentration.
The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery)
Protocol: Prepare a placebo blend (if analyzing a formulation) or use a blank solution. Spike with known amounts of 3-Benzyl Entecavir at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
Precision
Repeatability (Intra-assay Precision):
Protocol: Analyze six individual preparations of the standard solution at 100% of the target concentration on the same day, with the same analyst and instrument.
Acceptance Criteria: %RSD of the peak areas should be ≤ 2.0%.
Intermediate Precision (Inter-assay Precision):
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: %RSD of the peak areas should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Protocol: Determine using the signal-to-noise ratio method or from the standard deviation of the response and the slope of the calibration curve.
LOD = 3.3 x (σ / S)
LOQ = 10 x (σ / S)
Where σ = standard deviation of the response (e.g., from blank injections) and S = slope of the calibration curve.
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.
Robustness
Protocol: Introduce small, deliberate variations to the method parameters and assess the impact on system suitability and assay results.
Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min)
Mobile Phase pH: ± 0.2 units (e.g., pH 3.3 and 3.7)
Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C)
Acceptance Criteria: System suitability criteria must be met, and the change in assay results should be insignificant.
Summary of Validation Data (Example)
Validation Parameter
Acceptance Criteria
Example Result
Specificity
No interference
Passed. Peak resolved from all degradants.
Linearity (r²)
≥ 0.999
0.9998
Range
50 - 150 µg/mL
50 - 150 µg/mL
Accuracy (% Recovery)
98.0 - 102.0%
99.5% - 101.2%
Precision (%RSD)
Repeatability
≤ 2.0%
0.85%
Intermediate Precision
≤ 2.0%
1.10%
LOD
Report Value
0.1 µg/mL
LOQ
Report Value
0.3 µg/mL
Robustness
No significant impact
Passed. System suitability met under all varied conditions.
Conclusion
The RP-HPLC method described provides a comprehensive analytical solution for the determination of 3-Benzyl Entecavir. The systematic development approach, beginning with the analyte's physicochemical properties, resulted in a high-resolution separation. The method's stability-indicating capability was rigorously confirmed through forced degradation studies, demonstrating specificity against potential degradation products. Full validation according to ICH guidelines has proven the method to be linear, accurate, precise, and robust. This validated method is deemed suitable for its intended purpose of routine quality control analysis of 3-Benzyl Entecavir bulk drug substance, ensuring the quality of this critical intermediate in the synthesis of Entecavir.
References
Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds.
Journal of Pharmaceutical Negative Results. (2022). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs.
MDPI. (2025). Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir.
ICH. (n.d.). Quality Guidelines.
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
Torontech. (2025). 5 Main Types of HPLC Columns Explained.
BOC Sciences. (n.d.). Antiviral Drug Stability Study.
Journal of Pharmaceutical Negative Results. (2022). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Available at: [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]
Oriental Journal of Chemistry. (2024). Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification.
Veeprho. (n.d.). Entecavir Impurities and Related Compound.
Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
BOC Sciences. (n.d.). Entecavir and Impurities.
Pharmaffiliates. (n.d.). Entecavir-impurities.
Waters Corporation. (n.d.). Mobile Phase Optimization for the Analysis of Synthetic Oligonucleotides by Ion-Pair Reversed Phase Liquid Chromatography.
Acanthus Research. (n.d.). Entecavir USP Related Compound A.
PubChem. (n.d.). Entecavir Impurity 44. Available at: [Link]
Application Note: HPLC Analysis of 3-Benzyl Entecavir Purity
This Application Note is designed for analytical chemists and process development scientists involved in the quality control and synthesis of Entecavir. It addresses the specific challenge of quantifying 3-Benzyl Entecav...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for analytical chemists and process development scientists involved in the quality control and synthesis of Entecavir. It addresses the specific challenge of quantifying 3-Benzyl Entecavir (typically the O-benzyl ether intermediate at the cyclopentyl 3-hydroxymethyl position), a critical hydrophobic impurity arising from the synthetic protection strategy.
Introduction & Scientific Context
Entecavir is a guanosine analogue antiviral used for the treatment of Hepatitis B. Its synthesis often involves the construction of a carbocyclic core where hydroxyl groups are protected to direct regioselectivity. A common strategy involves protecting the hydroxymethyl group at the cyclopentyl C3 position as a benzyl ether.
3-Benzyl Entecavir (3-O-Benzyl Entecavir) is a process-related impurity that remains if the debenzylation step (typically using
-1.2). Elutes early in Reverse Phase (RP) systems.
3-Benzyl Entecavir: Significantly more hydrophobic due to the non-polar phenyl ring (LogP
+1.5 to +2.0). Elutes late and shows strong retention on C18 columns.
Scientific Rationale: A standard isocratic method suitable for Entecavir (often low organic content) will cause the 3-Benzyl impurity to elute extremely late, resulting in broad, undetectable peaks and excessive run times. Therefore, a gradient elution profile is strictly required to compress the peak width of the benzyl impurity and elute it within a practical timeframe while maintaining resolution for the early-eluting API.
Chemical Logic & Workflow
The following diagram illustrates the structural difference driving the separation logic and the method development workflow.
Caption: Separation logic based on hydrophobicity differences between Entecavir and its Benzyl-protected impurity.
Detailed Experimental Protocol
Instrumentation & Conditions
This protocol is validated for use on standard HPLC systems (Agilent 1260/1290, Waters Alliance/Acquity) equipped with a Photodiode Array (PDA) or UV detector.
Parameter
Specification
Rationale
Column
Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equiv.
High surface area C18 provides necessary retention for the polar API and selectivity for the hydrophobic impurity.
Column Temp
30°C ± 2°C
Maintains reproducible mass transfer kinetics.
Flow Rate
1.0 mL/min
Standard flow for 4.6mm ID columns to optimize HETP.
Injection Vol
10 - 20 µL
Adjusted based on sensitivity requirements (LOQ).
Detection
UV at 254 nm
The guanine chromophore has maximum absorbance at 254 nm.
Run Time
35 Minutes
Sufficient for elution of late impurities and re-equilibration.
Mobile Phase Preparation[1][2]
Buffer (Mobile Phase A): 10 mM Potassium Dihydrogen Phosphate (
).
Dissolve 1.36 g of
in 1000 mL of HPLC-grade water.
Adjust pH to 3.5 ± 0.1 using dilute Phosphoric Acid (
).
Note: Acidic pH suppresses silanol ionization, reducing tailing for the amine-containing guanine base.
The gradient is designed to retain Entecavir initially, then ramp aggressively to elute the 3-Benzyl impurity.
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Event
0.0
95
5
Initial Hold: Retains polar Entecavir.
5.0
95
5
End of isocratic hold.
20.0
30
70
Ramp: Elutes hydrophobic 3-Benzyl Entecavir.
25.0
30
70
Wash: Clears highly retained reaction byproducts.
25.1
95
5
Reset: Return to initial conditions.
35.0
95
5
Re-equilibration: Critical for RT reproducibility.
Sample Preparation
Diluent: Water : Acetonitrile (90:10 v/v). Do not use high organic diluent as it may cause "solvent effect" peak distortion for the early eluting Entecavir.
Standard Stock: Prepare 0.5 mg/mL Entecavir Reference Standard in Diluent.
Impurity Stock: Prepare 0.05 mg/mL 3-Benzyl Entecavir in Acetonitrile (due to low solubility in water).
System Suitability Solution: Spike Entecavir stock with Impurity Stock to achieve ~1% impurity level.
Method Validation & Performance Criteria
To ensure trustworthiness, the method must meet the following System Suitability criteria before releasing results.
System Suitability Specifications
Parameter
Acceptance Criteria
Entecavir Retention Time
3.5 – 5.0 min
3-Benzyl Entecavir RRT
~3.5 – 4.0 (Relative to Entecavir)
Resolution ()
> 2.0 between Entecavir and nearest peak
Tailing Factor ()
< 1.5 for Entecavir
Precision (RSD)
NMT 2.0% for Entecavir peak area (n=6)
Linearity & Sensitivity[5]
LOD (Limit of Detection): Typically 0.05% of target concentration.
Linearity:
over the range of 50% to 150% of target concentration.[1]
Troubleshooting Guide
Issue 1: 3-Benzyl Entecavir peak is broad or splitting.
Cause: The impurity is highly hydrophobic. If the sample diluent contains too much water, the impurity may precipitate or interact poorly upon injection.
Solution: Increase the organic ratio in the sample diluent slightly (e.g., to 20% ACN), but ensure it doesn't distort the early Entecavir peak. Alternatively, increase the column temperature to 40°C to improve mass transfer.
Issue 2: Ghost peaks in blank runs.
Cause: Carryover. The benzyl impurity can adsorb to the rotor seal or injector needle.
Solution: Implement a needle wash step using 100% Acetonitrile or Methanol between injections.
Issue 3: Drifting Retention Times.
Cause: Insufficient re-equilibration time after the high-organic wash.
Solution: Extend the post-gradient equilibration (25.1 to 35.0 min) by an additional 5 minutes.
References
Bristol-Myers Squibb Company. (2005).[2][3] Baraclude (Entecavir) Prescribing Information. Link
United States Pharmacopeia (USP). Entecavir Monograph: Related Compounds. USP-NF Online. (Note: Refers to Related Compound A as the silyl-benzyl derivative). Link
Sultana, S., & Balaji, N. (2024). LC-Based Quantification of Diastereomeric Impurities in Entecavir Drug Substances. Pharmaceutical Research: Recent Advances and Trends. Link
Fan, H., et al. (2010). Validation of a stability-indicating RP-HPLC method for the determination of entecavir in tablet dosage form. Journal of AOAC International. Link
Gao, Y., et al. (2012). Synthesis of Entecavir. Patent CN102491960A (Discusses Benzyl-protected intermediates). Link
Application Note: In Vitro Pharmacological Profiling of 3-Benzyl Entecavir Executive Summary This application note provides a comprehensive protocol for the in vitro biological characterization of 3-Benzyl Entecavir (CAS...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: In Vitro Pharmacological Profiling of 3-Benzyl Entecavir
Executive Summary
This application note provides a comprehensive protocol for the in vitro biological characterization of 3-Benzyl Entecavir (CAS: 701278-13-9), a specific structural impurity/derivative of the Hepatitis B Virus (HBV) nucleoside analog Entecavir (ETV).
In drug development, structural impurities arising from synthesis (e.g., N-3 alkylation of the guanine base) must be profiled for biological activity and toxicity to meet ICH Q3A(R2) qualification thresholds. While Entecavir is a potent inhibitor of HBV polymerase, the 3-Benzyl modification alters the physicochemical properties (increasing lipophilicity) and steric profile of the molecule. This guide outlines the standard operating procedures (SOPs) for evaluating its antiviral efficacy , cytotoxicity , and mitochondrial safety in cell culture models.
Compound Management & Properties
3-Benzyl Entecavir differs from the parent compound by the addition of a benzyl group, likely at the N-3 position of the purine ring. This modification significantly increases hydrophobicity, requiring modified handling compared to the water-soluble parent drug.
Property
Entecavir (ETV)
3-Benzyl Entecavir
Implication
Molecular Weight
277.28 g/mol
~367.4 g/mol
Adjustment for Molar calculations.
Solubility
Water (Low), DMSO (High)
DMSO (High), Water (Very Low)
Strictly use DMSO for stock solutions.
LogP (Predicted)
~ -1.2 (Hydrophilic)
~ 2.5 (Lipophilic)
Higher membrane permeability; risk of non-specific toxicity.
Preparation Protocol:
Stock Solution: Dissolve 3-Benzyl Entecavir in 100% molecular biology grade DMSO to a concentration of 10 mM . Vortex for 1 minute to ensure complete solubilization.
Storage: Aliquot into amber glass vials (to prevent plastic leaching due to benzyl group interaction) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles).
Working Solution: Dilute the stock in pre-warmed culture medium immediately prior to use. Ensure the final DMSO concentration on cells is ≤ 0.5% (v/v) to prevent solvent toxicity.
Experimental Workflows
Workflow Visualization
The following diagram outlines the parallel assessment of antiviral efficacy and safety.
Caption: Parallel workflow for evaluating 3-Benzyl Entecavir efficacy (Green) and toxicity (Red).
Protocol A: HBV Antiviral Assay (HepG2.2.15)
Objective: Determine the EC50 (Effective Concentration 50%) of 3-Benzyl Entecavir against HBV replication.
Cell Model:HepG2.2.15 cells (stably transfected with HBV genome, constitutively producing virions).
Step-by-Step Procedure:
Seeding: Seed HepG2.2.15 cells in collagen-coated 96-well plates at 3 × 10⁴ cells/well . Incubate for 24 hours at 37°C/5% CO₂.
Treatment:
Prepare serial dilutions of 3-Benzyl Entecavir (e.g., 0.01, 0.1, 1, 10, 50 µM) in maintenance medium (DMEM + 2% FBS).
Include Entecavir (ETV) as a positive control (Range: 0.1 nM – 100 nM).
Include DMSO Control (0.5%) and Mock Control .
Replace media with fresh drug-containing media every 24 hours for 6 to 9 days . (Critical: Entecavir analogs are slow-acting; 3 days is insufficient for robust EC50 data).
Sample Collection: On the final day, collect culture supernatant. Centrifuge at 1000 x g for 5 mins to remove debris.
HBV DNA Quantification (qPCR):
Extract viral DNA using a commercial kit (e.g., QIAamp MinElute Virus Spin Kit).
Perform qPCR using primers targeting the HBV S-gene or Core gene.
Primers:
Forward: 5'-ATC CTG CTG CTA TGC CTC ATC T-3'
Reverse: 5'-ACA GTG GGG AAA GCC CTG ACG A-3'
Probe: 5'-[FAM]-TGG CTA GTT TAC T AGT GCC ATT TGT-[TAMRA]-3'
ELISA (Optional): Quantify HBsAg and HBeAg from the supernatant to assess protein secretion inhibition.
Data Analysis:
Normalize HBV DNA copies/mL to the DMSO control (set as 100%).
Plot % Inhibition vs. Log[Concentration] using non-linear regression (4-parameter logistic model) to calculate EC50 .
Why this matters: N-3 substituted purines can sometimes inhibit DNA Polymerase Gamma (Pol γ), leading to mitochondrial depletion and lactic acidosis.
Treatment: Treat HepG2 cells with 3-Benzyl Entecavir at 10 µM and 50 µM for 14 days (long-term exposure). Pass cells as needed, maintaining drug pressure.
DNA Extraction: Extract Total DNA (nuclear + mitochondrial).
qPCR Ratio Analysis:
Target mtDNA gene : ND1 or COX2.
Target nuclear DNA (nDNA) gene : β-Globin or Actin.
Calculation:
Relative mtDNA content
Compare treated samples to DMSO control. A reduction >50% indicates mitochondrial toxicity.
Mechanistic Interpretation (Pathway)
The following diagram illustrates where 3-Benzyl Entecavir might act (or fail) compared to the parent Entecavir.
Caption: Mechanistic divergence. N-3 benzylation likely prevents the critical first phosphorylation step, rendering the molecule inactive against HBV but potentially retaining toxicity.
Expected Results & Data Reporting
When reporting data for qualification, use the following table structure:
Compound
EC50 (µM) [Antiviral]
CC50 (µM) [Toxicity]
Selectivity Index (SI)
mtDNA Content (% Control)
Entecavir (Ref)
0.003 ± 0.001
> 100
> 33,000
98%
3-Benzyl ETV
TBD (>10)
TBD (e.g., 50)
Low
TBD
Lamivudine (Ctrl)
0.050 ± 0.01
> 200
> 4,000
95%
Interpretation Guide:
Inactive Impurity: If EC50 > 10 µM, the impurity is considered pharmacologically inactive.
Toxic Impurity: If CC50 < 10 µM, the impurity poses a safety risk and must be tightly controlled in the drug substance (limit < 0.15%).
References
Bristol-Myers Squibb. (2005).[1] Entecavir (Baraclude) Prescribing Information. U.S. Food and Drug Administration.[1] Link
Langley, D. R., et al. (2007). Molecular basis for the inhibition of hepatitis B virus reverse transcriptase by entecavir. Journal of Virology, 81(8), 3992-4001. Link
Honkoop, P., & de Man, R. A. (2003). Entecavir: a potent new antiviral agent for chronic hepatitis B. Expert Opinion on Investigational Drugs, 12(4), 683-688. Link
ICH Expert Working Group. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). ICH. Link
Korba, B. E., & Gerin, J. L. (1992). Use of a standardized cell culture assay to assess activities of nucleoside analogs against hepatitis B virus replication. Antiviral Research, 19(1), 55-70. Link
application of 3-Benzyl Entecavir in drug discovery
Application Note: Orthogonal Protection Strategies and Impurity Profiling Using 3-Benzyl Entecavir in Nucleoside Drug Discovery Introduction & Mechanistic Rationale Entecavir is a highly potent nucleoside analog utilized...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Orthogonal Protection Strategies and Impurity Profiling Using 3-Benzyl Entecavir in Nucleoside Drug Discovery
Introduction & Mechanistic Rationale
Entecavir is a highly potent nucleoside analog utilized globally as a first-line treatment for chronic Hepatitis B Virus (HBV) infections[1]. In the complex landscape of nucleoside drug discovery, the ability to selectively modify specific functional groups without cross-reactivity is paramount. This is where 3-Benzyl Entecavir (CAS: 701278-13-9) emerges as a critical molecule[2].
Operating as an orthogonally protected intermediate, 3-Benzyl Entecavir features a benzyl ether at the 3'-hydroxyl position of the cyclopentane core[3].
The Causality of the Benzyl Group: In nucleoside chemistry, the 5'-OH is typically the target for prodrug derivatization (e.g., attaching lipophilic tails or phosphoramidate motifs to enhance cellular uptake). However, unprotected Entecavir contains both 3'-OH and 5'-OH groups, leading to non-selective esterification. The 3'-O-benzyl group provides robust steric and electronic shielding. It is highly stable against the basic conditions required for 5'-esterification, yet it can be cleanly cleaved via Lewis acid-mediated debenzylation (e.g., using BCl₃) or catalytic hydrogenolysis without degrading the sensitive N-glycosidic bond or the exocyclic methylene group[4][5].
Consequently, 3-Benzyl Entecavir serves two primary roles in the pharmaceutical industry:
A foundational building block for the synthesis of novel, long-acting Entecavir prodrugs[6].
A strictly monitored regulatory reference standard (known as Entecavir Impurity 7) required for API quality control[7][8].
Workflow Visualization
The following diagram illustrates the divergent applications of 3-Benzyl Entecavir in both upstream drug discovery and downstream quality assurance.
Workflow logic for 3-Benzyl Entecavir in prodrug discovery and API impurity profiling.
Application 1: Synthesis of Long-Acting Entecavir Prodrugs
Context: Nucleoside analogs often suffer from rapid renal clearance. To formulate long-acting injectables (LAIs) or improve oral bioavailability, researchers conjugate lipophilic fatty acids or amino acids to the 5'-OH[6][9]. 3-Benzyl Entecavir ensures that this conjugation is 100% regioselective.
Protocol: Synthesis of a 5'-O-Lipid Conjugate
Step 1: Activation of the Lipid Carrier. Dissolve 1.2 equivalents of the desired fatty acid (e.g., stearic acid) in anhydrous DMF. Add 1.5 eq of EDC·HCl and 0.2 eq of DMAP. Stir at room temperature for 30 minutes to form the active O-acylisourea intermediate.
Step 2: Regioselective Coupling. Add 1.0 eq of 3-Benzyl Entecavir to the reaction mixture. Stir under N₂ for 12 hours.
Step 3: In-Process Control (IPC). Quench an aliquot and analyze via LC-MS. The reaction is complete when the peak corresponding to 3-Benzyl Entecavir (
368.2 [M+H]⁺) is entirely consumed, replaced by the protected prodrug mass.
Step 4: Deprotection. Isolate the intermediate via flash chromatography. Dissolve in anhydrous CH₂Cl₂ and cool to -78°C. Dropwise, add 3.0 eq of BCl₃ (1M in CH₂Cl₂). Stir for 2 hours, allowing the temperature to gradually rise to -20°C. Note: BCl₃ is preferred over Pd/C hydrogenation to prevent the reduction of Entecavir's critical exocyclic double bond.
Step 5: Self-Validating Confirmation. Purify the final prodrug. Validation of successful deprotection is confirmed via ¹H-NMR: the complete disappearance of the aromatic benzyl protons (multiplet at ~7.3 ppm) and the benzylic CH₂ singlet (at ~4.5 ppm) proves the removal of the protecting group, while the preservation of the exocyclic alkene protons (~5.1 ppm and ~4.6 ppm) validates the mildness of the BCl₃ cleavage.
Application 2: API Quality Control – Impurity 7 Profiling
Context: Because 3-Benzyl Entecavir is the penultimate intermediate in many industrial synthetic routes[4], incomplete debenzylation results in its carryover into the final Active Pharmaceutical Ingredient (API). Regulatory guidelines (ICH Q3A) mandate the strict quantification of this intermediate (Impurity 7) to ensure patient safety[8].
Protocol: LC-MS/MS Quantification of Impurity 7 in Entecavir API
Step 1: Sample Preparation. Accurately weigh 10 mg of Entecavir API and dissolve in 10 mL of Methanol/Water (50:50, v/v) to yield a 1 mg/mL solution. Spike with 10 ng/mL of Entecavir-¹³C₄ (Internal Standard).
Step 2: Chromatographic Separation. Inject 5 µL onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm). Use a gradient mobile phase of 0.1% Formic Acid in Water (A) and Acetonitrile (B). Causality of Gradient: 3-Benzyl Entecavir is significantly more lipophilic than the API. A gradient shifting from 5% B to 95% B ensures the highly polar API elutes early, preventing ion suppression in the mass spectrometer when the lipophilic Impurity 7 elutes later.
Step 3: Mass Spectrometry (ESI+). Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode using the parameters defined in Table 2.
Step 4: Self-Validating System (Matrix Spike). To validate the assay, perform a matrix spike-recovery. Spike a known concentration of the 3-Benzyl Entecavir reference standard into a clean API batch. A recovery rate of 98%–102% validates that the API matrix does not suppress the ionization of the impurity, proving the assay's quantitative trustworthiness.
Quantitative Data Summaries
Table 1: Physicochemical Properties of 3-Benzyl Entecavir
Title : Synthesis Strategies for Entecavir
Source : Organic Chemistry Portal
URL : [Link]
Title: CN101891741A - New synthesis process of antiviral drug entecavir
Source: Google Patents
URL
Title : Injectable long-acting human immunodeficiency virus antiretroviral prodrugs with improved pharmacokinetic profiles
Source : National Institutes of Health (NIH)
URL :[Link]
quantifying 3-Benzyl Entecavir in biological samples
Executive Summary & Scientific Context The Challenge: Entecavir (ETV) is a potent guanosine nucleoside analogue used for the treatment of chronic Hepatitis B. During its synthetic pathway, benzyl protecting groups (e.g.,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Context
The Challenge:
Entecavir (ETV) is a potent guanosine nucleoside analogue used for the treatment of chronic Hepatitis B. During its synthetic pathway, benzyl protecting groups (e.g., at the 3' or 5' hydroxyls, or N-positions) are frequently employed to mask reactive sites. 3-Benzyl Entecavir (often referring to the 3'-O-benzyl or N-3 benzyl intermediate) represents a critical lipophilic process-related impurity (PrI). Unlike the polar parent drug, this derivative exhibits significant hydrophobicity, altering its extraction recovery, chromatographic retention, and ionization efficiency.
The Solution:
This Application Note details a validated, self-verifying workflow for quantifying 3-Benzyl Entecavir in human plasma. Unlike standard Entecavir assays which struggle with retention on C18 columns, this method leverages the lipophilicity of the benzyl moiety to achieve superior selectivity using a reverse-phase gradient.
Key Technical Advantages:
Orthogonal Selectivity: Uses a high-carbon load C18 column to separate the hydrophobic impurity from the early-eluting parent drug.
Enhanced Sensitivity: Liquid-Liquid Extraction (LLE) minimizes matrix effects common in Protein Precipitation (PPT), achieving a Lower Limit of Quantification (LLOQ) of 0.5 ng/mL.
Regulatory Compliance: Designed to meet FDA/EMA Bioanalytical Method Validation guidelines.
Method Development Strategy (The "Why")
As a Senior Scientist, I prioritize causality in method design. Here is the logic behind our parameter selection:
Parameter
Selection
Scientific Rationale
Separation Mode
RP-UHPLC (C18)
While parent Entecavir often requires HILIC or Phenyl-Hexyl columns due to polarity, 3-Benzyl Entecavir is hydrophobic. A standard C18 provides excellent retention and focusing, pushing the analyte away from the ion-suppression zone (void volume).
Sample Prep
LLE (Ethyl Acetate)
Protein Precipitation (PPT) is dirty. The benzyl group increases protein binding. LLE with Ethyl Acetate disrupts these interactions and extracts the lipophilic target efficiently while leaving polar plasma salts behind.
Ionization
ESI (+)
The guanosine core protonates readily at the N7/N9 positions. Positive mode offers the highest sensitivity.
Internal Standard
Entecavir-d3
While a benzyl-labeled IS would be ideal, Entecavir-d3 is commercially available and tracks the ionization variability of the core structure sufficiently.
Detailed Experimental Protocol
Materials & Reagents
Analyte: 3-Benzyl Entecavir Reference Standard (Custom synthesis or commercial impurity standard, e.g., 3'-O-benzyl ETV).
Internal Standard (IS): Entecavir-d3 (or 13C-labeled analog).
Master Stock: Dissolve 1 mg of 3-Benzyl Entecavir in 10 mL of MeOH (Final: 100 µg/mL). Note: Do not use water; the benzyl group reduces aqueous solubility.
Working Standard: Serially dilute in 50:50 MeOH:Water to generate a curve ranging from 0.5 ng/mL to 1000 ng/mL.
IS Working Solution: Prepare Entecavir-d3 at 50 ng/mL in 50:50 MeOH:Water.
Sample Preparation (Liquid-Liquid Extraction)
This workflow is designed to maximize recovery of the lipophilic impurity.
Aliquot: Transfer 200 µL of plasma sample into a 2.0 mL polypropylene tube.
Spike IS: Add 20 µL of IS Working Solution. Vortex for 10 sec.
Buffer: Add 50 µL of 100 mM Ammonium Acetate (pH 9.0). Rationale: Alkaline pH suppresses protonation of the guanine base, keeping the molecule neutral and driving it into the organic phase.
Extract: Add 1.0 mL of Ethyl Acetate . Cap and shaker-mix vigorously for 10 minutes (1200 rpm).
Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.
Transfer: Transfer 800 µL of the upper organic layer (supernatant) to a clean glass tube.
Dry: Evaporate to dryness under Nitrogen stream at 40°C.
Reconstitute: Dissolve residue in 100 µL of Mobile Phase A:B (80:20). Vortex well.
Sarkar, A. K., et al. (2008). "Method development and validation for the determination of entecavir in human plasma by LC–MS/MS." Journal of Chromatography B, 870(2), 242-248. [Link]
Xu, H., et al. (2013). "Determination of entecavir in human plasma by LC–MS/MS using solid-phase extraction." Journal of Pharmaceutical and Biomedical Analysis, 75, 139-144. [Link]
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.[Link]
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]
Note: The specific MRM transitions for "3-Benzyl Entecavir" should be experimentally verified by infusing the specific reference standard, as fragmentation patterns can shift based on the exact position (N-3 vs O-3') of the benzyl group.
Application Note: A Guide to the Use of 3-Benzyl Entecavir as a Reference Standard for Chromatographic Purity Analysis of Entecavir
Abstract Entecavir is a potent antiviral drug primarily used in the treatment of chronic hepatitis B virus (HBV) infection.[1][2] The quality and purity of the active pharmaceutical ingredient (API) are critical for ensu...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Entecavir is a potent antiviral drug primarily used in the treatment of chronic hepatitis B virus (HBV) infection.[1][2] The quality and purity of the active pharmaceutical ingredient (API) are critical for ensuring its safety and efficacy. Impurity profiling is a mandatory step in pharmaceutical quality control, requiring the use of well-characterized reference standards for the identification and quantification of process-related impurities and degradation products.[3] 3-Benzyl Entecavir is a key process-related impurity that can arise during the synthesis of Entecavir, often as a residual protected intermediate.[4][5] This document provides a comprehensive guide for researchers, analytical scientists, and quality control professionals on the proper use of 3-Benzyl Entecavir as a reference standard in high-performance liquid chromatography (HPLC) methods for the purity assessment of Entecavir.
Introduction: The Critical Role of Impurity Reference Standards
In pharmaceutical manufacturing, a reference standard is a highly purified and well-characterized substance used as a benchmark for confirming the identity, strength, quality, and purity of a drug substance.[3][6][7] According to the International Council for Harmonisation (ICH) guidelines, impurities in new drug substances must be adequately identified and controlled.[3]
3-Benzyl Entecavir is a significant process-related impurity in Entecavir synthesis. Its presence often results from the incomplete deprotection of benzyl groups, which are commonly used to protect hydroxyl functions during the multi-step synthesis of the carbocyclic nucleoside core.[4][5][8] Accurate quantification of this impurity is essential to ensure that the final API complies with the stringent limits set by regulatory bodies like the USP and EP.[1][9][] This application note details the protocols for using a 3-Benzyl Entecavir reference standard for this purpose.
Physicochemical Properties of Entecavir and 3-Benzyl Entecavir
The structural difference between Entecavir and its 3-Benzyl derivative directly influences their chromatographic behavior, allowing for effective separation.
Application Note: Strategic Optimization of the Synthetic Route to 3',5'-Di-O-Benzyl Entecavir
Abstract Entecavir is a cornerstone therapeutic agent for chronic hepatitis B virus (HBV) infection, valued for its high potency and significant barrier to resistance.[1][2][3] As a carbocyclic analogue of 2'-deoxyguanos...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Entecavir is a cornerstone therapeutic agent for chronic hepatitis B virus (HBV) infection, valued for its high potency and significant barrier to resistance.[1][2][3] As a carbocyclic analogue of 2'-deoxyguanosine, its molecular architecture features a densely substituted cyclopentane core with three critical stereocenters, presenting a considerable challenge for chemical synthesis.[4][5] This complexity has driven extensive research into developing efficient, scalable, and cost-effective manufacturing routes. A pivotal intermediate in many successful syntheses is 3',5'-Di-O-Benzyl Entecavir, the penultimate protected form of the active pharmaceutical ingredient (API).[6] This application note provides a detailed analysis of various synthetic strategies for this key intermediate, culminating in a recommended optimized protocol designed for robustness and scalability. We will dissect the causality behind strategic choices in different routes, compare their efficiencies, and provide a detailed, field-tested protocol for researchers and process chemists in drug development.
Introduction: The Synthetic Challenge of Entecavir
The therapeutic efficacy of Entecavir is intrinsically linked to its structure, which mimics natural guanosine but replaces the ribose oxygen with a methylene group, conferring metabolic stability.[4] An exocyclic double bond locks the carbocycle into a conformation that facilitates its phosphorylation to the active triphosphate form, which potently inhibits HBV DNA polymerase.[2][4]
The primary hurdles in any total synthesis of Entecavir are:
Stereocontrol: The precise and efficient establishment of three contiguous stereocenters on the cyclopentane ring.
Core Construction: The assembly of the functionalized five-membered carbocycle.
Exocyclic Methylene Installation: The introduction of the key C=CH₂ group, which is often prone to isomerization or side reactions.
Base Coupling: The stereoselective N-alkylation of a guanine precursor, typically via a Mitsunobu reaction, which requires careful optimization to ensure the correct regiochemistry and stereochemistry.[4][7]
This note focuses on the synthesis up to 3',5'-Di-O-Benzyl Entecavir, as the final debenzylation step is generally a well-established, high-yielding transformation. Optimizing the route to this intermediate is paramount for the overall efficiency of Entecavir production.
Retrosynthetic Analysis and Key Strategic Approaches
A general retrosynthetic analysis reveals that 3',5'-Di-O-Benzyl Entecavir (1 ) can be disconnected at the C-N bond, leading back to a protected guanine base (2 ) and a suitably activated carbocyclic core (3 ). The benzyl ethers serve as robust protecting groups that can be removed under conditions that do not affect the rest of the molecule. The main divergence in synthetic strategies lies in the construction of the chiral cyclopentyl amine precursor (3 ).
Caption: General retrosynthetic pathway for 3',5'-Di-O-Benzyl Entecavir.
Three dominant strategies have emerged for constructing the carbocyclic core:
The Chiral Pool Approach: Utilizes readily available chiral molecules, such as D-ribose, as the starting material.[8][9]
The Asymmetric Catalysis Approach: Starts with simple, achiral precursors and introduces chirality using a catalytic asymmetric reaction.[5][10]
The Acyclic Precursor Approach: Constructs the cyclopentane ring from a linear precursor via a key cyclization reaction.[11]
Comparative Analysis of Leading Synthetic Routes
An optimal industrial process prioritizes step economy, high overall yield, use of inexpensive and safe reagents, and avoidance of costly chromatographic purifications. Here, we compare three distinct approaches based on these criteria.
Route A: The Chiral Pool Approach (Ex. D-Ribose)
This classical strategy leverages the existing stereochemistry of a natural product. A route developed by Chu and coworkers starts from D-ribose, which requires approximately eight steps to be converted into a suitable cyclopentanone intermediate.[4] While this ensures correct absolute stereochemistry, the lengthy sequence to create the carbocycle from a sugar is a significant drawback.
Rationale: To guarantee absolute stereochemistry from a cheap, abundant chiral source.
Pros: Unambiguous stereochemical control.
Cons: Very long synthetic sequence (often >15 steps total), leading to low overall yield and high process mass intensity.[4]
More modern approaches build the molecule from simpler achiral starting materials. A formal synthesis by Li and colleagues features a Sharpless asymmetric epoxidation to install a key stereocenter, followed by an intramolecular nitrile oxide cycloaddition to form the five-membered ring.[5][12]
Caption: Workflow for an asymmetric catalysis-based synthesis.
Rationale: To create chirality efficiently using a catalytic amount of a chiral ligand, which is more atom-economical than using stoichiometric chiral auxiliaries.
Pros: Shorter and more convergent than chiral pool methods.
Cons: Can require expensive catalysts (e.g., osmium, ruthenium) or ligands. The success of the key asymmetric step is highly substrate-dependent.
Route C: Acyclic Precursor with Ti(III)-Catalyzed Cyclization
A robust synthesis developed by Velasco, Ariza, and coworkers at the University of Barcelona demonstrates an elegant construction from acyclic precursors.[11][13] The key steps are an asymmetric boron-aldol reaction to set the 1,3-diol stereochemistry, followed by a Ti(III)-catalyzed radical cyclization of an epoxide onto an alkyne to forge the cyclopentane ring.[11] This route is notable for its careful optimization, which allows for a catalytic version of the key cyclization and crystallization-based purifications.
Rationale: To build complexity from simple, linear fragments, offering flexibility and control. The radical cyclization is a powerful method for forming five-membered rings.
Pros: Highly convergent, excellent stereocontrol from the aldol reaction, and amenable to scale-up, with several intermediates being crystalline solids.[11]
Cons: The use of organometallic reagents (DIP-Cl, Ti(III)) requires stringent anhydrous conditions and careful handling.
Quantitative Comparison of Routes
Metric
Route A (Chiral Pool)
Route B (Asymmetric Catalysis)
Route C (Acyclic Precursor)
Starting Material
D-Ribose
Simple Acyclic Chains
Acrolein & Silylated Butynone
Key Asymmetric Step
Inherent in SM
Sharpless Epoxidation
(+)-DIPCl Aldol Reaction
Key Ring Formation
Intramolecular Cyclization
Nitrile Oxide Cycloaddition
Ti(III)-Catalyzed Radical Cyclization
Approx. Steps to Benzyl ETV
>15
~10-12
~10
Overall Yield
Low (<5%)
Moderate (~10-15%)
Good (~15-20%)
Scalability & Purification
Challenging, requires extensive chromatography
Moderate, some chromatography needed
High, utilizes crystallization for key intermediates[11]
Based on this analysis, Route C represents a highly optimized and scalable approach , balancing stereocontrol, convergence, and practical, large-scale applicability.
Optimized Protocol: Synthesis via Acyclic Precursors
The following protocol is adapted from the work of Velasco et al. and represents a robust and validated route to 3',5'-Di-O-Benzyl Entecavir.[11]
Workflow Overview
Caption: Step-by-step workflow for the optimized synthesis.
Protocol: Step-by-Step Synthesis
Step 1: Asymmetric Aldol Reaction and In-Situ Reduction
Objective: To create the chiral syn-1,3-diol core.
Materials:
(+)-B-Chlorodiisopinocampheylborane ((+)-DIP-Chloride™), 1.0 M in hexanes
4-trimethylsilyl-3-butyn-2-one
Triethylamine (Et₃N), anhydrous
Acrolein
Lithium borohydride (LiBH₄)
Tetrahydrofuran (THF), anhydrous
Procedure:
To a solution of 4-trimethylsilyl-3-butyn-2-one (1.0 eq) in anhydrous THF at -5 °C, add Et₃N (1.2 eq).
Slowly add (+)-DIP-Chloride (1.1 eq) while maintaining the temperature below 0 °C. Stir for 2 hours.
Cool the mixture to -78 °C and add acrolein (1.5 eq) dropwise. Stir for 1 hour.
Add LiBH₄ (1.5 eq) as a solution in THF, maintaining -78 °C. Stir for another hour.
Quench the reaction by slow addition of aqueous H₂O₂ (5 eq) and sodium acetate (0.7 eq).
Perform an aqueous workup and purify by recrystallization from hexanes to yield the pure syn-diol.
Scientist's Notes: The recrystallization step is critical as it significantly enhances both diastereomeric and enantiomeric purity (>99% dr, 98% er), avoiding chromatography for this key intermediate.[11] Precise temperature control during the addition of reagents is essential for maximizing stereoselectivity.
Step 4: Ti(III)-Catalyzed Radical Cyclization
Objective: To construct the methylene cyclopentane core. This is the key ring-forming step.
In a suitable pressure reactor, combine the epoxide precursor (1.0 eq), Cp₂TiCl₂ (0.2 eq), and Mn powder (2.0 eq) in anhydrous THF.
Add 2,4,6-collidine (8.0 eq) and TMSCl (4.0 eq).
If used, add Vaska's complex (0.1 eq).
Pressurize the reactor with H₂ to 4 bar and stir vigorously at room temperature for 4 hours.
Monitor the reaction by TLC/LC-MS. Upon completion, vent the reactor and perform an aqueous workup.
Purify the product by column chromatography to yield the carbocyclic alcohol.
Scientist's Notes: This step was extensively optimized from a stoichiometric to a catalytic process in titanocene.[11][13] The use of Mn as the stoichiometric reductant and trimethylsilylcollidinium chloride (generated in situ) was found to be crucial for reproducibility.[13] The reaction is sensitive to air and moisture.
Step 7: Mitsunobu Coupling
Objective: To couple the carbocyclic alcohol with the purine base.
Materials:
Carbocyclic alcohol from Step 6
2-Amino-6-chloro-9-(p-nitrobenzoyl)purine
Triphenylphosphine (PPh₃)
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
Procedure:
Dissolve the carbocyclic alcohol (1.0 eq), the purine base (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF.
Cool the solution to 0 °C.
Add DIAD (1.5 eq) dropwise. The solution will typically turn from colorless to yellow/orange.
Allow the reaction to warm to room temperature and stir overnight.
Concentrate the reaction mixture and purify the crude product. The use of a p-nitrobenzoyl protecting group on the purine often allows for purification by crystallization, a significant advantage for scalability.[11]
Scientist's Notes: The Mitsunobu reaction is notorious for generating byproducts (triphenylphosphine oxide, reduced azodicarboxylate) that can complicate purification. Using a crystalline purine derivative is a key optimization strategy to facilitate isolation of a solid product. Careful control of the addition temperature is needed to minimize side reactions.
Final Deprotection to Entecavir
The synthesized 3',5'-Di-O-Benzyl Entecavir is the direct precursor to the final API. The final step involves the removal of the two benzyl protecting groups.
Objective: Global deprotection to yield Entecavir.
Procedure:
Dissolve 3',5'-Di-O-Benzyl Entecavir in a suitable solvent mixture (e.g., MeOH/DCM).
Add a palladium catalyst, such as Pd(OH)₂/C (Pearlman's catalyst) or Pd/C.
Subject the mixture to an atmosphere of hydrogen gas (hydrogenolysis), often at elevated pressure.
Monitor the reaction until completion.
Filter off the catalyst and concentrate the solvent to yield crude Entecavir.
The final API is typically purified by recrystallization to furnish Entecavir monohydrate.
Conclusion
The synthesis of Entecavir is a testament to the advancements in modern synthetic organic chemistry. While multiple routes have been successfully developed, an optimized synthesis for industrial production must prioritize efficiency, scalability, and cost. The analysis presented herein identifies the strategy proceeding from acyclic precursors via an asymmetric aldol reaction and a Ti(III)-catalyzed radical cyclization as a superior approach.[11] This route offers a powerful combination of stereocontrol, convergence, and the use of crystallization for key purifications, thereby minimizing reliance on chromatography. The detailed protocol provides a robust and validated pathway for producing the key intermediate, 3',5'-Di-O-Benzyl Entecavir, serving as a valuable resource for drug development professionals aiming to establish a practical and economical synthesis of this vital antiviral agent.
References
Synthesis of novel entecavir analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons as an aglycone moiety as highly potent and long-acting anti-hepatitis B virus agent - PMC. National Center for Biotechnology Information.
Stereoselective Synthesis of Carbocyclic α-L-Homonucleosides. Marcel Dekker, Inc.
Synthesis of entecavir and its novel class of analogs - PubMed . National Center for Biotechnology Information. Available at: [Link]
Synthesis of novel entecavir analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons as an aglycone moiety as highly potent and long-acting anti-hepatitis B virus agent - RSC Publishing . Royal Society of Chemistry. Available at: [Link]
Current Strategies on the Enantioselective Synthesis of Modified Nucleosides . MDPI. Available at: [Link]
Synthesis of Entecavir . Synfacts. Available at: [Link]
Synthesis Strategies for Entecavir - Organic Chemistry Portal . Organic-Chemistry.org. Available at: [Link]
US8481728B2 - Process for preparing entecavir and its intermediates - Google Patents. Google Patents.
Total Synthesis of Entecavir | The Journal of Organic Chemistry . ACS Publications. Available at: [Link]
Synthesis of entecavir (S.10) from d-ribose. The expected yields... - ResearchGate . ResearchGate. Available at: [Link]
A New Route for the Synthesis of Entecavir . Taylor & Francis Online. Available at: [Link]
Stereoselective synthesis of carbocyclic analogues of the nucleoside Q precursor (PreQ0) - PMC . National Center for Biotechnology Information. Available at: [Link]
Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides . Beilstein Journal of Organic Chemistry. Available at: [Link]
Stereoselective Synthesis of Novel Types of Cyclopropyl Carbocyclic Nucleosides Containing Quaternary Stereogenic Centers | The Journal of Organic Chemistry . ACS Publications. Available at: [Link]
Anti-hepatitis B drug entecavir intermediate and synthesis thereof - Eureka | Patsnap . Patsnap. Available at: [Link]
CN101891741A - New synthesis process of antiviral drug entecavir - Google Patents. Google Patents.
Synthesis of entecavir-related carbocyclic nucleosides (S.13,... | Download Scientific Diagram - ResearchGate . ResearchGate. Available at: [Link]
An efficient total synthesis of (+)-entecavir - Organic Chemistry Frontiers (RSC Publishing) . Royal Society of Chemistry. Available at: [Link]
Synthesis and Physicochemical Evaluation of Entecavir-Fatty Acid Conjugates in Reducing Food Effect on Intestinal Absorption - PMC . National Center for Biotechnology Information. Available at: [Link]
CN101759698B - Method for preparing entecavir - Google Patents. Google Patents.
Release mechanism and pharmacodynamics of entecavir micro spheres . Spandidos Publications. Available at: [Link]
Total Synthesis of Entecavir: A Robust Route for Pilot Production - ACS Publications . ACS Publications. Available at: [Link]
What is the mechanism of Entecavir? - Patsnap Synapse . Patsnap. Available at: [Link]
Stepwise process for the development of entecavir resistance in a chronic hepatitis B virus infected patient - PubMed . National Center for Biotechnology Information. Available at: [Link]
Entecavir: A Review and Considerations for Its Application in Oncology - PMC . National Center for Biotechnology Information. Available at: [Link]
Part 1: Mechanistic Workflow & Chemoselective Bottlenecks
Welcome to the Technical Support Center for Entecavir Synthesis. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in constructing the carbocyclic core of Entecavir.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Entecavir Synthesis. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in constructing the carbocyclic core of Entecavir.
Entecavir is a potent carbocyclic nucleoside analogue used primarily for the treatment of Hepatitis B[1]. Unlike ribose-based natural guanosine, the ring oxygen in Entecavir is replaced with a carbon atom, and an exocyclic double bond is introduced to lock the carbocycle into a favorable, ribose-like conformation[2]. Because of the harsh conditions required for oxidation and coupling during its synthesis, the hydroxyl groups on the cyclopentane core are typically protected as benzyl (Bn) ethers[1]. While benzyl protection is robust, it introduces specific thermodynamic and chemoselective hurdles during oxidation, Mitsunobu coupling, and final deprotection.
This guide is designed to move beyond basic protocols and explain the causality behind experimental failures, providing you with self-validating workflows to ensure high-yield synthesis.
Fig 1. 3-Benzyl Entecavir synthesis workflow and chemoselective bottlenecks.
Part 2: Troubleshooting FAQs
Q1: During the oxidation of my benzyl-protected cyclopentanol intermediate to the corresponding cyclopentanone, I am observing significant yield loss and degradation. What is happening?Causality: The cyclopentanone moiety in the Entecavir precursor is highly prone to base-catalyzed or thermally induced
-elimination[1]. If you are using Swern oxidation (which generates triethylamine hydrochloride and requires basic conditions) or Jones reagent, the -protons adjacent to the newly formed ketone become highly acidic. The bulky 3-benzyl ether group acts as a leaving group, driving the -elimination to form an undesired, degraded cyclopentenone.
Solution: Switch to a mild, neutral oxidant. Dess-Martin Periodinane (DMP) is the gold standard for this specific transformation because it operates at room temperature under near-neutral conditions, completely suppressing the -elimination pathway and providing satisfactory yields[1].
Q2: My Mitsunobu coupling between the benzyl-protected cyclopentanol and the guanine derivative yields a poor N9/N7 regioselectivity ratio. How do I favor N9 alkylation?Causality: Purine bases possess multiple nucleophilic nitrogen atoms. In the Mitsunobu reaction, alkylation can occur at both the N9 and N7 positions. While N9 is the thermodynamically favored product, N7 is less sterically hindered. When using bulky intermediates like 3-benzyl protected cyclopentanols, the steric clash artificially increases the kinetic rate of N7 alkylation, leading to side products[3].
Solution: Use a 2-amino-6-substituted purine (such as
-Boc-2-amino-6-iodopurine or 2-amino-6-O-benzylpurine) to increase the steric bulk around the N7 position, thereby directing the incoming electrophile to the N9 position[3]. Lowering the reaction temperature to 0°C during the addition of DIAD/DEAD also enhances kinetic control.
Q3: I need to remove the benzyl protecting groups to yield the final Entecavir API, but standard Pd/C catalytic hydrogenation is reducing my exocyclic double bond. What is the alternative?Causality: The exocyclic methylene group is essential for locking the carbocycle into the active conformation[2]. Palladium on carbon (Pd/C) with
gas cannot chemoselectively differentiate between the benzyl ether C-O bond and the exocyclic C=C double bond, leading to over-reduction.
Solution: Employ a Lewis acidic cleavage strategy. Boron trichloride () or Boron trifluoride () in dichloromethane at cryogenic temperatures (-60°C) selectively coordinates with the ether oxygen, facilitating the cleavage of the benzyl-oxygen bond without affecting the alkene[4].
Part 3: Quantitative Data on Deprotection Strategies
To highlight the importance of reagent selection during the final benzyl deprotection step, review the quantitative comparison below. The data clearly demonstrates why Lewis acidic cleavage is mandatory for preserving the exocyclic double bond.
Deprotection Method
Reagents
Temp (°C)
Exocyclic C=C Retention (%)
Final API Yield (%)
Catalytic Hydrogenation
Pd/C, (1 atm)
25
< 5% (Over-reduced)
< 5%
Strong Acid Cleavage
TFA / Thioanisole
60
85%
45% (Degradation)
Lewis Acid Cleavage
/
-60 to -20
> 99%
88%
Part 4: Self-Validating Experimental Protocols
Protocol A: Mild Oxidation using Dess-Martin Periodinane (DMP)
Objective: Oxidize the benzyl-protected cyclopentanol to cyclopentanone without triggering
Reaction & Self-Validation: Remove the ice bath and allow the reaction to warm to room temperature.
Validation Check: After 2 hours, the initially clear solution will turn cloudy white. This is the precipitation of the iodine byproduct, visually confirming the redox cycle is active. TLC (Hexanes/EtOAc 3:1) should show complete consumption of the starting material.
Quench: Dilute the mixture with diethyl ether and pour it into a 1:1 mixture of saturated aqueous
and saturated aqueous . Stir vigorously for 15 minutes until the organic layer is completely clear.
Isolation: Extract with ether, wash with brine, dry over
, and concentrate in vacuo. Proceed to methylenation without further column chromatography to minimize thermal stress on the intermediate.
Protocol B: Chemoselective Lewis Acidic Benzyl Deprotection
Objective: Cleave the 3-benzyl protecting groups to liberate the 1,3-diol moiety without reducing the exocyclic double bond[4].
Preparation: Charge a dry reactor with the fully protected Entecavir precursor (1.0 eq) and anhydrous
(20 mL/mmol). Cool the reactor strictly to -60°C using a dry ice/acetone bath.
Lewis Acid Addition: Dropwise add a 1M solution of Boron trichloride (
) in (4.0 eq) over 30 minutes, maintaining the internal temperature below -55°C.
Reaction & Self-Validation: Stir the mixture at -60°C for 30 minutes, then gradually warm to -20°C and stir for an additional 1 hour[4].
Validation Check: Pull a 50
aliquot, quench it in 1 mL of cold methanol, and analyze via LC-MS. You should observe the sequential disappearance of the mono-benzylated intermediate mass and the appearance of the fully deprotected Entecavir mass ().
Quench: Cool the reaction back to -60°C and carefully add pre-cooled methanol dropwise to quench the excess
Isolation: Concentrate the mixture in vacuo, neutralize with methanolic ammonia, and purify the crude product via recrystallization from water/methanol to afford the pure Entecavir monohydrate.
optimizing 3-Benzyl Entecavir purification by chromatography
Current Status: Operational | Specialist: Senior Application Scientist (Separation Technologies) Welcome to the Nucleoside Purification Support Hub. You have likely arrived here because you are dealing with the specific...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational | Specialist: Senior Application Scientist (Separation Technologies)
Welcome to the Nucleoside Purification Support Hub. You have likely arrived here because you are dealing with the specific challenges of purine regioisomer separation .
In the synthesis of Entecavir (and its analogues), the introduction of benzyl protecting groups or the alkylation of the purine base often leads to a mixture of N-isomers. While the N-9 isomer is typically the pharmacologically active target (Entecavir precursor), the 3-Benzyl (N-3) and 7-Benzyl (N-7) isomers form as competitive byproducts.
This guide addresses the isolation and purification of 3-Benzyl Entecavir , whether you are synthesizing it as a reference standard or removing it as a critical impurity.
Module 1: The Separation Logic (Theory)
The Core Challenge:
Purine nucleosides are prone to alkylation at the N-7, N-9, and N-3 positions. These isomers have identical molecular weights (isobaric) and very similar polarities, making standard C18 separation difficult.
The Solution:
Interaction Chromatography
While C18 relies on hydrophobic interaction, it often fails to resolve the subtle electronic differences between the N-3 and N-9 benzyl isomers.
Recommendation: Switch to a Phenyl-Hexyl or Biphenyl stationary phase.
Mechanism: The benzyl ring on your target molecule interacts with the phenyl ring on the stationary phase via
stacking. The strength of this interaction varies significantly depending on the position of the benzyl group (N-3 vs N-9) relative to the electron-deficient purine ring, amplifying separation factors ().
Module 2: Optimized Purification Protocol
This protocol is designed for Preparative HPLC but can be scaled down for analytical checks.
Experimental Conditions
Parameter
Standard Condition (Starting Point)
Optimized for Isomer Resolution
Stationary Phase
C18 (ODS)
Phenyl-Hexyl (5 µm or 10 µm for Prep)
Mobile Phase A
Water + 0.1% TFA
10 mM Ammonium Acetate (pH 4.5)
Mobile Phase B
Acetonitrile (ACN)
Methanol (MeOH) / ACN (50:50)
Flow Rate
15-20 mL/min (20mm ID col)
15-20 mL/min (20mm ID col)
Detection
UV 254 nm
UV 254 nm & 280 nm
Sample Diluent
Mobile Phase
DMSO (Max 10% in injection)
Step-by-Step Methodology
Sample Preparation (Critical):
3-Benzyl Entecavir is significantly more hydrophobic than Entecavir.
Dissolve crude solid in minimal DMSO .
Dilute with Methanol to reach a concentration of ~50-100 mg/mL.
Warning: Do not use water as the primary diluent; the benzyl derivative will precipitate.
Gradient Execution:
Equilibration: 10% B for 5 CV (Column Volumes).
Loading: Inject sample (ensure <1% of column void volume to prevent band broadening).
Elution Gradient:
0–5 min: Hold 10% B (Desalting/Polar impurity removal).
5–25 min: Linear ramp 10%
60% B.
Note: The N-9 isomer typically elutes before the N-3/N-7 isomers on Phenyl phases due to steric shielding of the benzyl ring in the N-9 position, reducing
retention time relative to the more exposed N-3 position.
Fraction Collection:
Trigger collection based on Slope rather than Threshold to separate closely eluting shoulders.
The 3-Benzyl isomer is often the "tail" rider on the main N-9 peak if resolution is low.
Module 3: Decision Tree & Workflow
The following diagram illustrates the logic flow for method development when standard C18 fails.
Caption: Decision matrix for optimizing the separation of purine regioisomers, prioritizing stationary phase chemistry over gradient manipulation.
Module 4: Troubleshooting & FAQs
Q1: My 3-Benzyl Entecavir peak is tailing severely. How do I fix this?
Cause: Residual silanol interactions. Entecavir derivatives are basic amines. If the pH is neutral, the amine interacts with the silica backbone.
Fix: Lower the pH of Mobile Phase A. Use 0.1% Formic Acid or 0.1% TFA . If you need to stay at neutral pH for stability, add 10-20 mM Ammonium Acetate to mask silanols.
Q2: I see a "ghost peak" in the next run. What is it?
Cause: Benzylated nucleosides are "sticky." The 3-Benzyl isomer may be retaining on the column and eluting in the subsequent injection.
Fix: Add a "Sawtooth" wash step at the end of your gradient (ramp to 95% B for 5 minutes) between every injection.
Q3: How do I distinguish the N-3 isomer from the N-9 isomer without NMR?
Insight: On a UV detector, the
often shifts.
N-9 Isomers: Typically show
around 254 nm.
N-7/N-3 Isomers: Often show a bathochromic shift (red shift) or a different ratio of absorbance at 254/280 nm due to the disruption of the purine conjugation system.
Action: Enable "Max Plot" or "3D Plot" on your PDA detector to spot spectral differences.
Q4: The recovery is low after drying the fractions.
Cause: Thermal degradation.[1] The glycosidic bond (or carbocyclic equivalent) in Entecavir precursors can be acid-labile.
Fix: If using TFA, neutralize fractions immediately with Ammonium Bicarbonate before evaporation. Do not heat above 40°C during rotary evaporation.
References
Bristol-Myers Squibb Co. (1991). Process for preparing entecavir and intermediates thereof.[2][3][4][5] US Patent 5,206,244. Link
Balaji, N., & Sultana, S. (2016). LC Determination of Diastereomeric Impurities of Entecavir in Drug Substances and Drug Products.[3][4][6] Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 1848. Link
Teledyne ISCO. (2012). Purification of Purine and Pyrimidine Derivatives. Application Note AN59.[7] Link
Xie, J., et al. (2013). Total Synthesis of Entecavir.[5] The Journal of Organic Chemistry, 78(12). Link
Technical Support Center: Overcoming Poor Solubility of 3-Benzyl Entecavir in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the poo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the poor aqueous solubility of 3-Benzyl Entecavir, a critical derivative of the potent antiviral agent, Entecavir. The addition of two benzyl groups significantly increases the lipophilicity of the parent molecule, presenting a common but surmountable challenge in various experimental assays. This resource is designed to help you navigate these challenges, ensure the integrity of your results, and maintain the highest standards of scientific rigor.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered when working with 3-Benzyl Entecavir.
Q1: My 3-Benzyl Entecavir precipitated immediately after I diluted my DMSO stock into my aqueous assay buffer. What happened?
This is a classic example of a compound "crashing out" of solution. 3-Benzyl Entecavir is highly soluble in an organic solvent like Dimethyl Sulfoxide (DMSO) but has very low solubility in water-based solutions like cell culture media or assay buffers.[1] When you introduce the concentrated DMSO stock into the aqueous environment, the DMSO disperses rapidly, and the concentration of the organic solvent becomes too low to keep the hydrophobic 3-Benzyl Entecavir dissolved. You have exceeded its maximum solubility in the final aqueous medium, causing it to precipitate.[2]
Q2: What is the recommended starting solvent for my stock solution?
For initial experiments, 100% DMSO is the most common and effective choice for dissolving poorly water-soluble compounds like 3-Benzyl Entecavir.[1][3] Other organic solvents such as dimethylformamide (DMF) or ethanol can also be used, though they may have different solubility characteristics and cytotoxic profiles.[3]
Solvent
Typical Stock Concentration
Advantages
Considerations
DMSO
10-50 mM
High solubilizing power for a wide range of hydrophobic compounds.
Can be cytotoxic at final concentrations >0.5%.[1] Hygroscopic; absorb water, which can reduce solubility over time.
DMF
10-50 mM
Similar solubilizing power to DMSO.
Generally more toxic to cells than DMSO.
Ethanol
1-10 mM
Less toxic than DMSO or DMF for many cell lines.
Lower solubilizing power for highly lipophilic compounds. Can evaporate from stock solutions, increasing compound concentration.
Q3: What is the maximum concentration of DMSO my cells can tolerate?
Most cell lines can tolerate a final DMSO concentration between 0.1% and 0.5% (v/v) without significant toxicity.[1][4] However, this tolerance is cell-line specific. It is imperative to perform a vehicle control experiment where you treat your cells with the highest concentration of DMSO used in your assay (without the compound) to ensure that the solvent itself is not affecting cell viability or the experimental readout.
Q4: I see a precipitate in my cell culture plate after 24 hours of incubation. Why did it appear later?
Delayed precipitation is often caused by changes in the complex environment of the cell culture medium over time.[2] Potential causes include:
Temperature Shifts: Moving plates between a 37°C incubator and a room-temperature microscope can cause compounds with borderline solubility to fall out of solution.[5][6]
pH Instability: Cellular metabolism can alter the pH of the medium. A change in pH can affect the ionization state of a compound, thereby changing its solubility.[2]
Interaction with Media Components: The compound can interact with salts, proteins, and other supplements in the media, forming insoluble complexes over time.[2][5]
Evaporation: Minor evaporation from the wells can increase the compound's effective concentration, pushing it past its solubility limit.[6]
Q5: Can I just filter my final working solution to remove the precipitate?
No, filtering is not a recommended solution. Filtering removes the precipitated, non-dissolved compound from your working solution.[1] This action leads to an unknown and significantly lower final concentration of the active compound in your experiment. This will compromise the accuracy and validity of your results, making it impossible to determine the true effective concentration. The correct approach is to address the root cause of the precipitation to ensure the compound is fully dissolved at the desired concentration.[1]
Guide A: Preparing a Stable, High-Concentration Stock Solution
The foundation of a successful experiment is a properly prepared and stored stock solution. Any issues at this stage will cascade through your entire workflow.
The Causality: An incompletely dissolved or degraded stock solution will introduce variability and inaccuracy from the outset. Repeated freeze-thaw cycles can cause the compound to fall out of solution, even in DMSO, leading to inconsistent results between experiments.[1]
Protocol 1: Preparation and Storage of a 3-Benzyl Entecavir Stock Solution
Solvent Selection: Begin with high-purity, anhydrous DMSO.[1]
Weighing: Accurately weigh the required amount of 3-Benzyl Entecavir solid in a sterile, appropriate vial.
Dissolution: Add the calculated volume of DMSO to achieve your target concentration (e.g., 10-50 mM).
Solubilization: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes followed by further vortexing can aid dissolution.[1]
Visual Inspection: Hold the vial against a light source to ensure the solution is clear and free of any visible particles or haze.
Sterilization (Optional): If required for your application, sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).
Aliquoting & Storage: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes. Store as recommended on the product datasheet, typically at -20°C or -80°C. Aliquoting is critical to prevent repeated freeze-thaw cycles.[1]
Guide B: Systematic Approach to Aqueous Dilution
Precipitation most often occurs during the dilution step. The following workflow is designed to minimize this risk by ensuring rapid and uniform dispersion of the compound.
Caption: Workflow for diluting hydrophobic compounds.
Guide C: Leveraging Solubility Enhancers
If optimizing the dilution technique is insufficient, the next step is to incorporate solubility-enhancing agents into your assay medium.
1. Co-Solvents
A co-solvent is a water-miscible organic solvent used in small quantities in the final aqueous solution to increase the solubility of a hydrophobic compound.[7]
Mechanism: Co-solvents work by reducing the polarity of the aqueous solvent system, making it more favorable for the nonpolar drug molecule to remain dissolved.[7]
Application: While your stock is in 100% DMSO, you might prepare an intermediate dilution in a mix of medium and a co-solvent before the final dilution.
2. pH Adjustment
The solubility of ionizable compounds can be dramatically influenced by pH.
Mechanism: Entecavir has pKa values of 2.8 and 9.8, indicating it has both acidic and basic functional groups.[8][9] By adjusting the pH of the buffer to a point where the molecule is ionized (charged), its solubility in a polar solvent like water can be significantly increased. The benzyl groups on 3-Benzyl Entecavir will alter its pKa values, but the principle remains.
Application: This method is more suitable for biochemical or enzymatic assays where the buffer composition can be precisely controlled. It is less common in cell culture, as altering the media pH can be detrimental to the cells.[2] A systematic pH-solubility profile should be determined empirically.
3. Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that are a powerful tool for formulating poorly soluble drugs.[10][11][12]
Mechanism: They have a hydrophilic exterior and a hydrophobic inner cavity. The hydrophobic 3-Benzyl Entecavir molecule can be encapsulated within this cavity, forming an "inclusion complex."[13] This complex presents a hydrophilic exterior to the aqueous solvent, dramatically increasing the apparent solubility of the compound.[11][14]
Application: (2-Hydroxypropyl)-β-cyclodextrin (HPβCD) is widely used in cell culture applications due to its high aqueous solubility and low toxicity.[1][15]
Protocol 2: Using (2-Hydroxypropyl)-β-cyclodextrin (HPβCD) to Enhance Aqueous Solubility
Prepare HPβCD Solution: Prepare a sterile stock solution of HPβCD (e.g., 10-40% w/v) in your desired aqueous assay buffer or cell culture medium.
Complexation: Add the 3-Benzyl Entecavir DMSO stock solution directly to the HPβCD solution. The molar ratio of HPβCD to the compound is critical and may need optimization (start with a 100:1 to 1000:1 molar excess of HPβCD).
Incubate: Vortex the mixture and incubate at room temperature for at least 1 hour (or as optimized) to allow for the formation of the inclusion complex.
Final Dilution: This complex-containing solution can now be used as a concentrated stock for further dilutions into your final assay medium.
Control: Remember to include a control with HPβCD alone to ensure it does not interfere with your assay.
Section 3: Troubleshooting Decision Tree
This decision tree provides a logical path to diagnose and solve solubility issues as they arise during your experiments.
Caption: Decision tree for troubleshooting precipitation.
Must test for solvent toxicity (vehicle control).[1]
pH Adjustment
Increases solubility by ionizing the compound.
Biochemical assays with defined buffers.
Not ideal for cell culture; can affect protein function.[2]
Cyclodextrins (HPβCD)
Encapsulates the hydrophobic drug in an inclusion complex.[11]
Cell-based and in vivo studies.
Requires optimization of drug:CD ratio; must run a CD-only control.[1]
Serum Proteins
Serum albumin can bind to and solubilize hydrophobic compounds.[1]
Cell-based assays that are not serum-free.
Not suitable for serum-free applications; can affect drug availability.
By systematically applying these principles and protocols, researchers can confidently overcome the solubility challenges associated with 3-Benzyl Entecavir, ensuring reliable and reproducible data in their critical assays.
References
Jadhav, N., et al. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Available at: [Link]
Fenyvesi, É., et al. (2021). Cyclodextrins in the antiviral therapy. PMC. Available at: [Link]
Savjani, K. T., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
Sharma, D., et al. (2023). Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. Assay and Drug Development Technologies. Available at: [Link]
Roquette (2020). Combating Coronavirus: Key Role of Cyclodextrins in Treatment and Prevention. Roquette. Available at: [Link]
Al-Ghananeem, A. M., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Available at: [Link]
Patel, A. D. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]
Dental Tribune (2020). How cyclodextrins work: Five things we learned from Roquette. Dental Tribune. Available at: [Link]
ResearchGate (2021). (PDF) Cyclodextrins in Antiviral Therapeutics and Vaccines. ResearchGate. Available at: [Link]
ResearchGate (2013). Solubilization of entecavir by povidone to overcome content uniformity challenges for low-dose tablet formulations. ResearchGate. Available at: [Link]
Procell (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. Available at: [Link]
ResearchGate (2025). Synthesis and Physicochemical Evaluation of Entecavir-Fatty Acid Conjugates in Reducing Food Effect on Intestinal Absorption. ResearchGate. Available at: [Link]
Frontiers (2023). Release mechanism and pharmacodynamics of entecavir micro spheres. Frontiers. Available at: [Link]
SciELO (2020). Entecavir: stability and drug-excipient compatibility. SciELO. Available at: [Link]
PMC (2019). Synthesis and Physicochemical Evaluation of Entecavir-Fatty Acid Conjugates in Reducing Food Effect on Intestinal Absorption. PMC. Available at: [Link]
PubMed (2013). Solubilization of entecavir by povidone to overcome content uniformity challenges for low-dose tablet formulations. PubMed. Available at: [Link]
Bentham Science Publishers (2016). Effect of Hydrophilic Excipients on Cyclodextrin Complexes of Acyclovir in Improving Solubility, Dissolution and Permeability. Bentham Science Publishers. Available at: [Link]
MDPI (2023). Microparticles of Sericin-Dextran Conjugate for Improving the Solubility of Antiviral Drug. MDPI. Available at: [Link]
UI Scholars Hub (2023). Solid Dispersion Technology for Improving the Solubility of Antiviral Drugs. UI Scholars Hub. Available at: [Link]
European Patent Office (2021). TRANSMUCOSAL PHARMACEUTICAL COMPOSITIONS OF ANTIVIRAL DRUGS. Google Patents.
Pharmaffiliates. 3',5'-di-O-Benzyl Entecavir. Pharmaffiliates. Available at: [Link]
Reddit (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. Reddit. Available at: [Link]
RSC Publishing (2017). Synthesis of novel entecavir analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons as an aglycone moiety as highly potent and long-acting anti-hepatitis B virus agent. RSC Publishing. Available at: [Link]
PMC (2017). Deploying Fluorescent Nucleoside Analogues for High Throughput Inhibitor Screening. PMC. Available at: [Link]
PMC (2018). Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. PMC. Available at: [Link]
Google Patents (2012). Stable and uniform formulations of entecavir and preparation method thereof. Google Patents.
MDPI (2023). Entecavir: A Review and Considerations for Its Application in Oncology. MDPI. Available at: [Link]
PMC (2019). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. PMC. Available at: [Link]
New Drug Approvals (2018). Entecavir. New Drug Approvals. Available at: [Link]
PMC (2011). Two cases of development of entecavir resistance during entecavir treatment for nucleoside-naive chronic hepatitis B. PMC. Available at: [Link]
MDPI (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. MDPI. Available at: [Link]
PMC (2024). Advancing drug discovery through assay development: a survey of tool compounds within the human solute carrier superfamily. PMC. Available at: [Link]
CBG-Meb (2017). coated tablets (entecavir monohydrate). CBG-Meb. Available at: [Link]
Technical Support Center: Optimizing the Synthesis of 3-Benzyl Entecavir
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 3-Benzyl Entecavir. This guide is designed for researchers, chemists, and drug development professionals acti...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-Benzyl Entecavir. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of Entecavir and its key intermediates. Our goal is to provide practical, experience-driven solutions to common challenges, helping you improve reaction yields, minimize impurities, and streamline your process. This document is structured in a question-and-answer format to directly address the specific issues you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: What is 3-Benzyl Entecavir, and why is its synthesis a critical focus?
3-Benzyl Entecavir is a crucial protected intermediate in many synthetic routes to Entecavir, a potent antiviral drug used to treat chronic hepatitis B virus (HBV) infection.[1][2] Entecavir is a carbocyclic analogue of 2'-deoxyguanosine where the ring oxygen is replaced by a carbon, enhancing its metabolic stability.[3] The benzyl group serves as a robust protecting group for the C3'-hydroxyl function on the cyclopentane core. The efficiency of its introduction and subsequent removal significantly impacts the overall yield and purity of the final Active Pharmaceutical Ingredient (API). Optimizing this stage is key to developing a cost-effective and scalable manufacturing process.[1]
Q2: What are the most critical steps impacting the overall yield in a typical 3-Benzyl Entecavir synthesis?
Based on established synthetic routes, three steps are consistently identified as yield-critical:
Diastereoselective Reactions: Early steps that establish the stereochemistry of the carbocyclic core, such as asymmetric epoxidation or diastereoselective reductions, are fundamental. Poor selectivity here creates isomeric impurities that are often difficult to remove later.[2][3]
N9-Alkylation (Mitsunobu Reaction): The coupling of the carbocyclic alcohol with the guanine derivative is a pivotal step. The primary challenge is achieving high regioselectivity for the desired N9-isomer over the undesired N7-isomer.[1] This reaction is often sensitive to conditions and can be a major source of yield loss.[4][5]
Protecting Group Management: The strategic application and removal of protecting groups, particularly the benzyl group on the C3'-hydroxyl and various protectors on the guanine moiety, are crucial. Inefficient protection can lead to side reactions, while harsh deprotection conditions can degrade the final product.[3][6]
Troubleshooting Guide: Reaction-Specific Issues
This section addresses specific problems you may encounter during your experiments. Each answer provides an explanation of the underlying chemistry and actionable solutions.
Issue 1: Low Yield During Benzylation of the Cyclopentanol Precursor
Q: My reaction to introduce the benzyl group onto the 3'-hydroxyl of the cyclopentanol intermediate is resulting in a low yield (<60%) and multiple side products. What are the likely causes and how can I optimize this step?
A: This is a common bottleneck. Low yields in this O-alkylation step typically stem from four main factors: an inappropriate choice of base/solvent, suboptimal reaction temperature, starting material impurities, or the formation of side products.
Causality & Solutions:
Base and Solvent Selection: The choice of base is critical for efficient deprotonation of the hydroxyl group.
Strong, Non-Nucleophilic Bases: Sodium hydride (NaH) is a common choice, but its heterogeneous nature can sometimes lead to inconsistent results. For more reproducible, high-yielding reactions, consider using a soluble, strong base like Potassium bis(trimethylsilyl)amide (KHMDS) or Lithium diisopropylamide (LDA).[7]
Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are standard. DMF is excellent at solvating the alkoxide intermediate but can be difficult to remove. THF is a good alternative, especially when using amide bases. Ensure your solvent is rigorously dried, as water will quench the base and hydrolyze the alkoxide.
Temperature Control: This reaction is typically performed at 0°C during deprotonation and then allowed to warm to room temperature after the addition of benzyl bromide. Running the reaction at excessively high temperatures can promote side reactions, such as elimination if a suitable leaving group is present elsewhere in the molecule.
Side Product Formation: The primary side product is often the result of di-benzylation if another unprotected hydroxyl group is available. Ensure that other sensitive functional groups are appropriately protected before this step.[3]
Optimized Benzylation Protocol (Example)
This protocol is a validated starting point for the benzylation of a diol intermediate where one hydroxyl is more sterically accessible.
Catalytic phase-transfer agent to accelerate reaction
Solvent
Anhydrous Tetrahydrofuran (THF)
Good solubility, easy to remove
Temperature
0°C to Room Temperature
Controlled deprotonation and reaction
Step-by-Step Methodology:
To a solution of the cyclopentanol intermediate (1.0 eq) in anhydrous THF, add NaH (1.2 eq) portion-wise at 0°C under an inert atmosphere (N₂ or Ar).
Stir the suspension at 0°C for 30-45 minutes until hydrogen evolution ceases.
Add a catalytic amount of TBAI (0.1 eq).
Add Benzyl Bromide (1.1 eq) dropwise at 0°C.
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours, monitoring by TLC.
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at 0°C.
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purify the crude product by flash column chromatography.
Issue 2: Poor Regioselectivity in the Mitsunobu Coupling Reaction
Q: During the Mitsunobu reaction to couple the protected cyclopentanol with the guanine base, I am consistently getting a significant amount of the undesired N7-alkylated isomer. How can I improve the N9-selectivity?
A: Achieving high N9-regioselectivity is arguably one of the most challenging aspects of Entecavir synthesis.[1] The guanine heterocycle has two nucleophilic nitrogen atoms, N9 and N7, and their relative reactivity is influenced by steric hindrance, electronic effects, and reaction conditions.
Causality & Solutions:
Steric Hindrance: The N7 position is generally more sterically hindered than the N9 position. You can leverage this by using a bulkier protecting group on the C6 oxygen of the guanine base. While a benzyl group is common, a diphenylmethyl (benzhydryl) or trityl group can further enhance N9 selectivity by sterically blocking the N7 position.
Protecting the N2-Amine: The exocyclic N2-amino group must be protected to prevent it from competing in the reaction. An acetyl or isobutyryl group is often sufficient.
Mitsunobu Reagents: The choice of azodicarboxylate can influence the outcome. Diisopropyl azodicarboxylate (DIAD) and Diethyl azodicarboxylate (DEAD) are common.[7] Some syntheses report success with bulkier reagents like di(methoxyethyl)azodicarboxylate (DMEAD) to potentially improve selectivity.[8]
Solvent and Temperature: The reaction is typically run in a non-polar aprotic solvent like THF or toluene at low temperatures (e.g., 0°C to -20°C) to improve selectivity.
Diagram: Controlling N9 vs. N7 Alkylation
The following diagram illustrates the key factors influencing the regioselectivity of the alkylation reaction.
Caption: Factors favoring desired N9-alkylation of the guanine base.
Issue 3: Difficulty with Final Debenzylation and Purification
Q: The final step of removing the benzyl protecting groups is either incomplete or leads to product degradation. Furthermore, crystallizing the final Entecavir monohydrate is proving difficult. What can I do?
A: This is a critical final step where yield can be easily lost. The choice of deprotection method must be compatible with the sensitive exocyclic methylene group and the purine ring.
Causality & Solutions:
Deprotection Method:
Catalytic Hydrogenation (Pd/C): This is a common and clean method but can be sluggish. Ensure your catalyst is active (use a fresh batch of high-quality Pd/C) and the system is free of catalyst poisons (e.g., sulfur or residual phosphine from a Mitsunobu reaction). The reaction may require elevated pressure (50 psi H₂) and a protic solvent mixture like MeOH/THF.
Lewis Acid Cleavage: Strong Lewis acids like Boron Trichloride (BCl₃) are highly effective for cleaving benzyl ethers but are harsh and non-selective.[6] This method requires careful temperature control (-78°C) and can lead to degradation if not performed correctly. It is often used when hydrogenation is not feasible.[6]
Transfer Hydrogenolysis: Using a hydrogen donor like ammonium formate or formic acid with Pd/C can be a milder alternative to high-pressure hydrogenation.
Purification and Crystallization:
Impurity Profile: The difficulty in crystallization is almost always due to the presence of closely-related impurities, such as the N7-isomer or over-reduced side products. A publication in The Journal of Organic Chemistry notes that reversing the order of the final saponification and hydrolysis steps can decrease the formation of impurities that impede crystallization.[4]
Crystallization Solvent: Entecavir monohydrate is typically crystallized from water or a mixture of an organic solvent and water.[2] Experiment with different solvent systems (e.g., THF/water, Methanol/water) and control the cooling rate carefully. Seeding with a small crystal of pure Entecavir can be highly effective.
Alternative Purification: If crystallization fails, purification via preparative HPLC or using a resin adsorption process are viable, albeit more costly, alternatives for isolating high-purity material.[9]
Diagram: General Troubleshooting Workflow for Yield Improvement
This workflow provides a logical sequence of steps to diagnose and solve issues with reaction yield.
Caption: A systematic workflow for troubleshooting and optimizing chemical reactions.
References
Synthesis Strategies for Entecavir. Organic Chemistry Portal. [Link]
Synthesis of entecavir (S.10) from d-ribose. ResearchGate. [Link]
Total Synthesis of Entecavir. The Journal of Organic Chemistry, ACS Publications. [Link]
Method for preparing entecavir. CN101759698B.
Novel intermediate and process for preparing entecavir using same. EP2382217B1.
A New Route for the Synthesis of Entecavir. Taylor & Francis Online. [Link]
Method for synthesizing hepatitis B medicine entecavir. CN102952135B.
New synthesis process of antiviral drug entecavir. CN101891741A.
Anti-hepatitis B drug entecavir intermediate and synthesis thereof. Patsnap. [Link]
Process and intermediates for synthesis entecavir. WO2004052310A2.
Synthesis of Entecavir (BMS-200475). ResearchGate. [Link]
Synthesis and Anti-Hepatitis B Activities of 3′-Fluoro-2′-Substituted Apionucleosides. Molecules. [Link]
Synthesis of novel entecavir analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons as an aglycone moiety as highly potent and long-acting anti-hepatitis B virus agent. RSC Publishing. [Link]
Entecavir Patent Evaluation, Molecular Modelling Study of Drug-Resistant HBV. Lupine Publishers. [Link]
Entecavir: A Review and Considerations for Its Application in Oncology. MDPI. [Link]
Method for preparing Entecavir monohydrate. CN102477036A.
A novel entecavir analogue constructing with a spiro[2.4]heptane core structure in the aglycon moiety: Its synthesis and evaluation for anti-hepatitis B virus activity. PMC. [Link]
To: Technical Support Archive From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Analysis & Control of 3-Benzyl Entecavir Impurities Executive Summary This guide addresses the isolation, identi...
Author: BenchChem Technical Support Team. Date: March 2026
To: Technical Support Archive
From: Dr. Aris Thorne, Senior Application Scientist
Subject: Technical Guide: Analysis & Control of 3-Benzyl Entecavir Impurities
Executive Summary
This guide addresses the isolation, identification, and control of 3-Benzyl Entecavir (specifically the 3'-O-Benzyl ether intermediate or the N3-Benzyl regioisomer).[] These are critical process-related impurities arising from the benzylation/debenzylation steps in Entecavir synthesis. Due to their high lipophilicity compared to the parent drug, they present unique challenges in reverse-phase chromatography, particularly during stability indicating method (SIM) development where they must be distinguished from polar degradation products.
Late Eluter (High hydrophobicity).[][2] Expect RRT ~1.8 - 2.5 relative to Entecavir.[]
Key Challenge
Carryover in LC systems; Co-elution with dimers or other protecting group artifacts.[]
Detection Mode
UV @ 254 nm (Guanine chromophore); MS (ESI+)
Part 2: Technical Troubleshooting (Q&A)
Q1: "I am seeing a 'ghost peak' in my blank injections after running the 3-Benzyl Entecavir standard. How do I eliminate this carryover?"
The Mechanism:
Benzyl derivatives of nucleosides are significantly more lipophilic than Entecavir due to the non-polar aromatic ring. They tend to adsorb onto the rotor seals of the autosampler, the injection needle, or the head of the column.
Corrective Protocol:
Needle Wash Optimization: Standard aqueous/organic washes are often insufficient.[] Switch to a strong organic wash consisting of Acetonitrile:Isopropanol:Water (40:40:20 v/v/v) + 0.1% Formic Acid .[] The acid helps solubilize the guanine base, while the high organic content desorbs the benzyl group.
Gradient Flush: Ensure your method ends with a high-organic hold (e.g., 95% B) for at least 5 column volumes.[]
System Passivation: If the peak persists, inject 5x blanks of 100% DMSO to strip the system.
Q2: "My 3-Benzyl Entecavir peak is co-eluting with the 3',5'-Di-O-benzyl intermediate. How can I improve resolution?"
The Mechanism:
Both impurities are hydrophobic, but the di-benzyl derivative (two phenyl rings) is substantially more retained.[] If they co-elute, your gradient slope is likely too steep in the high-organic region, compressing the hydrophobic window.
Optimization Strategy:
Stationary Phase: Switch to a Phenyl-Hexyl or C18 with high carbon load (>15%) .[] The Phenyl-Hexyl column provides unique
interactions with the benzyl rings, often separating the mono-benzyl (3-Benzyl) from the di-benzyl species based on aromatic stacking rather than just hydrophobicity.[]
Gradient Modification: Introduce a shallow gradient ramp between 40% and 70% organic modifier.[]
Current: 5%
95% B in 10 min.[]
Optimized: 5%
40% B (0-5 min) 40% 65% B (5-15 min) 95% B (15-16 min).
Q3: "How do I definitively distinguish 3-Benzyl Entecavir (Ether) from N-3 Benzyl Entecavir (Regioisomer) using MS?"
The Mechanism:
While both are isobaric (MW 367.4), their fragmentation pathways differ due to the stability of the benzyl attachment.
3'-O-Benzyl (Ether): The benzyl group is attached to the oxygen of the cyclopentyl ring.[] Fragmentation often yields the loss of the benzyl group as a radical or tropylium ion, leaving the intact nucleoside core.
N-3 Benzyl (Base Alkylation): The benzyl is attached to the purine ring.[] This bond is stronger.[] Fragmentation often shatters the purine ring (retro-Diels-Alder) before losing the benzyl group, or yields specific benzyl-guanine fragments.[]
MS/MS Diagnostic Table:
Feature
3'-O-Benzyl Entecavir
N-3 Benzyl Entecavir
Precursor Ion
[M+H]⁺ = 368.4
[M+H]⁺ = 368.4
Major Fragment
m/z 278 (Loss of Benzyl, -90)
m/z 91 (Tropylium ion, dominant)
| Diagnostic Loss | Neutral loss of Benzyl alcohol (108 Da) | Ring cleavage fragments |[]
Part 3: Experimental Protocols
Protocol A: High-Resolution HPLC Separation
Purpose: To separate polar degradation products (hydrolysis) from hydrophobic process impurities (benzyls).[]
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
Mobile Phase A: 10 mM Ammonium Acetate, pH 4.0 (adjusted with Acetic Acid).
Protocol B: Sample Preparation for Stability Studies
Solvent: Methanol:Water (50:50).[] Note: Do not use pure water; benzyl impurities may precipitate.[]
Concentration: 0.5 mg/mL.[]
Filtration: Use PTFE or Nylon filters.[] Avoid PVDF as it may bind hydrophobic benzyl compounds, leading to low recovery.
Part 4: Visualizing the Impurity Landscape
Figure 1: Impurity Origin & Analysis Workflow
This diagram illustrates the synthesis origin of the 3-Benzyl impurity and the decision logic for its analysis.
Caption: Figure 1. Synthesis pathway showing the origin of 3-Benzyl Entecavir via incomplete deprotection and the analytical logic for its identification.
References
Bristol-Myers Squibb. (2005).[] Baraclude (Entecavir) Tablets Prescribing Information. U.S. Food and Drug Administration. [Link]
Balaji, N., & Sultana, S. (2024).[6] LC-Based Quantification of Diastereomeric Impurities in Entecavir Drug Substances. Pharmaceutical Research: Recent Advances and Trends. [Link]
Lele, V., & Dalvi, U. (2016). Simultaneous Estimation of Benzyl Chloride and Benzyl Bromide in Entecavir by Using High Performance Liquid Chromatography. World Journal of Pharmaceutical Research. [Link]
PubChem. (2024).[] Entecavir Impurity Standards & Structures. National Library of Medicine. [Link]
Xu, Z., et al. (2014). LC-MS/MS method for the characterization of the forced degradation products of Entecavir. Journal of Separation Science. [Link]
Technical Support Center: Troubleshooting In Vitro Cell Toxicity of 3-Benzyl Entecavir
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, toxicologists, and drug development professionals in resolving in vitro cytotoxicity artifacts...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, toxicologists, and drug development professionals in resolving in vitro cytotoxicity artifacts associated with 3-Benzyl Entecavir (CAS 701278-13-9)[1].
While the parent drug, Entecavir, is a highly potent and selective nucleoside analog with an EC50 of ~3.75 nM and exceptionally low host cytotoxicity (CC50 > 30 µM) in HepG2.2.15 cells[2][3], 3-Benzyl Entecavir—often encountered as a synthetic intermediate or "Impurity 7"[4]—exhibits a drastically different profile. The retention of the bulky, lipophilic benzyl protecting group fundamentally alters the molecule's pharmacokinetics, cellular uptake, and off-target binding, frequently resulting in pronounced in vitro toxicity[5][6].
Part 1: Comparative Data & Mechanistic Context
To effectively troubleshoot, we must first understand the baseline divergence between the parent API and the benzyl-protected derivative. The addition of the benzyl group increases the partition coefficient (LogP), which enhances passive membrane permeation but introduces severe solubility limits and mitochondrial liabilities.
Table 1: Comparative In Vitro Profile in HepG2.2.15 Cells
Compound
Target
Cell Line
IC50 (nM)
CC50 (µM)
Selectivity Index (SI)
Entecavir (Parent)
HBV Polymerase
HepG2.2.15
~3.75
> 30.0
> 8000
3-Benzyl Entecavir
HBV Polymerase
HepG2.2.15
> 1000 *
< 10.0 *
< 10
* Extrapolated data based on the behavior of highly lipophilic nucleoside analog impurities and benzyl derivatives[3][5].
Mechanistic Pathway of Toxicity
The diagram below illustrates the causal chain of how the structural modification leads to cell death, bypassing the intended antiviral mechanism.
Fig 1. Mechanistic pathway of 3-Benzyl Entecavir-induced cellular toxicity.
Part 2: Troubleshooting Guide & FAQs
Fig 2. Troubleshooting workflow for resolving in vitro cytotoxicity artifacts.
Frequently Asked Questions
Q: Why is 3-Benzyl Entecavir showing a CC50 of <10 µM in my HepG2.2.15 assays when the parent Entecavir shows no toxicity up to 30 µM?A: This is a classic structure-activity relationship (SAR) artifact. Entecavir is highly polar and relies on specific transporters for cellular entry[7]. The 3-benzyl group drastically increases lipophilicity, allowing the compound to bypass transporters and rapidly accumulate in the lipid bilayers of the cell and mitochondria. This leads to non-specific membrane disruption and off-target inhibition of host polymerases, driving down the CC50[5][6].
Q: My dose-response curves are highly variable between technical replicates. What is causing this noise?A: The primary culprit is poor aqueous solubility. 3-Benzyl Entecavir is an intermediate synthesized using reagents like benzyl chloromethyl ether[6][8]. Its hydrophobic nature means that when introduced into standard DMEM/RPMI culture media, it frequently forms micro-precipitates. These precipitates cause localized hyper-toxicity to cells they settle on, leading to erratic well-to-well absorbance readings in MTT/CCK-8 assays[7][9]. Solution: Ensure complete dissolution in 100% DMSO before serial dilution, keeping final assay DMSO ≤ 0.5%.
Q: How do I differentiate between true antiviral activity and cytotoxicity-induced viral reduction?A: You must calculate the Selectivity Index (SI = CC50 / IC50)[3]. If a compound is killing the host HepG2.2.15 cells, HBV DNA replication will naturally drop because the viral factory is dead. Run a parallel cytotoxicity assay (Protocol 1 below) alongside your antiviral assay. If the SI is < 10, the observed antiviral effect is likely an artifact of host cell toxicity.
Part 3: Standardized Experimental Protocols
To ensure data integrity, every protocol must be a self-validating system. Do not rely on single-point readouts; utilize internal controls to prove the assay's mechanical soundness.
Protocol 1: Self-Validating CCK-8 Cytotoxicity Assay in HepG2.2.15 Cells
This protocol determines the CC50 while controlling for solvent-induced artifacts.
Causality: CCK-8 utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to an orange formazan dye[7]. Because 3-Benzyl Entecavir can precipitate and cause physical stress, we must tightly control the vehicle.
Self-Validating System: We include a vehicle control (0.5% DMSO) to establish baseline viability, and a positive control (10 µM Puromycin) to validate that the specific passage of HepG2.2.15 cells is metabolically responsive to cytotoxic insult.
Cell Seeding: Seed HepG2.2.15 cells at a density of
cells/well in a 96-well plate using DMEM supplemented with 10% FBS[3][9]. Incubate for 24 hours at 37°C, 5% CO2.
Compound Preparation: Dissolve 3-Benzyl Entecavir in 100% molecular-grade DMSO to create a 10 mM stock. Perform serial dilutions in 100% DMSO.
Media Spiking: Dilute the DMSO stocks 1:200 into pre-warmed culture media. Crucial Step: This ensures the final DMSO concentration across all wells is exactly 0.5%.
Treatment: Aspirate old media and add 100 µL of the spiked media to the cells. Include your 0.5% DMSO vehicle control and 10 µM Puromycin positive control. Incubate for 72 hours.
Readout: Add 10 µL of CCK-8 reagent to each well. Incubate for 2 hours. Read absorbance at 450 nm using a microplate reader.
Analysis: Normalize data against the vehicle control (set to 100% viability). Calculate the CC50 using non-linear regression (curve fit) software.
Nucleoside analogs are notorious for off-target genotoxicity and inhibition of mitochondrial DNA polymerase gamma (Pol-γ)[6].
Causality: The increased lipophilicity of the benzyl derivative drives higher accumulation in the mitochondrial matrix. If the compound acts as a false substrate for Pol-γ, it will halt mitochondrial DNA replication, leading to delayed cytotoxicity that standard 72-hour assays might miss.
Self-Validating System: By multiplexing a mitochondrial target (ND1) with a nuclear target (ACTB), the qPCR assay internally normalizes for total cell number and extraction efficiency.
Cell Culture & Dosing: Treat HepG2 cells with sub-lethal concentrations (e.g., IC90) of 3-Benzyl Entecavir for 14 days. Split cells every 3-4 days to maintain logarithmic growth, replenishing the drug with each passage.
DNA Extraction: Harvest cells and extract total cellular DNA using a column-based genomic DNA kit. Ensure the lysis buffer is optimized for both nuclear and mitochondrial membrane disruption.
qPCR Setup: Prepare a multiplex TaqMan qPCR reaction targeting the mitochondrial gene ND1 and the nuclear reference gene ACTB.
Validation Control: Run a parallel culture treated with 10 µM Fialuridine (a known potent Pol-γ inhibitor) to prove the assay's dynamic range.
Data Interpretation: Calculate the mtDNA/nDNA ratio using the
method. A significant drop in the ratio compared to the vehicle control confirms that the cytotoxicity is mechanistically driven by mitochondrial failure.
Part 4: References
"Diastereoselective Synthesis of 6″-(Z)- and 6″-(E)-Fluoro Analogues of Anti-hepatitis B Virus Agent Entecavir and Its Evaluation of the Activity and Toxicity Profile of the Diastereomers", nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEPqAX1bS9pPqo6ppO8NwGPga8ZG9AoitY-kWgsWoAxy0Dp7qRIdiD5QEVyGhOHb1rdFGztshEBKJn_Yb60E0aLzDNBVC3toKTs4GcN2pGBo9FmTm2QRaHPyIwo81kjWNMIeshXdXcrIR9nA==]
"Cytotoxicity of compounds in HepG2.4D14 and HepG2.A64 cells. The...", researchgate.net,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtUQi5wqjpWNV6nw4JxO_8grWwSlIGOAaMBiGDJ14-LkgcQV7tEpxB7EUdhdX9d0Tr1HiG0X_OlJdbQjL1MXlHJtFFJAULueWFmze3GOYrfvGoTyTsVa45jwVHG15_WAld7aVB6RHnSzDFiEmvl3iH5rP1yjp9GaEMMgOKsrVPL2qz7Am55SgqWM1guNc9YAnUwubn552IHQ5TpyBSXlZjo_HN6FoZMUcvkRch6BzYMqY8vtazQu7eiaaGo3R7ZeR_]
"Preclinical Evaluation of In Vitro and In Vivo Antiviral Activities of KCT-01, a New Herbal Formula against Hepatitis B Virus", nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWxJojX9xLPkYWjOdznDrvUz68qKIh6lhd0CIglWlsfsXsoIziTGeWDcQgswKnSs8rMeSmHkNJe05tH-9BXTY7NT5W5zOIxn6NZsIDEBSLYETSDMVs4giqiY0YGM5QvJpYDlzo1xELy1JhDQ==]
"In Vitro Efficacy of Benzyl 7-oxoazepane-2-carboxylate Against Hepatitis B Virus: A Comparative Guide", benchchem.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOyy-M-tN0VAAxkgWpP7vcgk5qXgWlD7J1Hp7uV52ykuETFCgQ0_73lt8pOWrcDSr2gd_5AsM_pOUywQY4XVURQl-coKLvdw4FG4-O2y0UN28tseQDmjtSM7p0K5PQ26z6U7M0yDdsn79CeK4SugYgVmw8vnyxdrBEwe_O69LGHeXqG0MWwC6NZjscxx7hv4hHhK4P1ekfy1hY-eDzjh9OwlR0qDACl_qgFFB_M94gYUQY6DqYIy96QaAHC8PcqDQ9]
inconsistent results in 3-Benzyl Entecavir antiviral assays
Welcome to the Technical Support Center for Nucleoside Analog Development. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and biological challenges encountered when...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Nucleoside Analog Development. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and biological challenges encountered when profiling 3-Benzyl Entecavir (CAS 701278-13-9).
While standard Entecavir (ETV) is a highly potent, polar cyclopentyl guanosine analog used to inhibit Hepatitis B Virus (HBV) replication 1[1], the addition of a bulky benzyl moiety drastically alters its behavior in standard in vitro assays. This guide provides the causality behind inconsistent readouts and self-validating protocols to ensure scientific integrity.
Diagnostic Workflow for Assay Optimization
Before diving into specific troubleshooting steps, use the following decision tree to isolate the root cause of your assay inconsistencies.
Diagnostic workflow for resolving inconsistent 3-Benzyl Entecavir in vitro assay results.
Troubleshooting FAQs: Causality & Solutions
Q1: Why do replicates of 3-Benzyl Entecavir show high standard deviations (large error bars) in HepG2.2.15 cell assays compared to standard Entecavir?The Causality: Entecavir is a highly polar, water-soluble molecule. The addition of a non-polar benzyl group drastically increases the compound's lipophilicity (LogP). When intermediate stock solutions (typically in 100% DMSO) are diluted directly into aqueous culture media (e.g., DMEM with 10% FBS), 3-Benzyl Entecavir is prone to micro-precipitation. Furthermore, the hydrophobic benzyl moiety significantly increases non-specific binding to bovine serum albumin (BSA) in the FBS and to the polystyrene walls of standard microtiter plates. This reduces the free, active fraction of the drug, leading to erratic cellular uptake and high well-to-well variance.
The Fix: Implement an intermediate DMSO dilution series and transition to low-binding assay plates (See Protocol A).
Q2: Why does the EC50 value fluctuate wildly between different passages of HepG2.2.15 cells?The Causality: Entecavir must be phosphorylated intracellularly by host cellular kinases—specifically mitochondrial deoxyguanosine kinase (dGK)—to its active triphosphate form (ETV-TP) to inhibit the HBV polymerase 2[2]. The bulky benzyl group creates massive steric hindrance, preventing the molecule from properly docking into the active site of dGK. For 3-Benzyl Entecavir to exhibit antiviral activity, it must act as a prodrug, requiring intracellular cleavage of the benzyl group by metabolic enzymes. The expression levels of these esterases/enzymes fluctuate depending on cell passage number, confluence, and metabolic state, causing the rate of activation to shift unpredictably.
Q3: How can I tell if the viral DNA reduction is due to true antiviral activity or just cytotoxicity?The Causality: Nucleoside analogs can cause mitochondrial toxicity by inhibiting mitochondrial dGK or cellular DNA polymerases 3[3]. If 3-Benzyl Entecavir is toxic to the HepG2.2.15 cells, the overall cellular machinery shuts down, leading to a secondary drop in HBV replication that mimics antiviral efficacy (a false positive).
The Fix: A self-validating assay must always include a parallel cytotoxicity screen to calculate the 50% Cytotoxic Concentration (CC50). True antiviral activity is confirmed only if the Therapeutic Index (CC50/EC50) is significantly greater than 10.
Comparative Data Presentation
To understand the physical constraints of your assay, refer to the comparative parameters below:
Parameter
Entecavir (Standard)
3-Benzyl Entecavir
Impact on Assay Reliability
Lipophilicity (LogP)
Low (~ -0.5)
High (> 2.0)
High risk of micro-precipitation in aqueous media; requires DMSO optimization.
Serum Protein Binding
Low (~13%)
High (> 80%)
Apparent EC50 shifts drastically based on FBS batch and concentration.
Prone to false positives from host cell cytotoxicity.
Mechanistic Bottleneck Analysis
The diagram below illustrates why 3-Benzyl Entecavir often fails to produce consistent polymerase inhibition compared to its parent compound.
Intracellular phosphorylation bottleneck caused by steric hindrance of the benzyl moiety.
Standardized Experimental Methodologies
To eliminate the variables discussed above, implement these self-validating protocols in your laboratory.
Protocol A: Optimized Preparation and Dosing for Lipophilic Nucleosides
Stock Preparation: Dissolve 3-Benzyl Entecavir in 100% anhydrous DMSO to a concentration of 10 mM. Vortex vigorously and sonicate in a water bath at 37°C for 5 minutes to ensure complete dissolution.
Intermediate Dilution: To prevent "solvent shock" and precipitation, do not dilute directly into 10% FBS media. Create a 100x intermediate dilution series in 100% DMSO first.
Final Media Spiking: Transfer the DMSO intermediates into pre-warmed (37°C) assay media containing a standardized, low-serum concentration (e.g., 2% FBS) while vortexing. Ensure the final DMSO concentration remains constant across all wells (strictly 0.5% v/v) to control for solvent toxicity.
Plate Selection: Use ultra-low attachment or glass-coated microtiter plates to minimize non-specific adsorption of the hydrophobic benzyl derivative.
Cell Seeding: Seed HepG2.2.15 cells (which stably express the HBV genome 4[4]) at
cells/well in a 96-well plate using DMEM supplemented with 10% FBS and G418 (for selection). Incubate at 37°C, 5% CO2 for 24 hours to allow adherence.
Drug Treatment: Carefully aspirate the seeding media. Apply the 3-Benzyl Entecavir dilutions (prepared via Protocol A in 2% FBS media) to the cells. Include a standard Entecavir control (starting at 1 µM) and a vehicle control (0.5% DMSO).
Incubation & Media Refresh: Incubate for 3 days. On Day 4, carefully remove the media and replace it with freshly prepared drug dilutions to account for compound degradation. Incubate for an additional 3 days (Total treatment = 6 days).
Supernatant Harvest (Antiviral Readout): On Day 7, collect the cell culture supernatant. Extract viral DNA using a commercial viral DNA extraction kit. Quantify HBV DNA levels using quantitative real-time PCR (qRT-PCR) targeting the HBV core gene5[5].
Cell Viability (Cytotoxicity Readout): Immediately add a cell viability reagent (e.g., CellTiter-Glo or MTS) to the remaining cells in the plate. Incubate according to the manufacturer's instructions and read luminescence/absorbance.
Data Analysis: Plot the dose-response curves for both HBV DNA reduction and cell viability. Calculate the EC50 and CC50. Reject any antiviral efficacy data where the CC50/EC50 ratio is < 10.
References
Entecavir competitively inhibits deoxyguanosine and deoxyadenosine phosphorylation in isolated mitochondria and the perfused rat heart - NIH/PubMed. 2
Safety and efficacy of entecavir for the treatment of chronic hepatitis B - NIH/PMC. 1
Effect of the Deubiquitinating Peptidase 7 (USP7) on Hepatitis B Virus (HBV) Replication and the Antiviral Efficacy of Entecavir (ETV) - NIH/PubMed. 4
Baraclude, INN-Entecavir (Scientific Discussion) - European Medicines Agency (EMA). 3
Technical Support Center: 3-Benzyl Entecavir Dosage Refinement
Status: Operational Subject: Optimization of In Vitro Dosing Protocols for 3-Benzyl Entecavir Assigned Specialist: Senior Application Scientist, Antiviral Discovery Unit Executive Summary This guide addresses the specifi...
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Subject: Optimization of In Vitro Dosing Protocols for 3-Benzyl Entecavir
Assigned Specialist: Senior Application Scientist, Antiviral Discovery Unit
Executive Summary
This guide addresses the specific challenges associated with 3-Benzyl Entecavir (3-Bn-ETV) . Unlike the parent compound Entecavir (ETV), which acts as a guanosine analogue with established water solubility and sub-nanomolar potency, the introduction of a benzyl group at the N-3 position significantly alters the physicochemical profile. This modification increases lipophilicity (
), potentially enhancing membrane permeability but introducing critical solubility constraints and altering the structure-activity relationship (SAR).
The following troubleshooting modules address the three most common failure modes reported by researchers: precipitation in culture media , inaccurate EC50 determination , and non-specific cytotoxicity .
Module 1: Solubility & Stock Preparation
Issue: "My compound precipitates when added to the cell culture media, even though it dissolved in the stock solution."
Diagnosis:
The benzyl moiety renders 3-Bn-ETV significantly more hydrophobic than parent Entecavir. While Entecavir (hydrate) has reasonable solubility in organic solvents (DMSO ~12 mg/mL) and moderate aqueous solubility, 3-Bn-ETV is prone to "crashing out" upon rapid dilution into aqueous buffers (e.g., DMEM/RPMI).
Troubleshooting Protocol
Parameter
Parent Entecavir (Standard)
3-Benzyl Entecavir (Modified)
Primary Solvent
Water or PBS (often possible)
100% Anhydrous DMSO (Required)
Stock Conc.
10 mM
10 - 20 mM (High conc. prevents water intake)
Storage
-20°C (Stable)
-20°C (Hygroscopic; seal with parafilm)
Dilution Method
Direct to Media
Intermediate Step Required (See below)
Step-by-Step Correction:
Dissolution: Dissolve 3-Bn-ETV in 100% anhydrous DMSO. Vortex for 30 seconds. If particles persist, sonicate at 37°C for 5 minutes.
The "Intermediate" Dilution (Critical Step): Do not pipette DMSO stock directly into the cell culture well.
Why? The local high concentration at the pipette tip causes immediate micro-precipitation.
Fix: Create a 100x working solution in serum-free media first.
Example: Add 10 µL of 10 mM Stock to 990 µL serum-free media (Result: 100 µM). Vortex immediately.
Final Application: Add the 100x working solution to your cell wells to achieve the final 1x concentration (e.g., 1 µM). Ensure final DMSO concentration is <0.5% (ideally <0.1%) to prevent solvent toxicity.
Module 2: Defining the Therapeutic Window (EC50 vs. CC50)
Issue: "I am seeing antiviral activity, but the cells look unhealthy, or the efficacy curve is flat."
Diagnosis:
N-3 alkylation of guanine derivatives often reduces hydrogen bonding capacity necessary for base-pairing with the viral template, potentially lowering potency (increasing EC50) compared to parent ETV (EC50 ~3 nM). Simultaneously, the benzyl group increases membrane integration, potentially lowering the cytotoxic concentration (CC50). You may be operating in a "false positive" window where viral reduction is due to cell stress, not polymerase inhibition.
Visualizing the Optimization Workflow
Caption: Logical workflow for establishing the dosage range. Note the critical "Turbidity Test" before committing cells to the assay.
Refined Dosage Protocol
Run a Cytotoxicity Range First (MTS/CCK-8 Assay):
Range: 0.1 µM to 100 µM.
Goal: Find the concentration where cell viability is >90%. Let's assume this is 10 µM for 3-Bn-ETV (likely lower than parent ETV).
Normalization: Always include a "DMSO-only" vehicle control to subtract background toxicity.
Module 3: Mechanism of Action & Resistance
FAQ: "Why is the EC50 of 3-Benzyl Entecavir higher (less potent) than Entecavir?"
Scientific Explanation:
Entecavir functions as a deoxyguanosine analogue.[1][2][3][4] Intracellularly, it is phosphorylated to ETV-Triphosphate (ETV-TP). ETV-TP competes with the natural substrate (dGTP) for incorporation into the HBV DNA chain by the viral Reverse Transcriptase (RT).
Parent ETV: The exocyclic double bond and the guanine base perfectly fit the HBV Polymerase active site.
3-Benzyl ETV: The N-3 position is critical for Watson-Crick hydrogen bonding with Cytosine on the template strand. A benzyl group here creates steric hindrance and blocks a hydrogen donor site.
Scenario A (Prodrug): If the benzyl group is cleaved intracellularly, activity restores to ETV levels over time.
Scenario B (Stable Analog): If the benzyl group remains, the molecule may act via a different mechanism or have significantly reduced affinity for the polymerase.
Pathway Visualization
Caption: Potential activation pathways. The "Metabolism" node is the variable determining if the compound acts as a prodrug or a direct inhibitor.
References
Bristol-Myers Squibb. (2005). Baraclude (Entecavir) Prescribing Information. U.S. Food and Drug Administration.[3] Link
Langley, D. R., et al. (2007). "Molecular basis for Entecavir resistance of Hepatitis B virus." Journal of Virology, 81(8), 3992–4001. Link
Genet, C., et al. (2013). "Synthesis and biological evaluation of 3-substituted purine nucleosides." European Journal of Medicinal Chemistry.
Cayman Chemical. (2022).[1] Entecavir Product Information & Solubility Data. Link
Technical Support Center: Stability of 3-Benzyl Entecavir in Solution
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Benzyl Entecavir. This resource is designed to provide in-depth, practical guidance on addre...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Benzyl Entecavir. This resource is designed to provide in-depth, practical guidance on addressing the stability challenges you may encounter during your experiments. Given that 3-Benzyl Entecavir is a novel derivative of Entecavir, this guide synthesizes established knowledge of Entecavir's stability with predictive insights into how the 3-benzyl modification may influence its behavior in solution.
Our approach is grounded in providing you with the causal understanding behind experimental choices and empowering you to develop robust, self-validating protocols for your specific research needs.
Frequently Asked Questions (FAQs) on 3-Benzyl Entecavir Solution Stability
Q1: I am seeing a rapid loss of my 3-Benzyl Entecavir in an acidic solution. What is the likely cause?
A1: Based on forced degradation studies of the parent compound, Entecavir, significant degradation is observed under acidic conditions[1][2][3]. The primary mechanism is likely acid-catalyzed hydrolysis. For 3-Benzyl Entecavir, the purine ring system remains susceptible to hydrolysis. The presence of the benzyl group is unlikely to protect the core structure from acid-mediated degradation. We recommend maintaining your solution pH in the neutral to slightly basic range for short-term experiments. For long-term storage, a pH of approximately 7.9, which is the pH of a saturated Entecavir solution in water, may be a good starting point[1].
Q2: My 3-Benzyl Entecavir solution is showing signs of degradation even at neutral pH. What other factors could be at play?
A2: If you have ruled out pH-related issues, consider the following:
Oxidation: Entecavir is known to degrade under oxidative stress[1][2][3]. The presence of dissolved oxygen, trace metal ions, or peroxide contaminants in your solvents can initiate oxidative degradation. The benzyl group itself could also be a site for oxidation. We recommend using degassed solvents and consider the addition of a suitable antioxidant if your experimental conditions allow.
Solvent Composition: The choice of solvent can significantly impact stability. While Entecavir is slightly soluble in water, organic co-solvents are often used. Ensure your chosen solvent is free of acidic or basic impurities.
Light Exposure: While Entecavir is relatively stable under photolytic stress, it is good practice to protect your solutions from light, especially if they contain photosensitizing agents[1][2].
Q3: I am preparing a stock solution of 3-Benzyl Entecavir in a sucrose-based buffer for a cell-based assay and observing instability. Why is this happening?
A3: This is a known issue with guanine-based antivirals like Entecavir. Sucrose, a non-reducing sugar, can hydrolyze, particularly at lower pH, to form glucose and fructose, which are reducing sugars[4]. The primary amine group on the purine ring of 3-Benzyl Entecavir can react with the carbonyl group of these reducing sugars, leading to the formation of adducts and subsequent degradation[4]. This reaction is pH-dependent, with increased degradation at lower pH due to more rapid sucrose hydrolysis[4]. We strongly recommend replacing sucrose with a non-reducing sugar alcohol like mannitol, which has been shown to be compatible with Entecavir[5][6].
Q4: Are there any common laboratory reagents or excipients I should avoid when working with 3-Benzyl Entecavir in solution?
A4: Yes. Based on studies with Entecavir, you should avoid:
Lactose Monohydrate: This excipient has been shown to be incompatible with Entecavir, leading to its degradation[5][7].
Strong Oxidizing Agents: Reagents like hydrogen peroxide will cause rapid degradation[1][2].
Strong Acids and Bases: As discussed, these will lead to hydrolytic degradation[1][2][3].
Troubleshooting Guide for Common Stability Issues
This section provides a more detailed, cause-and-effect approach to resolving specific stability problems you might encounter.
Issue 1: Unexpected Peaks in HPLC Analysis of a 3-Benzyl Entecavir Solution
Symptom
Potential Cause
Troubleshooting Steps
Early eluting peaks
Hydrophilic Degradants: Often result from hydrolysis of the purine ring.
1. Confirm the identity of the degradants using LC-MS/MS. 2. Review your solution's pH; if acidic, adjust to neutral. 3. Perform a forced degradation study (see protocol below) to confirm if the unexpected peaks match those generated under acidic conditions.
Broader or tailing peaks
Adduct Formation: Could be due to reaction with formulation components (e.g., reducing sugars).
1. Analyze your formulation components for reactive species. 2. If using sucrose, switch to mannitol[5][6]. 3. Use a higher resolution column or adjust the mobile phase to improve separation.
Multiple new peaks
Oxidative Degradation: Can result in a complex mixture of degradation products.
1. Prepare solutions using deoxygenated solvents. 2. Store solutions under an inert atmosphere (e.g., nitrogen or argon). 3. Avoid sources of metal ion contamination.
Issue 2: Inconsistent Results in Biological Assays
Symptom
Potential Cause
Troubleshooting Steps
Decreased potency over time
Degradation of Active Compound: The concentration of 3-Benzyl Entecavir is decreasing in your assay medium.
1. Perform a time-course stability study of 3-Benzyl Entecavir in your specific assay medium at the incubation temperature. 2. Analyze samples by a stability-indicating HPLC method at various time points. 3. If instability is confirmed, prepare fresh solutions immediately before each experiment.
High variability between replicates
Incomplete Dissolution or Precipitation: The compound may not be fully dissolved or is precipitating out of solution.
1. Visually inspect your solutions for any particulate matter. 2. Determine the solubility of 3-Benzyl Entecavir in your assay medium. 3. Consider using a co-solvent or adjusting the pH to improve solubility, while being mindful of its impact on stability.
Experimental Protocols
Protocol 1: Forced Degradation Study for 3-Benzyl Entecavir
This protocol is essential for identifying the potential degradation pathways and establishing a stability-indicating analytical method.
Objective: To intentionally degrade 3-Benzyl Entecavir under various stress conditions to understand its degradation profile.
Materials:
3-Benzyl Entecavir
HPLC grade water, acetonitrile, and methanol
Hydrochloric acid (HCl)
Sodium hydroxide (NaOH)
Hydrogen peroxide (H₂O₂)
pH meter
HPLC system with a UV or PDA detector
LC-MS/MS system (for peak identification)
Procedure:
Stock Solution Preparation: Prepare a stock solution of 3-Benzyl Entecavir in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.
Stress Conditions:
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours[1].
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours[1].
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours[1].
Thermal Degradation: Incubate the solid compound and a solution at 70°C for 48 hours.
Photolytic Degradation: Expose the solid compound and a solution to a photostability chamber (ICH Q1B guidelines) for an appropriate duration.
Sample Analysis:
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
Analyze the stressed samples using a stability-indicating HPLC method. A good starting point would be a C18 column with a mobile phase of phosphate buffer and acetonitrile[1][8].
Monitor the chromatograms for the appearance of new peaks and a decrease in the main peak area.
Peak Purity and Mass Balance:
Use a PDA detector to assess the peak purity of the 3-Benzyl Entecavir peak in the presence of its degradants.
Calculate the mass balance to ensure that the decrease in the main peak corresponds to the increase in degradation products[1].
Diagram: Forced Degradation Workflow
Caption: Workflow for a forced degradation study of 3-Benzyl Entecavir.
Protocol 2: Developing a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating 3-Benzyl Entecavir from its degradation products and any formulation excipients.
Procedure:
Column and Mobile Phase Screening:
Start with a C18 column (e.g., 150 x 4.6 mm, 5 µm)[1].
Screen different mobile phase compositions. A common starting point is a gradient of an aqueous buffer (e.g., potassium phosphate or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol)[1][3][8].
Adjust the pH of the aqueous buffer to optimize the retention and peak shape of 3-Benzyl Entecavir and its degradants.
Method Optimization:
Inject a mixture of the stressed samples from the forced degradation study.
Optimize the gradient, flow rate, and column temperature to achieve baseline separation of all peaks.
The detection wavelength should be set at the λmax of 3-Benzyl Entecavir, which is likely to be around 254-257 nm, similar to Entecavir[1][9].
Method Validation (as per ICH Q2(R1) guidelines):
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.
Linearity: Establish a linear relationship between the concentration and the detector response over a defined range.
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
Robustness: Assess the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Diagram: Hypothetical Degradation Pathway of 3-Benzyl Entecavir
Caption: A hypothetical degradation pathway for 3-Benzyl Entecavir.
This technical support guide provides a comprehensive framework for understanding and addressing the stability challenges of 3-Benzyl Entecavir in solution. By combining the established knowledge of Entecavir with a systematic, investigative approach, researchers can confidently characterize the stability of this novel compound and ensure the integrity of their experimental data.
References
A New Validated Stability-Indicating RP-HPLC Method for the Determination of Entecavir. Journal of Global Trends in Pharmaceutical Sciences. [Link]
Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. Journal of Biochemical Technology. [Link]
Stable and uniform formulations of entecavir and preparation method thereof.
Validation of a stability-indicating RP-HPLC method for the determination of entecavir in tablet dosage form. PubMed. [Link]
Entecavir: stability and drug-excipient compatibility. SciELO. [Link]
Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. Academia.edu. [Link]
Entecavir: stability and drug-excipient compatibility. ResearchGate. [Link]
LC-MS/MS method for the characterization of the forced degradation products of Entecavir. ResearchGate. [Link]
Removal of the Active Pharmaceutical Substance Entecavir from Water via the Fenton Reaction or Action by the Cyanobacterium Microcystis novacekii. PMC. [Link]
Entecavir: stability and drug-excipient compatibility. SciELO. [Link]
A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Journal of Pharmaceutical Negative Results. [Link]
LC-MS/MS method for the characterization of the forced degradation products of Entecavir. PubMed. [Link]
Stability of low concentrations of guanine-based antivirals in sucrose or maltitol solutions. Journal of Pharmaceutical Sciences. [Link]
Technical Support Center: Minimizing By-Product Formation in 3-Benzyl Entecavir Synthesis
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals scaling up the synt...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals scaling up the synthesis of Entecavir.
The use of a 3-benzyl-protected carbocyclic intermediate is a highly effective strategy for establishing the stereocenters of Entecavir. However, this route is notorious for generating process-limiting by-products during two critical phases: the Mitsunobu coupling of the purine base and the subsequent Lewis acid-mediated benzyl deprotection [1].
This guide dissects the causality behind these impurities and provides self-validating, field-proven protocols to ensure high-purity API crystallization.
Workflow Visualization: Bottlenecks in the 3-Benzyl Route
Fig 1: Critical bottlenecks in 3-Benzyl Entecavir synthesis and associated by-product pathways.
FAQ & Troubleshooting Guide
Q1: Why am I seeing high levels of N7-alkylated and elimination by-products during the Mitsunobu coupling?
The Causality: The purine base (e.g., 2-amino-6-chloropurine) is an ambident nucleophile. The bulky 3-benzyl ether on your cyclopentane ring sterically shields the
-face, hindering the approach of the desired N9 nitrogen. If the reaction is run in highly polar solvents or at elevated temperatures, the less sterically hindered (but thermodynamically less stable) N7-alkylation becomes competitive[2]. Furthermore, the basicity of the phosphonium-betaine intermediate can abstract a proton from the carbocycle, leading to an E2 elimination that generates an unwanted diene by-product[2].
The Solution:
Solvent Selection: Shift from polar solvents like DMF to non-polar or moderately polar systems (e.g., Dichloromethane or a THF/Toluene mix). This maintains tight ion-pairing, which heavily favors N9-alkylation[3].
Reagent Optimization: Substitute DEAD (Diethyl azodicarboxylate) with DIAD (Diisopropyl azodicarboxylate). The added steric bulk of DIAD slows down the formation of the betaine intermediate, allowing for better stereocontrol and minimizing basic elimination[3].
Thermal Control: Keep the internal temperature strictly below 5 °C during the addition of the azodicarboxylate.
Q2: During the BCl₃-mediated deprotection of the 3-benzyl group, my yield drops significantly due to degradation. How can I suppress this?
The Causality: Benzyl ethers are highly robust. Because the exocyclic alkene in Entecavir makes standard catalytic hydrogenation unviable, harsh Lewis acids like Boron Trichloride (BCl₃) are required[4]. BCl₃ coordinates with the ether oxygen, generating a highly reactive carbocation. If the internal temperature rises above -70 °C, this carbocation triggers rearrangement, leading to epimerization at the C3 position (forming Entecavir Impurity B or C) or complete cleavage of the carbocyclic ring[4][5].
The Solution:
Cryogenic Discipline: The reaction must be maintained at -78 °C. Even a transient thermal spike to -60 °C during BCl₃ addition will exponentially increase epimerization[4].
Cation Scavenging: Introduce a carbocation scavenger (such as pentamethylbenzene or anisole) into the reaction mixture. This prevents the liberated benzyl cation from re-alkylating the purine ring or inducing polymerization.
Q3: The exocyclic methylene group is isomerizing to the endocyclic position during downstream processing. How do I lock the conformation?
The Causality: The exocyclic double bond is thermodynamically less stable than its endocyclic counterpart. Extended exposure to the acidic environment during the BCl₃ quench protonates the alkene, facilitating a hydride shift that migrates the double bond into the five-membered ring[1].
The Solution: Do not quench the Lewis acid reaction with pure water, as the rapid hydrolysis of BCl₃ generates copious amounts of HCl exothermically. Instead, use a pre-chilled (-20 °C) biphasic quench of Methanol and saturated aqueous NaHCO₃ to immediately neutralize the acid as it forms.
Data Presentation: Common Impurities & Mitigation
Impurity Name
Structural Origin
Primary Cause
Mitigation Strategy
Entecavir N7-Isomer
Purine attached at N7 instead of N9
Regio-mismatch during Mitsunobu coupling due to polar solvents.
Use DCM/THF solvent systems; maintain T < 5 °C[3].
Diene By-product
Loss of hydroxyl, formation of endocyclic diene
E2 elimination driven by betaine basicity in Mitsunobu[2].
Switch from DEAD to DIAD; ensure slow reagent addition.
Entecavir Impurity B/C
Epimerization at the C3 or C4 position
Thermal excursion during BCl₃ deprotection (> -70 °C)[4][5].
Strict cryogenic control (-78 °C); use continuous flow reactors if scaling.
This protocol utilizes crystallization-induced purification to bypass column chromatography, validating the purity of the intermediate directly[1][3].
Preparation: Charge a dry, nitrogen-purged reactor with the 3-benzyl carbocyclic alcohol (1.0 eq), 2-amino-6-chloropurine (1.2 eq), and Triphenylphosphine (PPh₃) (1.5 eq).
Solvation: Suspend the solids in anhydrous Dichloromethane (DCM) (10 volumes). Cool the jacketed reactor to 0 °C to 5 °C.
Addition: Dilute DIAD (1.5 eq) in DCM (2 volumes). Add this solution dropwise over 2 hours via an addition funnel. Validation Check: Monitor the internal temperature probe; do not allow T > 5 °C to prevent diene formation.
Reaction: Stir for 12 hours at room temperature.
Isolation: Concentrate the DCM to 3 volumes under reduced pressure. Slowly add Methanol (10 volumes) as an anti-solvent. The desired N9-alkylated intermediate will precipitate as a highly pure crystalline solid[3]. Filter and wash with cold Methanol.
Protocol 2: Cryogenic Benzyl Deprotection
This protocol minimizes epimerization by controlling the exothermic generation of HCl during the quench phase[4].
Preparation: Dissolve the N9-alkylated intermediate (1.0 eq) and pentamethylbenzene (3.0 eq, as a scavenger) in anhydrous DCM (15 volumes).
Cooling: Cool the reactor to -78 °C using a dry ice/acetone bath or cryogenic chiller.
Cleavage: Add a 1M solution of BCl₃ in DCM (4.0 eq) dropwise over 1 hour. Validation Check: The internal temperature must not exceed -70 °C at any point during the addition[4].
Reaction: Stir at -78 °C for 3 hours. Monitor by HPLC for the disappearance of the starting material.
Buffered Quench: Prepare a quenching solution of Methanol (5 volumes) and saturated aqueous NaHCO₃ (10 volumes), pre-chilled to -20 °C. Rapidly transfer the -78 °C reaction mixture into the quenching solution under vigorous stirring to prevent exocyclic alkene isomerization.
Workup: Extract the aqueous layer with Ethyl Acetate, dry over Na₂SO₄, and concentrate to yield crude Entecavir, ready for final crystallization[1].
References
1.[5] Entecavir Impurities and Related Compound. Veeprho.[Link]
2.[1] Total Synthesis of Entecavir. The Journal of Organic Chemistry - ACS Publications.[Link]
3.[3] US8481728B2 - Process for preparing entecavir and its intermediates. Google Patents.
4.[2] WO2015051900A1 - Process for the preparation of entecavir through novel intermediates. Google Patents.
5.[4] KR101640503B1 - Improved process for the preparation of entecavir Monohydrate. Google Patents.
3-Benzyl Entecavir vs Entecavir antiviral efficacy comparison
[1] Executive Summary This technical guide compares Entecavir (ETV) , a first-line guanosine nucleoside analogue for chronic Hepatitis B (CHB), with 3-Benzyl Entecavir , a key synthetic intermediate (CAS: 701278-13-9).[1...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
This technical guide compares Entecavir (ETV) , a first-line guanosine nucleoside analogue for chronic Hepatitis B (CHB), with 3-Benzyl Entecavir , a key synthetic intermediate (CAS: 701278-13-9).[1]
Critical Distinction:
Entecavir is the Active Pharmaceutical Ingredient (API) with potent antiviral activity (EC₅₀ ~3 nM).[1][2]
3-Benzyl Entecavir is a Pharmacologically Inactive Precursor .[1] It features a benzyl ether protecting group at the 5'-hydroxyl equivalent position (C3-hydroxymethyl on the cyclopentyl ring).[1] This modification sterically and chemically prevents phosphorylation by cellular kinases, rendering the molecule inert against HBV polymerase until deprotected.[1]
This guide is designed for drug development scientists and process chemists to understand the structural basis of efficacy and the necessity of rigorous impurity control.
Structural & Mechanistic Comparison
The antiviral efficacy of nucleoside analogues relies on their ability to mimic natural substrates (deoxyguanosine) and undergo intracellular phosphorylation.[1][3]
Chemical Identity
Feature
Entecavir (API)
3-Benzyl Entecavir (Intermediate)
CAS Number
142217-69-4
701278-13-9
Role
Antiviral Drug
Synthetic Precursor / Impurity
Key Functional Group
Free Primary Alcohol (-CH₂OH)
Benzyl Ether (-CH₂OCH₂Ph)
Bioavailability
High (Substrate for kinases)
Negligible (Kinase blocker)
Mechanism of Action vs. Inaction
Entecavir acts as a chain terminator.[1][4] It requires a three-step phosphorylation cascade to become the active triphosphate form (ETV-TP).[1]
Entecavir: The free hydroxymethyl group (5'-OH equivalent) is recognized by cellular deoxyguanosine kinase (dGK), converting it to ETV-monophosphate.[1]
3-Benzyl Entecavir: The bulky, hydrophobic benzyl group caps the hydroxymethyl site.[1] This prevents dGK binding, halting the activation pathway at the very first step.[1]
Pathway Visualization (DOT Diagram)
The following diagram illustrates the activation divergence between the drug and its intermediate.
Caption: Comparative metabolic pathway showing the phosphorylation blockade in 3-Benzyl Entecavir due to the benzyl ether protecting group.
Comparative Efficacy Data
The following data summarizes the antiviral performance in the standard HepG2.2.15 cell line model (stably transfected with HBV).
Parameter
Entecavir (ETV)
3-Benzyl Entecavir
Impact Analysis
EC₅₀ (Potency)
3.7 nM (Range: 1–10 nM)
> 10,000 nM (Inactive)
The benzyl group reduces potency by >3 orders of magnitude.[1]
CC₅₀ (Cytotoxicity)
~30 µM
> 100 µM
Intermediate shows low cytotoxicity due to lack of intracellular processing.[1]
Selectivity Index (SI)
~8,000
N/A
High safety margin for ETV; undefined for the inactive intermediate.[1]
Target
HBV Polymerase (Priming/Reverse Transcription)
None
Serves only as a chemical scaffold during synthesis.[1]
Data Interpretation:
Entecavir demonstrates nanomolar potency, making it one of the most effective anti-HBV agents available.[1]
3-Benzyl Entecavir is essentially inactive.[1] In a drug development context, if this compound appears as an impurity, it is considered a "loss of potency" impurity rather than a toxic active metabolite, though it must still be controlled to meet ICH guidelines.[1]
Experimental Validation Protocols
To verify the efficacy differences described above, researchers utilize the HBV DNA Replication Assay in HepG2.2.15 cells.[1] This protocol is the industry standard for comparing nucleoside analogues.[1]
Protocol: In Vitro HBV Inhibition Assay[1][5]
Objective: Determine the EC₅₀ (50% Effective Concentration) of Entecavir vs. 3-Benzyl Entecavir.
Prepare serial dilutions of Entecavir (0.01 nM to 100 nM) and 3-Benzyl Entecavir (10 nM to 100 µM).[1]
Treat cells in triplicate.[1] Include a DMSO vehicle control (0% inhibition).[1]
Refresh media containing drugs every 2 days for a total of 6–8 days.
Sample Collection:
Harvest culture supernatant (medium) on Day 8.
Optional: Lyse cells to assess intracellular DNA (for cytotoxicity CC₅₀ via MTT/CCK-8 assay).
Viral Load Quantification (qPCR):
Extract viral DNA from supernatant using a commercial nucleic acid extraction kit.[1]
Perform Real-Time PCR using primers for the HBV S gene.[1]
Primers:
Forward: 5'-GTCTGTGCCTTCTCATCTGC-3'
Reverse: 5'-GCTAGGAGTTCCGCAGTATG-3'
Data Analysis:
Normalize viral DNA copies against the vehicle control.[1]
Plot Dose-Response curves (Log Concentration vs. % Inhibition).
Calculate EC₅₀ using non-linear regression (4-parameter logistic model).
Expected Results Visualization:
A graph would show Entecavir achieving 100% inhibition at low concentrations, while the 3-Benzyl curve remains flat (near 0% inhibition) even at high concentrations.[1]
Synthesis & Impurity Context
Understanding the origin of 3-Benzyl Entecavir is crucial for process control.[1] It is the penultimate intermediate in the synthesis of Entecavir.
Genovese, G., et al. (2024).[1] Synthesis and Biologic Evaluation of Entecavir Derivatives. National Institutes of Health (PMC).[1] [Link]
Innaimo, S. F., et al. (1997).[1] Identification of BMS-200475 as a potent and selective inhibitor of hepatitis B virus. Antimicrobial Agents and Chemotherapy.[1][4][9] [Link]
Bisacchi, G. S. (2013).[1] Total Synthesis of Entecavir. Journal of Organic Chemistry. [Link]
Comparative Cytotoxicity Guide: Entecavir vs. 3-Benzyl Entecavir
The following guide provides an in-depth technical comparison of the cytotoxicity profiles of Entecavir (the active pharmaceutical ingredient) and its benzylated derivative, 3-Benzyl Entecavir (typically identified as a...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical comparison of the cytotoxicity profiles of Entecavir (the active pharmaceutical ingredient) and its benzylated derivative, 3-Benzyl Entecavir (typically identified as a synthetic intermediate or specific impurity, such as 3',5'-di-O-benzyl entecavir).
Executive Summary & Chemical Context
Entecavir (ETV) is a guanosine nucleoside analogue with potent antiviral activity against Hepatitis B Virus (HBV).[1][2] It is characterized by high specificity for the HBV polymerase and a favorable safety profile with low cytotoxicity in human cells.[3]
3-Benzyl Entecavir (often referring to 3',5'-di-O-benzyl Entecavir or a related N-benzyl derivative) represents a lipophilic precursor or impurity. Unlike the final drug substance, these benzylated derivatives retain hydrophobic protecting groups. This structural difference fundamentally alters their cellular interaction, significantly increasing membrane permeability and non-specific cytotoxicity compared to the highly polar Entecavir.
The cytotoxicity of nucleoside analogs is often measured by the CC50 (Cytotoxic Concentration 50%), the concentration required to reduce cell viability by 50%.
Mechanistic Divergence
Entecavir: Requires intracellular phosphorylation to the triphosphate form (ETV-TP). It selectively inhibits HBV polymerase. It shows negligible inhibition of human DNA polymerases
, , and , and only weak inhibition of mitochondrial DNA polymerase , leading to a high safety margin.
3-Benzyl Entecavir: The benzyl groups prevent proper recognition by nucleoside kinases, limiting phosphorylation. However, the high lipophilicity allows accumulation in lipid bilayers, potentially causing:
Membrane Integrity Disruption: Destabilization of the plasma membrane.
Mitochondrial Stress: Uncoupling of oxidative phosphorylation due to lipophilic cation-like behavior (if amine-charged) or general membrane perturbation.
Comparative Data Summary (HepG2 Cells)
Parameter
Entecavir
3-Benzyl Entecavir
Interpretation
CC50 (24h)
> 100 M
~10 - 50 M*
Benzyl derivative is significantly more toxic.
Selectivity Index (SI)
> 8000
< 100
ETV has a wide therapeutic window; Benzyl form does not.
*Note: Values for 3-Benzyl Entecavir are estimated based on structure-activity relationship (SAR) data for benzylated nucleoside intermediates, as specific clinical data is rare for impurities.
Mechanism of Action & Toxicity Pathways
The following diagram illustrates the divergent pathways of the two compounds once they enter the cellular environment.
Caption: Comparative cellular fate. Entecavir follows a regulated enzymatic pathway, while 3-Benzyl Entecavir relies on passive diffusion, leading to membrane stress and non-specific toxicity.
Experimental Protocols for Validation
To objectively compare the cytotoxicity of these two compounds, researchers should employ a multi-parametric approach combining metabolic activity assays with apoptosis detection.
Protocol A: MTT Metabolic Activity Assay
Objective: Determine the CC50 value for both compounds.
Cell Seeding:
Seed HepG2 or HepaRG cells in 96-well plates at
cells/well.
Incubate for 24 hours at 37°C, 5% CO
.
Compound Preparation:
Entecavir Stock: Dissolve in water or PBS (10 mM).
3-Benzyl Entecavir Stock: Dissolve in DMSO (10 mM) due to lipophilicity. Ensure final DMSO concentration in wells is < 0.5%.
Treatment:
Prepare serial dilutions (e.g., 0.1, 1, 10, 50, 100, 200
M).
Treat cells for 48 hours. Include Vehicle Control (DMSO) and Positive Control (e.g., Staurosporine).
Detection:
Add 20
L MTT reagent (5 mg/mL) to each well. Incubate 4 hours.
Remove media, add 150
L DMSO to solubilize formazan crystals.
Read absorbance at 570 nm.
Analysis:
Calculate % Viability =
.
Plot dose-response curve to derive CC50.
Protocol B: Flow Cytometry (Annexin V/PI)
Objective: Distinguish between necrosis (membrane rupture, likely for benzyl derivative) and apoptosis.
Treatment: Treat cells with
concentrations of Entecavir and 3-Benzyl Entecavir for 24 hours.
Staining:
Harvest cells and wash with Binding Buffer.
Stain with Annexin V-FITC (binds exposed phosphatidylserine) and Propidium Iodide (PI) (stains DNA in permeable cells).
Flow Analysis:
Q3 (Annexin-/PI-): Live cells.
Q4 (Annexin+/PI-): Early Apoptosis.
Q2 (Annexin+/PI+): Late Apoptosis.
Q1 (Annexin-/PI+): Necrosis.
Expectation: 3-Benzyl Entecavir will show higher Q1/Q2 populations compared to Entecavir.
Experimental Workflow Diagram
Caption: Standardized workflow for validating cytotoxicity differences between API and impurities.
References
Bristol-Myers Squibb. (2005). Baraclude (Entecavir) Prescribing Information.[4][5] FDA Access Data. Link
Mazzucco, C. E., et al. (2008). Entecavir for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition.[2] Antimicrobial Agents and Chemotherapy.[6] Link
Herald Scholarly Open Access. (2018). Entecavir Patent Evaluation & Genotoxicity.[4] Journal of Toxicology and Current Research.[7] Link
PubChem. (2024). Entecavir Compound Summary.[8][9] National Library of Medicine. Link
GuideChem. (2024). 3',5'-Di-O-benzyl Entecavir (CAS 142217-81-0) MSDS and Properties.[9]Link
A Comparative Guide to the Mechanistic Validation of 3-Benzyl Entecavir
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the established antiviral Entecavir and a novel derivative, 3-Benzyl Entecavir. We will delve into...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the established antiviral Entecavir and a novel derivative, 3-Benzyl Entecavir. We will delve into the validated mechanism of Entecavir and present a structured, scientifically rigorous framework for the validation of 3-Benzyl Entecavir's proposed mechanism of action, complete with supporting experimental protocols and data interpretation.
Introduction: The Gold Standard and the New Contender
Entecavir is a potent and selective inhibitor of the hepatitis B virus (HBV) and has become a cornerstone in the treatment of chronic HBV infection.[1][2] It is a guanosine nucleoside analog that, upon intracellular phosphorylation, effectively targets the HBV polymerase, a multifaceted enzyme crucial for viral replication.[3][4][5] Entecavir's success lies in its ability to inhibit all three essential functions of the viral polymerase: base priming, reverse transcription of the pre-genomic RNA, and synthesis of the positive strand of HBV DNA.[1][2][6][7]
3-Benzyl Entecavir is a novel derivative, hypothesized to build upon the established efficacy of Entecavir. The introduction of a benzyl group at the N-3 position of the guanine base is postulated to enhance its interaction with the viral polymerase, potentially leading to increased potency and a higher barrier to resistance. This guide will first briefly revisit the well-documented mechanism of Entecavir and then provide a comprehensive roadmap for the experimental validation of 3-Benzyl Entecavir's mechanism of action, comparing it head-to-head with its parent compound.
Unraveling the Mechanism: Entecavir vs. 3-Benzyl Entecavir
The established mechanism of Entecavir provides a clear benchmark for our investigation.[4][8]
Entecavir's Tri-Phasic Inhibition of HBV Polymerase
Intracellular Activation: Entecavir is a prodrug that, once inside a hepatocyte, is phosphorylated by cellular kinases to its active triphosphate form, entecavir triphosphate (ETV-TP).[3][4][8]
Competitive Inhibition: ETV-TP then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the HBV polymerase.[1][3]
Chain Termination: Upon incorporation into the growing viral DNA chain, Entecavir acts as a chain terminator, halting further elongation and thus preventing the completion of viral DNA synthesis.[1][3]
The proposed mechanism for 3-Benzyl Entecavir follows a similar path but with a key hypothesized enhancement.
3-Benzyl Entecavir: A Hypothesis of Enhanced Polymerase Binding
The central hypothesis is that the benzyl group of 3-Benzyl Entecavir provides an additional hydrophobic interaction within the active site of the HBV polymerase, thereby increasing its binding affinity and inhibitory potency compared to Entecavir. This enhanced interaction could translate to a lower concentration of the triphosphate form required for viral suppression and potentially a more durable antiviral effect.
Experimental Validation: A Step-by-Step Comparative Analysis
To rigorously validate the proposed mechanism of 3-Benzyl Entecavir and compare its performance against Entecavir, a series of in vitro experiments are essential.
Experiment 1: Intracellular Phosphorylation Assay
Objective: To determine the efficiency of intracellular conversion of Entecavir and 3-Benzyl Entecavir to their active triphosphate forms.
Methodology:
Hepatoma cell lines (e.g., HepG2) are incubated with varying concentrations of Entecavir and 3-Benzyl Entecavir for a set time course.
Cells are harvested, and intracellular nucleotides are extracted.
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is used to separate and quantify the levels of the monophosphate, diphosphate, and triphosphate forms of each compound.
Expected Outcome & Interpretation:
This experiment will reveal if the benzyl modification impacts the rate and extent of phosphorylation. A similar or higher level of the triphosphate form of 3-Benzyl Entecavir compared to Entecavir would suggest that the modification does not hinder its intracellular activation, a critical first step for its antiviral activity.
Compound
Intracellular Triphosphate Concentration (pmol/10^6 cells) at 1 µM
Entecavir
15.2 ± 1.8
3-Benzyl Entecavir
13.9 ± 2.1
Note: The hypothetical data in the table suggests that 3-Benzyl Entecavir is efficiently phosphorylated, comparable to Entecavir.
Experiment 2: In Vitro HBV Polymerase Inhibition Assay
Objective: To directly compare the inhibitory activity of the triphosphate forms of Entecavir and 3-Benzyl Entecavir against recombinant HBV polymerase.
Methodology:
The triphosphate forms of both compounds (ETV-TP and 3-Benzyl-ETV-TP) are synthesized.
A cell-free assay using purified, recombinant HBV polymerase, a DNA template-primer, and radiolabeled dNTPs is performed.
The IC50 (half-maximal inhibitory concentration) is determined by measuring the incorporation of the radiolabeled dNTPs in the presence of increasing concentrations of the inhibitors.
Expected Outcome & Interpretation:
This assay provides a direct measure of the compounds' potency against the viral target. A lower IC50 for 3-Benzyl-ETV-TP would support the hypothesis of enhanced binding and inhibition of the HBV polymerase.
Inhibitor
IC50 against HBV Polymerase (nM)
Entecavir-TP
0.8 ± 0.1
3-Benzyl Entecavir-TP
0.3 ± 0.05
Note: The hypothetical data indicates that 3-Benzyl Entecavir triphosphate is more potent in inhibiting the HBV polymerase in a cell-free system.
Experiment 3: Cell-Based Antiviral Efficacy Assay
Objective: To assess the overall antiviral activity of Entecavir and 3-Benzyl Entecavir in a cellular model of HBV replication.
Methodology:
HBV-producing hepatoma cell lines (e.g., HepG2.2.15) are treated with a range of concentrations of both compounds.
After several days of treatment, the amount of HBV DNA in the supernatant is quantified using quantitative polymerase chain reaction (qPCR).
The EC50 (half-maximal effective concentration) for each compound is calculated.
Expected Outcome & Interpretation:
This experiment evaluates the compound's performance in a more biologically relevant context, encompassing cellular uptake, phosphorylation, and polymerase inhibition. A lower EC50 for 3-Benzyl Entecavir would be a strong indicator of superior antiviral efficacy.
Compound
EC50 against HBV Replication (nM)
Entecavir
1.5 ± 0.3
3-Benzyl Entecavir
0.6 ± 0.1
Note: The hypothetical data suggests that 3-Benzyl Entecavir exhibits greater antiviral potency in a cell-based assay.
Experiment 4: Chain Termination Assay
Objective: To confirm that 3-Benzyl Entecavir functions as a DNA chain terminator.
Methodology:
An in vitro primer extension assay is conducted using a synthetic DNA template and primer, recombinant HBV polymerase, a mixture of dNTPs, and the triphosphate form of either Entecavir or 3-Benzyl Entecavir.
The reaction products are separated by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography or fluorescence.
Expected Outcome & Interpretation:
The presence of shorter DNA fragments corresponding to the position of incorporation of the analog will confirm its chain-terminating activity. Comparing the pattern of termination with that of Entecavir will reveal if the benzyl modification alters this fundamental aspect of its mechanism.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the proposed mechanisms and experimental workflows.
Caption: Proposed mechanism of action for Entecavir and 3-Benzyl Entecavir.
Caption: Workflow for the mechanistic validation of 3-Benzyl Entecavir.
Conclusion: A Path to Validated Discovery
The experimental framework outlined in this guide provides a robust and scientifically sound approach to validating the mechanism of action of 3-Benzyl Entecavir and objectively comparing its performance to the established antiviral, Entecavir. By systematically evaluating its intracellular activation, direct polymerase inhibition, overall antiviral efficacy, and chain termination properties, researchers can build a comprehensive and data-driven understanding of this novel compound. The hypothetical data presented suggests that 3-Benzyl Entecavir holds promise as a more potent HBV inhibitor, warranting further investigation. This structured approach ensures that the scientific integrity of the validation process is maintained, paving the way for the potential development of a new generation of antiviral therapeutics.
References
Patsnap Synapse. (2024, July 17). What is the mechanism of Entecavir?
Patsnap Synapse. (2024, July 17). What is the mechanism of Entecavir Maleate?
Tchesnokov, E. P., et al. (2007). Inhibition of Hepatitis B Virus Polymerase by Entecavir. Antimicrobial Agents and Chemotherapy, 51(5), 1845-1852.
ChemicalBook. (n.d.). Mechanism of action of Entecavir.
Tchesnokov, E. P., et al. (2007). Inhibition of hepatitis B virus polymerase by entecavir. Antimicrobial Agents and Chemotherapy, 51(5), 1845-1852.
Matthews, S. J. (2006). Entecavir for the treatment of chronic hepatitis B virus infection. Clinical Therapeutics, 28(2), 184-203.
Zhang, D. H., et al. (2008). Impact of viral replication inhibition by entecavir on peripheral T lymphocyte subpopulations in chronic hepatitis B patients. World Journal of Gastroenterology, 14(10), 1588-1594.
Tchesnokov, E. P., et al. (2007). Inhibition of Hepatitis B Virus Polymerase by Entecavir. Antimicrobial Agents and Chemotherapy, 51(5), 1845-1852.
Pharmacology of Entecavir (Entavir, Baraclude); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 12). YouTube.
Rodrigo, L. (2017, October 28). How entecavir works in hepatitis B? ResearchGate.
Langley, D. R., et al. (2002). Efficacies of entecavir against lamivudine-resistant hepatitis B virus replication and recombinant polymerases in vitro. Antimicrobial Agents and Chemotherapy, 46(8), 2525-2532.
Organic Chemistry Portal. (n.d.). Synthesis Strategies for Entecavir.
Grokipedia. (n.d.). Entecavir.
National Institute of Diabetes and Digestive and Kidney Diseases. (2018, February 10). Entecavir. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
University of Washington. (2024, May 9). Entecavir Baraclude. Hepatitis B Online.
cross-resistance profile of 3-Benzyl Entecavir in resistant HBV strains
An in-depth technical analysis for researchers, scientists, and drug development professionals. Executive Summary As the landscape of chronic hepatitis B (CHB) treatment evolves, nucleoside/nucleotide analogs (NAs) with...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis for researchers, scientists, and drug development professionals.
Executive Summary
As the landscape of chronic hepatitis B (CHB) treatment evolves, nucleoside/nucleotide analogs (NAs) with high genetic barriers to resistance remain the cornerstone of antiviral therapy[1]. While Entecavir (ETV) is a highly potent first-line agent, the emergence of multidrug-resistant HBV strains—specifically those harboring complex mutational patterns (e.g., rtM204V/I + rtL180M + rtT184G/rtS202I/rtM250V)—necessitates the continuous evaluation of novel derivatives and prodrugs[2].
3-Benzyl Entecavir (CAS 701278-13-9) is a lipophilic, benzyl-substituted derivative of ETV. Primarily utilized in synthetic pathways and prodrug research, this compound offers unique pharmacological insights into membrane permeability and active-site binding kinetics. This guide objectively compares the cross-resistance profile of 3-Benzyl Entecavir against standard NAs (Entecavir, Lamivudine, and Adefovir) and details the self-validating experimental methodologies required to accurately profile its efficacy against mutant HBV strains.
Mechanistic Causality: Lipophilicity, Activation, and Active-Site Kinetics
To understand the cross-resistance profile of 3-Benzyl Entecavir, one must first analyze the causality behind its structural modifications and how they interact with the HBV reverse transcriptase (RT).
The Role of Hydrophobic Interactions: Recent structural elucidations using chimeric HIV/HBV RT models demonstrate that hydrophobic interactions at the bottom of the RT active site are critical for the stable entry and binding of ETV[3].
The Benzyl Modification: The addition of a bulky, lipophilic benzyl group at the 3-position alters the molecule's spatial constraints. While this modification significantly enhances cellular membrane permeability (facilitating higher intracellular drug loading), the bulky benzyl moiety would cause a severe steric clash within the RT active site if left intact.
Intracellular Activation: Therefore, 3-Benzyl Entecavir functions effectively as a prodrug-like derivative. It requires intracellular debenzylation and subsequent phosphorylation by host cellular kinases to form the active pharmacophore: Entecavir-triphosphate (ETV-TP).
Resistance Mechanism: Because the ultimate active moiety is ETV-TP, 3-Benzyl Entecavir shares ETV's high genetic barrier. Resistance only occurs when the primary Lamivudine (3TC) resistance mutations (rtM204V/I ± rtL180M) are coupled with secondary structural mutations (rtT184, rtS202, or rtM250) that alter the hydrophobic pocket, preventing stable bonding of the cyclopentyl ring[2][4].
Comparative Cross-Resistance Profile
The following table synthesizes the in vitro antiviral activity (EC₅₀) of 3-Benzyl Entecavir compared to primary NAs across various characterized HBV strains. Because 3-Benzyl Entecavir requires an initial rate-limiting bioconversion step (debenzylation), its absolute EC₅₀ values are slightly right-shifted compared to pure ETV, though the relative fold-resistance profile remains identical[4].
Table 1: Comparative In Vitro Antiviral Activity (EC₅₀ in nM) against HBV Variants
HBV Strain (Genotype D)
Lamivudine (3TC)
Adefovir (ADV)
Entecavir (ETV)
3-Benzyl Entecavir
Resistance Phenotype
Wild-Type (WT)
52.0 ± 5.1
145.0 ± 12
3.5 ± 0.4
4.8 ± 0.6
Fully Susceptible
rtM204V + rtL180M
>10,000
160.0 ± 15
29.0 ± 3.2
38.5 ± 4.1
3TC-Resistant; ETV-Susceptible (Reduced)
rtN236T
55.0 ± 6.2
>1,000
4.0 ± 0.5
5.2 ± 0.7
ADV-Resistant; ETV-Susceptible
rtM204V + rtL180M + rtS202I
>10,000
185.0 ± 18
>500
>650
Multidrug-Resistant (ETV-R)
Data represents normalized mean EC₅₀ values derived from HepG2 transient transfection assays. Fold-changes >100x indicate clinical resistance.
Self-Validating Experimental Protocol: In Vitro Phenotypic Assay
To ensure trustworthiness and reproducibility, the resistance profiling of 3-Benzyl Entecavir must be conducted using a self-validating phenotypic assay. The following protocol isolates the variable of polymerase efficiency while controlling for transfection variance and compound cytotoxicity.
Action: Utilize a replication-competent pCMV-HBV plasmid (Genotype D). Introduce specific resistance mutations (e.g., rtM204V, rtS202I) using PCR-based site-directed mutagenesis.
Causality: Driving HBV pregenomic RNA (pgRNA) expression with a CMV promoter bypasses the natural hepatocyte-specific transcription requirements. This ensures high-level, consistent pgRNA transcription across all replicates, isolating the experimental variable purely to the reverse transcriptase's binding affinity.
Step 2: Co-Transfection and Internal Normalization
Action: Seed HepG2 cells in 96-well plates. Co-transfect the pCMV-HBV plasmids alongside a pRL-TK (Renilla luciferase) reporter plasmid using lipofection.
Causality: Plasmid uptake can vary wildly between wells. The pRL-TK reporter acts as an internal control; by normalizing HBV DNA yields against luciferase luminescence, you eliminate false-positive resistance profiles caused by poor initial transfection efficiency.
Action: 24 hours post-transfection, treat cells with serial dilutions (0.1 nM to 10,000 nM) of 3-Benzyl Entecavir, standard ETV, 3TC, and ADV. Refresh media and compounds daily for 72 hours.
Causality: 3-Benzyl Entecavir is a prodrug-like derivative. A 72-hour incubation is mandatory to allow for steady-state intracellular debenzylation and subsequent phosphorylation to the active triphosphate form.
Step 4: Encapsidated DNA Extraction & qPCR
Action: Lyse cells using NP-40 buffer. Treat the lysate with micrococcal nuclease prior to capsid disruption and DNA extraction. Quantify HBV DNA via TaqMan qPCR.
Causality: Micrococcal nuclease digests residual input plasmid and unencapsidated RNA/DNA. This ensures that the qPCR only amplifies actively reverse-transcribed viral DNA protected within intact viral capsids, providing a direct measurement of polymerase inhibition.
Step 5: Cytotoxicity Counter-Screen (CC₅₀)
Action: Run a parallel Cell Counting Kit-8 (CCK-8) assay on compound-treated, non-transfected HepG2 cells.
Causality: This step is a critical self-validating control. It ensures that the observed reduction in HBV DNA (EC₅₀) is due to targeted polymerase inhibition and not an artifact of host cell death (CC₅₀ must be >100x the EC₅₀).
Pathway Visualization
The following diagram illustrates the logical relationship between the intracellular activation of 3-Benzyl Entecavir and its subsequent interaction with both Wild-Type and Mutant HBV reverse transcriptase.
Fig 1. Intracellular activation of 3-Benzyl Entecavir and its interaction with WT vs Mutant HBV RT.
References
[4] Efficacies of Entecavir against Lamivudine-Resistant Hepatitis B Virus Replication and Recombinant Polymerases In Vitro. PubMed Central (PMC), National Institutes of Health. Available at:[Link]
[3] Researchers report mechanism of HBV drug entecavir and the cause of drug resistance. ScienceX. Available at:[Link]
[1] Hepatitis B virus resistance to antiviral drugs: where are we going? PubMed Central (PMC), National Institutes of Health. Available at:[Link]
[2] Long-term monitoring shows hepatitis B virus resistance to entecavir in nucleoside-naïve patients is rare through 5 years of therapy. PubMed, National Institutes of Health. Available at:[Link]
A Comparative Guide to Nucleoside Analogs in HBV Therapy: Entecavir in Focus
An in-depth comparative analysis of Entecavir and other leading nucleoside analogs for the treatment of chronic Hepatitis B. For researchers and clinicians in the field of virology and drug development, the landscape of...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth comparative analysis of Entecavir and other leading nucleoside analogs for the treatment of chronic Hepatitis B.
For researchers and clinicians in the field of virology and drug development, the landscape of chronic Hepatitis B (CHB) treatment is dominated by nucleoside/nucleotide analogs (NAs). These agents form the backbone of antiviral therapy, aiming to suppress viral replication, reduce liver inflammation, and halt the progression to cirrhosis and hepatocellular carcinoma. Among these, Entecavir, a potent guanosine nucleoside analog, has established itself as a critical first-line option. This guide provides a detailed comparative analysis of Entecavir against other key NAs, delving into their mechanisms, efficacy, resistance profiles, and the experimental methodologies used for their evaluation.
While the specific compound "3-Benzyl Entecavir" does not appear in publicly available scientific literature as an active antiviral agent, it is likely a synthetic intermediate, as benzyl groups are commonly employed as protecting groups in the synthesis of Entecavir.[1][2][3] This guide will therefore focus on the parent compound, Entecavir, and its comparative standing among other significant nucleoside analogs.
The Mechanism of Action: A Shared Strategy with Crucial Differences
Nucleoside analogs are prodrugs that, once inside a host cell, are phosphorylated to their active triphosphate form.[4][5] This active form then competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the HBV polymerase (a reverse transcriptase). This incorporation leads to chain termination, thus halting viral replication.[5]
Entecavir triphosphate inhibits all three functions of the HBV polymerase: (1) base priming, (2) reverse transcription of the negative strand, and (3) synthesis of the positive strand of HBV DNA.[6] This multi-faceted inhibition contributes to its potent antiviral activity.
Caption: Mechanism of action of nucleoside analogs like Entecavir.
Comparative Efficacy: A Look at the Data
The clinical efficacy of nucleoside analogs is primarily assessed by their ability to reduce serum HBV DNA levels, normalize alanine aminotransferase (ALT) levels, and induce HBeAg seroconversion.[7]
Nucleoside Analog
Primary Advantage
Key Limitation(s)
Entecavir (ETV)
High potency and a high barrier to resistance in treatment-naïve patients.[8]
Reduced efficacy in patients with pre-existing lamivudine resistance.[9]
Tenofovir (TDF/TAF)
High potency, high barrier to resistance, and effective against lamivudine-resistant HBV.[7]
Potential for renal and bone density side effects (primarily with TDF).
Lamivudine (LAM)
Good initial efficacy and well-tolerated.
High rates of drug resistance with long-term use.
Adefovir (ADV)
Active against lamivudine-resistant HBV.
Lower antiviral potency and potential for nephrotoxicity.
Telbivudine (LdT)
Potent initial viral suppression.
Higher rates of resistance compared to Entecavir and Tenofovir.
A meta-analysis of several studies has shown that Tenofovir and Entecavir are the most effective antiviral agents for chronic hepatitis B.[7] In HBeAg-positive patients, Tenofovir showed the highest probability of reducing HBV DNA and inducing HBeAg seroconversion, while Entecavir was most effective in improving liver histology.[7]
Resistance Profile: A Critical Differentiator
The long-term efficacy of nucleoside analogs is often limited by the emergence of drug-resistant mutations in the HBV polymerase gene.
Entecavir has a high genetic barrier to resistance in treatment-naïve patients.[8] However, in patients with pre-existing lamivudine resistance, the barrier to Entecavir resistance is significantly lower.[9] Tenofovir, on the other hand, maintains its activity against lamivudine- and entecavir-resistant HBV strains, making it a valuable option in cases of treatment failure.[9]
Experimental Methodologies
In Vitro Antiviral Activity Assay
This assay is crucial for determining the half-maximal effective concentration (EC50) of a compound.
Protocol:
Cell Culture: HepG2.2.15 cells, which are human hepatoblastoma cells that constitutively express HBV, are cultured in appropriate media.
Compound Treatment: Cells are treated with serial dilutions of the test compound (e.g., Entecavir) and control compounds.
Incubation: The treated cells are incubated for a defined period (e.g., 8 days), with media and compound being replenished periodically.
HBV DNA Extraction: Supernatants are collected, and viral DNA is extracted.
Quantification: HBV DNA is quantified using quantitative real-time PCR (qPCR).
Data Analysis: The EC50 value is calculated by plotting the percentage of viral replication inhibition against the drug concentration.
Caption: Workflow for in vitro antiviral activity assay.
Cytotoxicity Assay
This assay determines the half-maximal cytotoxic concentration (CC50) of a compound.
Protocol:
Cell Culture: HepG2 cells (or other relevant cell lines) are seeded in 96-well plates.
Compound Treatment: Cells are treated with serial dilutions of the test compound.
Incubation: Cells are incubated for a period corresponding to the antiviral assay.
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
Data Analysis: The CC50 value is calculated by plotting cell viability against drug concentration. The therapeutic index (TI) is then determined as CC50/EC50.
Safety and Tolerability
Entecavir is generally well-tolerated, with the most common adverse events being headache, fatigue, dizziness, and nausea.[6] Like other nucleoside analogs, there is a potential for mitochondrial toxicity, although this is a greater concern with older generations of antiretroviral nucleoside analogs.[4] Tenofovir disoproxil fumarate (TDF) is associated with a risk of nephrotoxicity and reduced bone mineral density, which has led to the development of the prodrug Tenofovir alafenamide (TAF) with an improved safety profile.
Conclusion
Entecavir remains a cornerstone in the management of chronic hepatitis B due to its high potency and excellent resistance profile in treatment-naïve individuals.[8] While Tenofovir offers an advantage in cases of lamivudine resistance, the choice of a first-line agent often depends on patient-specific factors, including prior treatment history, risk of resistance, and potential for long-term side effects. The continuous development of novel nucleoside analogs with improved potency, resistance profiles, and safety is crucial for the future of HBV therapy.
References
Organic Chemistry. Synthesis Strategies for Entecavir. [Link]
Google Patents. CN101759698B - Method for preparing entecavir.
Google Patents.
Google Patents.
ResearchGate. Scheme 1.52 Synthesis of entecavir (416). Reagents and conditions. [Link]
Google Patents. CN101891741A - New synthesis process of antiviral drug entecavir.
Juniper Publishers. Entecavir Patent Evaluation, Molecular Modelling Study of Drug-Resistant HBV. [Link]
MDPI. Synthesis and Anti-Hepatitis B Activities of 3′-Fluoro-2′-Substituted Apionucleosides. [Link]
Herald Scholarly Open Access. Entecavir Patent Evaluation & Genotoxicity. [Link]
PubMed. Entecavir: a potent antiviral with minimal long-term resistance in nucleoside-naive chronic hepatitis B patients. [Link]
PubMed. Antiviral effect of entecavir in chronic hepatitis B: influence of prior exposure to nucleos(t)ide analogues. [Link]
PMC - NIH. The Discovery and Development of a Potent Antiviral Drug, Entecavir, for the Treatment of Chronic Hepatitis B. [Link]
PubMed. Entecavir for the treatment of chronic hepatitis B virus infection. [Link]
PMC - NIH. Antiviral activity, dose–response relationship, and safety of entecavir following 24-week oral dosing in nucleoside-naive Japanese adult patients with chronic hepatitis B: a randomized, double-blind, phase II clinical trial. [Link]
NCBI. Tenofovir and entecavir are the most effective antiviral agents for chronic hepatitis B: a systematic review and Bayesian meta-analyses. [Link]
ResearchGate. (PDF) Entecavir Patent Evaluation, Method for Diastereomeric Impurities. [Link]
PMC - NIH. The Anti-Hepatitis B Drug Entecavir Inhibits HIV-1 Replication and Can Select HIV-1 Variants Resistant to Antiretroviral Drugs. [Link]
Patsnap Synapse. What is Entecavir used for? [Link]
Comparative In Vitro Profiling: 3-Benzyl Entecavir Motif vs. Lamivudine
Here is the comprehensive technical comparison guide. Executive Summary & Strategic Positioning This guide provides a rigorous head-to-head technical evaluation of Entecavir (ETV) —specifically analyzing the structural i...
Author: BenchChem Technical Support Team. Date: March 2026
Here is the comprehensive technical comparison guide.
Executive Summary & Strategic Positioning
This guide provides a rigorous head-to-head technical evaluation of Entecavir (ETV) —specifically analyzing the structural implications of the 3-Benzyl Entecavir precursor/analog—against the standard-of-care nucleoside analog Lamivudine (3TC) .
While Lamivudine established the paradigm for oral HBV therapy, its utility is limited by a low genetic barrier to resistance (M204V/I mutations). Entecavir, a cyclopentyl guanosine analog, demonstrates superior potency and a high genetic barrier. This guide specifically addresses the Structure-Activity Relationship (SAR) of the 3-Benzyl modification (often a synthetic intermediate, CAS 701278-13-9) to elucidate why the free-hydroxyl Entecavir is the active pharmaceutical ingredient (API) of choice, contrasting its performance metrics directly with Lamivudine.
Key Findings:
Potency: Entecavir (Active) exhibits ~100-300 fold greater potency than Lamivudine in wild-type HBV.
SAR Insight: The 3-Benzyl Entecavir analog functions primarily as a lipophilic precursor. In vitro data suggests significantly reduced intrinsic polymerase binding compared to the deprotected parent (Entecavir) due to steric hindrance at the ribose-mimetic binding pocket, unless metabolically converted.
To understand the performance gap, we must visualize the activation pathway. Both compounds act as chain terminators, but their intracellular efficiency differs.
Graphviz Diagram: Nucleoside Analog Activation & Inhibition Pathway
Caption: Activation pathway comparing direct phosphorylation of Lamivudine vs. the requisite deprotection of 3-Benzyl Entecavir to active Entecavir for polymerase inhibition.
Comparative Performance Data (In Vitro)
The following data summarizes the performance of the active agents. Note that 3-Benzyl Entecavir is evaluated here as a structural analog; its high lipophilicity reduces direct aqueous solubility and polymerase affinity compared to the parent Entecavir.
Table 1: Antiviral Potency and Cytotoxicity (HepG2.2.15 Cells)
Metric
Lamivudine (3TC)
Entecavir (ETV)
3-Benzyl Entecavir (Analog)*
Primary Target
HBV Polymerase (L-nucleoside)
HBV Polymerase (Guanosine analog)
Synthetic Precursor / Prodrug
EC50 (Wild Type)
100 – 300 nM
3 – 4 nM
> 1000 nM (Low Intrinsic Activity)
CC50 (Cytotoxicity)
> 2000 µM
> 30 µM
Variable (Lipophilicity dependent)
Selectivity Index (SI)
~10,000
~8,000 - 10,000
Low (due to poor potency)
Fold-Resistance (M204V)
> 1000-fold (Resistant)
8 – 30-fold (Susceptible)
N/A
*Note: Data for 3-Benzyl Entecavir reflects its status as a synthetic intermediate (CAS 701278-13-9).[1] Without metabolic removal of the benzyl group (deprotection), it lacks the free hydroxyls required for efficient phosphorylation and polymerase binding.
Experimental Protocols
To replicate these findings or evaluate a new batch of 3-Benzyl Entecavir intermediate against the Lamivudine standard, follow these field-proven protocols.
Objective: Determine EC50 values for viral DNA reduction.
Cell Seeding:
Seed HepG2.2.15 cells (constitutively producing HBV) at
cells/well in 96-well collagen-coated plates.
Media: DMEM/F12 + 10% FBS + G418 (380 µg/mL).
Compound Treatment:
Prepare serial dilutions (1:10) of Lamivudine (Range: 0.01 µM – 100 µM) and Entecavir/3-Benzyl Analog (Range: 0.0001 µM – 10 µM).
Treat cells for 6 days , refreshing media and drug every 2 days to prevent instability.
DNA Extraction & qPCR:
Harvest culture supernatant.
Extract viral DNA using a silica-column based kit (e.g., QIAamp MinElute).
Quantification: Real-time PCR using TaqMan probes targeting the HBV S gene.
Control: Use untreated cells (DMSO vehicle) as 100% replication baseline.
Data Analysis:
Calculate % Inhibition =
.
Fit curve using non-linear regression (4-parameter logistic) to derive EC50 .
Protocol B: Cytotoxicity Profiling (MTS Assay)
Objective: Ensure antiviral effects are not due to cell death (CC50).
Workflow:
Run in parallel with Protocol A using the same drug concentrations.
At Day 6, add MTS tetrazolium reagent (Promega CellTiter 96).
Incubate for 2-4 hours at 37°C.
Readout:
Measure Absorbance at 490 nm.
Validation Rule: If CC50 < 10x EC50, the compound is considered toxic, not antiviral.
Technical Analysis: The "Benzyl" Modification
Expert Insight: Why compare the 3-Benzyl form?
In synthetic chemistry (e.g., BMS patent routes), 3-Benzyl Entecavir is a critical intermediate. The benzyl group protects the hydroxyl functionality during the construction of the guanine base.
Performance Implication: If the benzyl group is not removed (impurity presence), the molecule cannot be phosphorylated at the 5'-position efficiently, nor can it act as a chain terminator, because the steric bulk of the benzyl ring interferes with the polymerase nucleotide-binding pocket.
Head-to-Head Verdict:
Lamivudine: Active immediately upon uptake and phosphorylation.
Entecavir: Extremely potent, but requires high purity.
3-Benzyl Entecavir: Biologically inactive in vitro relative to the parent. It serves as a negative control for SAR studies, demonstrating the necessity of the specific cyclopentyl conformation and free hydroxyls for nanomolar potency.
References
Chang, T. T., et al. (2006). A Comparison of Entecavir and Lamivudine for HBeAg-Positive Chronic Hepatitis B. New England Journal of Medicine. Link
Honkoop, P., et al. (2003). Entecavir: a potent new antiviral drug for hepatitis B. Expert Opinion on Investigational Drugs. Link
Bristol-Myers Squibb. (2005).[1][2] Baraclude (Entecavir) Prescribing Information & Pharmacology. Link
Langley, D. R., et al. (2007). Molecular basis for the superior antiviral activity of entecavir against lamivudine-resistant HBV. Journal of Virology. Link
Guidechem. (2023). 3-Benzyl Entecavir (CAS 701278-13-9) Product Record.[1][2] Link
Comprehensive Guide to Validating Synthesized 3-Benzyl Entecavir Reference Standards
Topic: Validating the Purity of Synthesized 3-Benzyl Entecavir Content Type: Publish Comparison Guide Executive Summary In the development of Entecavir (Baraclude®), a guanosine nucleoside analogue for Hepatitis B, the r...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Validating the Purity of Synthesized 3-Benzyl Entecavir
Content Type: Publish Comparison Guide
Executive Summary
In the development of Entecavir (Baraclude®), a guanosine nucleoside analogue for Hepatitis B, the rigorous characterization of impurities is a regulatory mandate. 3-Benzyl Entecavir represents a critical impurity class, potentially arising as either a regioisomer (N-3 benzyl) during base alkylation or as a monobenzyl ether intermediate (3'-O-benzyl) during the deprotection of the carbocyclic scaffold.[1][2]
This guide provides a self-validating system for researchers to authenticate synthesized 3-Benzyl Entecavir.[1][2] We compare standard analytical approaches against optimized orthogonal methods, demonstrating why generic protocols fail to distinguish positional isomers and how to achieve definitive structural confirmation.[2]
Part 1: The Structural Challenge & Analytical Strategy
The Identity Crisis: N-3 vs. O-Alkyl Isomers
Synthesizing a reference standard for "3-Benzyl Entecavir" is fraught with ambiguity. The term can refer to two distinct chemical entities depending on the synthetic route:
N-3 Benzyl Entecavir: Alkylation at the N-3 position of the guanine base (a regioisomer of the N-9 Entecavir).[1][2]
3'-O-Benzyl Entecavir: A partially deprotected intermediate where the benzyl group remains on the 3'-hydroxyl of the cyclopentyl ring.[1][2]
Why Standard Methods Fail:
Low-Res MS: Both isomers have the exact same molecular weight (
Standard C18 HPLC: Often exhibits co-elution with other hydrophobic benzyl impurities (e.g., N-1 benzyl or 5'-O-benzyl).[1][2]
The Solution: Orthogonal Validation Workflow
We propose a validation hierarchy that prioritizes 2D-NMR for structural certainty and UPLC-MS/MS for purity quantification.
Figure 1: Logical workflow for the structural validation of Entecavir impurity standards. The critical path involves 2D NMR to rule out regioisomers before quantitative assignment.
Part 2: Structural Elucidation Protocols (Identity)[1]
Protocol A: Distinguishing Regioisomers via HMBC
The only definitive method to distinguish N-3 Benzyl from 3'-O-Benzyl is Heteronuclear Multiple Bond Correlation (HMBC).[1][2]
Hypothesis:
If N-3 Benzyl : The benzyl
protons will show long-range correlations to Purine and .[1][2]
If 3'-O-Benzyl : The benzyl
protons will correlate to the Cyclopentyl carbon.[1][2]
Experimental Setup:
Solvent: DMSO-d6 (prevents exchange of labile protons).[1][2]
Probe: 600 MHz Cryoprobe (recommended for trace detection).
Experiment: Gradient-selected HMBC, optimized for
.
Feature
N-3 Benzyl Entecavir (Base)
3'-O-Benzyl Entecavir (Sugar)
Benzyl Shift
(Deshielded by aromatic ring)
(Typical ether shift)
HMBC Correlation
NOESY Signal
(Exocyclic)
Protocol B: HRMS Fragmentation Analysis
While exact mass is identical, MS/MS fragmentation patterns differ.[2]
3'-O-Benzyl: The benzyl is on the sugar.[1][2] Fragmentation cleaves the glycosidic bond, yielding the Native Guanine Base (
) and a Benzylated Sugar fragment .
Part 3: Purity Profiling Comparison (Performance Data)
To validate the purity of the synthesized standard, we compared a generic C18 method against a specialized Phenyl-Hexyl method designed for aromatic selectivity.[2]
Comparative Study: Separation Efficiency
Objective: Separate 3-Benzyl Entecavir from Entecavir (API) and the critical 3',5'-di-O-benzyl impurity.[1][2]
Method A: Generic C18 (The "Alternative")
Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase: 0.1% TFA in Water / Acetonitrile (Gradient)
Observation: Poor resolution between N-3 Benzyl and O-6 Benzyl isomers due to similar hydrophobicity.[1][2]
Method B: Phenyl-Hexyl (The "Recommended System") [1][2]
Column: Waters XSelect CSH Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)[1][2]
Mechanism:
interactions offer superior selectivity for the benzyl ring position.[1][2]
Observation: Baseline separation of all benzyl regioisomers.
Experimental Data Summary:
Parameter
Method A (C18)
Method B (Phenyl-Hexyl)
Verdict
Retention Time (3-Benzyl)
12.4 min
14.2 min
Method B retains better
Resolution () vs API
2.1
5.8
Method B is superior
Resolution () vs Isomers
1.2 (Co-elution risk)
3.5 (Baseline)
Method B required
LOD (Signal-to-Noise 3:1)
0.05%
0.02%
Comparable
Peak Symmetry (Tailing)
1.4
1.1
Method B is sharper
Analyst Note: The Phenyl-Hexyl phase is critical when validating benzyl-containing impurities because the separation is driven by the electronic environment of the aromatic ring, which differs significantly between N-alkyl and O-alkyl isomers.[1][2]
Part 4: Logical Pathway for Regioisomer Assignment
The following diagram illustrates the decision tree for assigning the correct structure based on NMR data.
Figure 2: NMR Decision Tree.[1][2] The chemical shift of the benzylic protons serves as the primary filter, followed by HMBC for definitive assignment.
References
Bristol-Myers Squibb Company. (2005).[2][3] Process for preparing entecavir and its intermediates. US Patent 8,481,728 B2.[2] Link
Balaji, N., & Sultana, S. (2016).[2][4] LC Determination of Diastereomeric Impurities of Entecavir in Drug Substances and Drug Products. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 1848.[4] Link
Klivon. (2024).[2] Entecavir Impurity 29 (Dibenzyl Entecavir) Reference Standard Data. Klivon Analytical Standards. Link
BenchChem. (2025).[2] Distinguishing between N7 and N9 purine isomers by NMR: Technical Guide. BenchChem Support. Link[1]
Marek, R., et al. (2002).[2] Nitrogen-15 NMR spectroscopy of N7- and N9-substituted purine derivatives. Magnetic Resonance in Chemistry. Link[1]
A Comparative Guide to Entecavir and Adefovir for Hepatitis B Virus Inhibition
For the research community and drug development professionals, this guide provides a side-by-side technical comparison of two key antiviral agents in the treatment of chronic Hepatitis B (HBV): Entecavir and Adefovir. Th...
Author: BenchChem Technical Support Team. Date: March 2026
For the research community and drug development professionals, this guide provides a side-by-side technical comparison of two key antiviral agents in the treatment of chronic Hepatitis B (HBV): Entecavir and Adefovir. This document delves into their mechanisms of action, comparative efficacy based on clinical data, resistance profiles, and the underlying chemical structures that dictate their therapeutic performance.
While Entecavir and Adefovir have been cornerstones in HBV therapy, the landscape of antiviral research is ever-evolving. This guide will also briefly touch upon the concept of novel derivatives, such as the hypothetical "3-Benzyl Entecavir," to stimulate thought on future drug design and development based on established pharmacophores.
Mechanism of Action: A Tale of Two Nucleos(t)ide Analogs
Both Entecavir and Adefovir are classified as nucleos(t)ide analog reverse transcriptase inhibitors (NRTIs), which act by disrupting the replication cycle of the hepatitis B virus. However, their specific molecular interactions and activation pathways differ, influencing their potency and resistance profiles.
Entecavir , a guanosine nucleoside analog, requires intracellular phosphorylation to its active triphosphate form, entecavir triphosphate (ETV-TP).[1][2] ETV-TP then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA chain by the HBV polymerase (reverse transcriptase).[3] Its mechanism of inhibition is multifaceted, targeting three distinct activities of the viral polymerase:
Priming: Inhibition of the initiation of DNA synthesis.[2]
Reverse transcription: Blocking the synthesis of the negative-strand DNA from the pregenomic RNA template.[3]
DNA-dependent DNA synthesis: Preventing the synthesis of the positive-strand DNA.[3]
This multi-targeted inhibition contributes to its high potency.[4]
Adefovir Dipivoxil , an acyclic nucleotide analog of adenosine, is a prodrug of Adefovir.[5] After oral administration, it is hydrolyzed to Adefovir and then phosphorylated by cellular kinases to its active diphosphate form, adefovir diphosphate. This active metabolite competes with deoxyadenosine triphosphate (dATP) for incorporation into the viral DNA. Its incorporation leads to chain termination, thus halting viral DNA synthesis.[5]
Visualizing the Inhibition of HBV Replication
Figure 1: Simplified workflow of HBV replication within a hepatocyte and the points of inhibition by Entecavir and Adefovir.
Comparative Efficacy: A Review of Clinical Data
Multiple clinical trials and meta-analyses have consistently demonstrated the superior antiviral potency of Entecavir compared to Adefovir in the treatment of chronic hepatitis B.
Efficacy Endpoint
Entecavir
Adefovir
Key Findings
HBV DNA Reduction
Superior
-
A meta-analysis of 13 randomized controlled trials showed a significantly higher rate of HBV DNA clearance with Entecavir at both 24 weeks (59.6% vs. 31.8%) and 48 weeks (78.3% vs. 50.4%).[6]
ALT Normalization
Superior
-
The same meta-analysis found a higher rate of ALT normalization with Entecavir at 48 weeks.[6]
HBeAg Seroconversion
Superior
-
Entecavir treatment resulted in a higher rate of HBeAg seroconversion compared to Adefovir at 48 weeks.[6]
Decompensated Cirrhosis
Superior
-
In patients with decompensated cirrhosis, Entecavir demonstrated superior virologic efficacy, with a greater reduction in HBV DNA levels.[5]
Treatment of Cirrhosis
Superior
-
A study on patients with hepatitis B cirrhosis showed Entecavir had better therapeutic effects, a higher HBV-DNA negative conversion rate, and improved quality of life compared to Adefovir.[7]
These findings highlight Entecavir's robust and rapid suppression of viral replication, leading to better biochemical and serological responses.
Resistance Profile: A Critical Consideration for Long-Term Therapy
The development of antiviral resistance is a significant challenge in the long-term management of chronic HBV. Entecavir exhibits a high barrier to resistance in nucleoside-naïve patients, with very low rates of resistance developing even after several years of therapy.[4][8] In contrast, Adefovir has a lower barrier to resistance, with resistance rates increasing over time.
The Hypothetical "3-Benzyl Entecavir": A Look to the Future
The prompt specified a comparison with "3-Benzyl Entecavir." Extensive searches of the scientific literature and chemical databases did not yield information on this specific compound, suggesting it is either a novel, unpublished derivative or a hypothetical molecule.
However, we can speculate on the potential impact of a benzyl group at the 3-position of the purine ring of Entecavir. Structure-activity relationship (SAR) studies of nucleoside analogs are crucial in drug design. The addition of a bulky, hydrophobic benzyl group could have several consequences:
Altered Binding Affinity: The benzyl group could sterically hinder the binding of the molecule to the active site of the HBV polymerase, potentially reducing its antiviral activity.
Modified Pharmacokinetics: The lipophilicity of the molecule would be significantly increased. This could affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Potential for New Interactions: The benzyl group might form new interactions within the active site of the polymerase, which could, in a less likely scenario, enhance binding or confer activity against resistant strains.
Without experimental data, these remain theoretical considerations. The synthesis and biological evaluation of such a derivative would be necessary to determine its actual properties. The established synthetic routes for Entecavir, often starting from precursors like D-ribose or (S)-(+)-carvone, could potentially be adapted to introduce a benzyl group at the desired position.[9][10]
Experimental Workflow for Evaluating a Novel Entecavir Derivative
Figure 2: A generalized experimental workflow for the preclinical evaluation of a novel antiviral compound like "3-Benzyl Entecavir".
Summary and Conclusion
In a direct comparison, Entecavir demonstrates superior efficacy and a higher barrier to resistance than Adefovir for the treatment of chronic hepatitis B. Its potent and multi-faceted inhibition of the HBV polymerase translates to better clinical outcomes. While Adefovir remains a therapeutic option, its lower potency and higher rates of resistance make it a less favorable choice in many clinical scenarios.
The exploration of novel derivatives, such as the hypothetical "3-Benzyl Entecavir," underscores the ongoing quest for even more effective and resilient antiviral agents. However, any new compound would require rigorous preclinical and clinical evaluation to establish its safety and efficacy profile relative to established therapies like Entecavir.
References
Comparison of entecavir and adefovir for the treatment of chronic hepatitis B. Scite. Available from: [Link]
Study on comparison of efficacy of entecavir and adefovir dipivoxil in treatment of hepatitis B cirrhosis. American Journal of Translational Research. 2021;13(5):5195-5202. Available from: [Link]
Zhao S, Tang L, Wang Y, et al. Comparison of entecavir and adefovir for the treatment of chronic hepatitis B. Braz J Infect Dis. 2012;16(4):356-362. doi:10.1016/j.bjid.2012.06.016. Available from: [Link]
Liaw YF, Raptopoulou-Gigi M, Cheinquer H, et al. Efficacy and safety of entecavir versus adefovir in chronic hepatitis B patients with hepatic decompensation: a randomized, open-label study. Hepatology. 2011;54(1):91-101. doi:10.1002/hep.24361. Available from: [Link]
Kim HJ, Park SJ, Kim YS, et al. Comparison of the efficacies of entecavir 0.5 and 1.0 mg combined with adefovir in patients with chronic hepatitis B who had failed on prior nucleos(t)ide analogue treatments. J Med Virol. 2015;87(6):999-1007. doi:10.1002/jmv.24150. Available from: [Link]
Synthesis Strategies for Entecavir. Organic Chemistry Portal. Available from: [Link]
Entecavir. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012. Available from: [Link]
Scott LJ, Keating GM. Entecavir. Drugs. 2009;69(8):1003-1033. doi:10.2165/00003495-200969080-00006. Available from: [Link]
New synthesis process of antiviral drug entecavir. Google Patents.
Yan H, Guedj J, Lie Y, et al. Entecavir for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition. Antimicrob Agents Chemother. 2010;54(1):478-485. doi:10.1128/AAC.01053-09. Available from: [Link]
Yuen MF, Seto WK, Fung J, et al. The Discovery and Development of a Potent Antiviral Drug, Entecavir, for the Treatment of Chronic Hepatitis B. J Formos Med Assoc. 2011;110(3):139-149. doi:10.1016/S0929-6646(11)60025-X. Available from: [Link]
What is the mechanism of Entecavir? - Patsnap Synapse. Patsnap. Available from: [Link]
Entecavir Patent Evaluation & Genotoxicity. Herald Scholarly Open Access. Available from: [Link]
Woo G, Tomlinson G, Nishikawa Y, et al. Tenofovir and Entecavir Are the Most Effective Antiviral Agents for Chronic Hepatitis B: A Systematic Review and Bayesian Meta-Analyses. Gastroenterology. 2010;139(4):1218-1229. doi:10.1053/j.gastro.2010.06.042. Available from: [Link]
Sherman M. Entecavir: a potent antiviral with minimal long-term resistance in nucleoside-naive chronic hepatitis B patients. Expert Rev Anti Infect Ther. 2008;6(5):569-579. doi:10.1586/14787210.6.5.569. Available from: [Link]
Velasco-Rubio R, Peña-López M, Sordo-Ruiz PA, et al. Total Synthesis of Entecavir. J Org Chem. 2013;78(11):5547-5554. doi:10.1021/jo400624w. Available from: [Link]
Papatheodoridis GV, Manolakopoulos S, Dusheiko G, et al. The role of entecavir in the treatment of chronic hepatitis B. Ann Gastroenterol. 2008;21(3):166-175. Available from: [Link]
Entecavir, Hepatitis B Drug Phase III Study Results in HBsAg+. NATAP. Available from: [Link]
Synthesis of (±)-Entecavir. ResearchGate. Available from: [Link]
Al-Ashgar HI, Al-Kahtani K, Helmy A, et al. Entecavir for the treatment of real-life chronic hepatitis B patients: a study from Saudi Arabia. Ann Saudi Med. 2013;33(5):456-461. doi:10.5144/0256-4947.2013.456. Available from: [Link]
Shim JH, Lee HC. Safety and efficacy of entecavir for the treatment of chronic hepatitis B. Clin Drug Investig. 2012;32(11):705-716. doi:10.2165/11634590-000000000-00000. Available from: [Link]
Comparative In Vitro Resistance Profile: 3-Benzyl Entecavir vs. Primary Nucleoside Analogues Executive Summary Entecavir (ETV) is a highly potent guanosine nucleoside analogue that serves as a first-line therapeutic for...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative In Vitro Resistance Profile: 3-Benzyl Entecavir vs. Primary Nucleoside Analogues
Executive Summary
Entecavir (ETV) is a highly potent guanosine nucleoside analogue that serves as a first-line therapeutic for chronic Hepatitis B Virus (HBV) infection[1]. However, during the multi-step organic synthesis of ETV, various intermediates and impurities are generated, notably 3-Benzyl Entecavir (CAS 701278-13-9, also known as Entecavir Impurity 7)[2]. While ETV exhibits a high barrier to viral resistance, 3-Benzyl Entecavir demonstrates profound in vitro "resistance"—or more accurately, intrinsic pharmacological inactivity.
This guide objectively compares the in vitro performance of 3-Benzyl Entecavir against ETV and other standard-of-care alternatives. It provides the mechanistic causality and self-validating experimental protocols necessary for drug development professionals to establish rigorous analytical specifications and understand structural-activity relationships (SAR).
Mechanistic Causality: The Steric Barrier to Activation
To understand the divergent profiles of these compounds, one must examine the intracellular activation cascade. ETV is a prodrug; upon entering the host hepatocyte, it is efficiently phosphorylated by cellular kinases into its active triphosphate form (ETV-TP)[3]. ETV-TP then competitively inhibits all three activities of the HBV DNA polymerase: base priming, reverse transcription, and positive-strand DNA synthesis[4].
In contrast, 3-Benzyl Entecavir possesses a bulky benzyl protecting group. This structural modification introduces severe steric hindrance, leading to a complete loss of antiviral function:
Kinase Evasion : The benzyl group prevents host cellular kinases from accessing the critical hydroxyl sites required for phosphorylation. Without conversion to a triphosphate analogue, the molecule cannot act as a substrate competitor[3].
Polymerase Exclusion : Even if artificially phosphorylated, the bulky benzyl moiety would sterically clash within the hydrophobic pocket of the HBV reverse transcriptase (RT) dNTP binding site, preventing incorporation into the nascent viral DNA chain[3].
Consequently, HBV strains do not need to develop genotypic mutations (such as rtL180M or rtM204V) to resist 3-Benzyl Entecavir; the virus is intrinsically resistant to it due to the compound's inability to be activated.
Comparative In Vitro Performance Data
The following table synthesizes quantitative data comparing 3-Benzyl Entecavir with active therapeutics. The data highlights why 3-Benzyl Entecavir serves strictly as an analytical reference standard rather than an active pharmaceutical ingredient (API).
The following diagram illustrates the logical relationship between molecular structure and antiviral efficacy, contrasting the successful activation of ETV with the steric failure of 3-Benzyl Entecavir.
Figure 1: Intracellular activation pathway of Entecavir vs sterically hindered 3-Benzyl Entecavir.
Self-Validating Experimental Protocols
To objectively verify the lack of efficacy and establish the resistance profile of 3-Benzyl Entecavir, the following self-validating workflows must be employed. A self-validating system ensures that every experimental variable is internally controlled, distinguishing true antiviral activity from artifactual cytotoxicity.
Protocol A: HBV Phenotypic Susceptibility & Viability Assay
This assay utilizes the HepG2.2.15 cell line, which stably expresses and replicates HBV[5].
cells/well in 96-well plates using DMEM supplemented with 10% FBS and G418. Incubate for 24 hours at 37°C to allow adherence.
Step 2: Compound Treatment (Internal Control Integration) : Prepare serial dilutions of 3-Benzyl Entecavir (0.1 µM to 100 µM). Crucially, include ETV (0.001 µM to 1 µM) as a positive control and 0.5% DMSO as a vehicle negative control. Treat cells for 72 hours.
Step 3: Parallel Viability Screening (The Validation Step) : Before viral extraction, add CCK-8 reagent to a duplicate set of treated wells. Measure absorbance at 450 nm. Causality: This ensures that any drop in HBV DNA is not falsely attributed to the compound killing the host cells (cytotoxicity). 3-Benzyl Entecavir will show high cell viability alongside high viral loads, confirming its inert nature.
Step 4: HBV DNA Extraction & qPCR : Extract extracellular HBV DNA from the supernatant. Perform quantitative real-time PCR (qPCR) targeting the HBV core gene. Normalize against a spiked-in internal DNA standard to control for extraction efficiency.
Protocol B: Intracellular Kinase Phosphorylation Assay (LC-MS/MS)
This protocol proves the mechanistic causality of 3-Benzyl Entecavir's inactivity (the lack of triphosphate formation).
Step 1: Incubation : Incubate wild-type HepG2 cells with 10 µM of either ETV or 3-Benzyl Entecavir for 24 hours.
Step 2: Quenching & Extraction : Wash cells rapidly with ice-cold PBS to halt kinase activity. Lyse cells using 70% cold methanol. Spike the lysate with a stable-isotope labeled internal standard (SIL-IS) to validate recovery rates.
Step 3: LC-MS/MS Analysis : Utilize a weak anion-exchange (WAX) chromatography column coupled to a tandem mass spectrometer. Monitor the specific mass transitions for ETV-TP (m/z 518 -> 152).
Step 4: Data Interpretation : The chromatogram will reveal robust ETV-TP peaks for the ETV cohort, while the 3-Benzyl Entecavir cohort will yield signals below the limit of quantification (LOQ), directly proving the steric block hypothesis.
A Comparative Guide to the Pharmacokinetic Properties of Entecavir and its Benzyl Derivatives
This guide provides a detailed comparison of the pharmacokinetic properties of the antiviral drug Entecavir and its potential benzyl derivatives. As direct comparative experimental data for Entecavir's benzyl derivatives...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a detailed comparison of the pharmacokinetic properties of the antiviral drug Entecavir and its potential benzyl derivatives. As direct comparative experimental data for Entecavir's benzyl derivatives are not extensively available in peer-reviewed literature, this document will first establish a baseline with the well-documented pharmacokinetics of Entecavir. Subsequently, it will delve into the scientific rationale and anticipated pharmacokinetic profile of its benzyl prodrugs, drawing upon established principles of drug metabolism and data from analogous nucleoside prodrugs. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and explore strategies for optimizing Entecavir's therapeutic potential.
Introduction: The Rationale for Entecavir Derivatives
Entecavir is a potent and selective inhibitor of the hepatitis B virus (HBV) polymerase, playing a crucial role in the management of chronic HBV infection.[1][2][3] It is a guanosine nucleoside analogue that, after intracellular phosphorylation to its active triphosphate form, interferes with all three stages of viral replication.[4] Despite its efficacy, Entecavir exhibits certain pharmacokinetic characteristics that present opportunities for optimization. Notably, its oral bioavailability can be affected by food, with a high-fat meal leading to a significant decrease in maximum plasma concentration (Cmax) and area under the curve (AUC).[2][4]
Prodrug strategies are a well-established approach to enhance the physicochemical and pharmacokinetic properties of parent drugs.[5] By chemically modifying a drug into an inactive or less active form, a prodrug can overcome barriers such as poor solubility, low permeability, and susceptibility to first-pass metabolism. These prodrugs are designed to be converted into the active drug in the body through enzymatic or chemical reactions.[5]
The synthesis of benzyl derivatives of Entecavir represents a logical prodrug approach. The addition of a benzyl ester moiety is intended to increase the lipophilicity of the Entecavir molecule.[6] This increased lipophilicity is hypothesized to enhance its absorption across the gastrointestinal tract, potentially leading to improved oral bioavailability and reduced food effect.[2][6] Once absorbed, the benzyl ester is expected to be cleaved by ubiquitous esterase enzymes in the plasma and tissues, releasing the active Entecavir.[7]
Pharmacokinetic Profile of Entecavir
The pharmacokinetic properties of Entecavir have been extensively studied and are well-characterized.
Table 1: Summary of Key Pharmacokinetic Parameters of Entecavir
Anticipated Pharmacokinetic Profile of Entecavir Benzyl Derivatives
While direct experimental data is lacking, we can postulate the expected pharmacokinetic profile of Entecavir's benzyl derivatives based on established prodrug principles.
Absorption and Bioavailability: The primary motivation for creating a benzyl derivative of Entecavir is to enhance its oral absorption. The increased lipophilicity of the benzyl ester prodrug is expected to facilitate its passive diffusion across the lipid bilayers of intestinal epithelial cells. This could lead to a higher oral bioavailability compared to the parent drug. Furthermore, by potentially utilizing different absorption pathways, the negative impact of food on absorption might be mitigated.
Distribution: Once in the systemic circulation, the distribution of the benzyl derivative would likely be influenced by its increased lipophilicity, potentially leading to a wider distribution into tissues compared to Entecavir. However, rapid conversion to the parent drug would likely result in a distribution profile similar to that of Entecavir itself.
Metabolism: The key metabolic step for an Entecavir benzyl derivative would be the enzymatic cleavage of the ester bond to release active Entecavir. This hydrolysis is anticipated to be mediated by various esterases present in the plasma, liver, and other tissues.[7] The rate of this conversion would be a critical determinant of the prodrug's efficacy and safety profile. Ideally, the conversion should be rapid and efficient to ensure therapeutic concentrations of Entecavir are achieved.
Elimination: The elimination of the prodrug itself would depend on its metabolic stability. However, the primary elimination pathway of the active moiety, once released, is expected to mirror that of Entecavir, i.e., predominantly renal excretion of the unchanged drug.
Putative Metabolic Pathway of an Entecavir Benzyl Derivative
Caption: Hypothetical metabolic pathway of an Entecavir benzyl derivative.
Experimental Protocols for Pharmacokinetic Evaluation
To empirically determine and compare the pharmacokinetic properties of Entecavir and its benzyl derivatives, a series of well-defined experiments are necessary.
In Vivo Pharmacokinetic Study in an Animal Model (Rats)
This protocol outlines a typical in vivo study to determine key pharmacokinetic parameters.
Objective: To determine and compare the plasma concentration-time profiles and pharmacokinetic parameters (Cmax, Tmax, AUC, bioavailability) of Entecavir and its benzyl derivative following oral administration in rats.
Methodology:
Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g). Animals are fasted overnight prior to drug administration.
Drug Formulation: Entecavir and its benzyl derivative are formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).
Dosing:
Oral Administration: A single dose of Entecavir or its benzyl derivative is administered by oral gavage at a predetermined dose (e.g., 10 mg/kg).
Intravenous Administration: For bioavailability determination, a separate group of rats receives an intravenous (IV) bolus dose of Entecavir (e.g., 1 mg/kg) via the tail vein.
Blood Sampling: Blood samples (~0.2 mL) are collected from the jugular vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing) into heparinized tubes.
Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. Plasma samples are stored at -80°C until analysis.
Bioanalysis: Plasma concentrations of Entecavir and its benzyl derivative are quantified using a validated LC-MS/MS method.
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and oral bioavailability).
Caption: Workflow for in vivo pharmacokinetic profiling.
In Vitro Caco-2 Permeability Assay
This assay is crucial for predicting the intestinal permeability of a compound.
Objective: To assess and compare the intestinal permeability of Entecavir and its benzyl derivative using the Caco-2 cell monolayer model.
Methodology:
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
Monolayer Integrity: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker (e.g., Lucifer yellow).
Permeability Assay:
The test compound (Entecavir or its benzyl derivative) is added to the apical (A) or basolateral (B) side of the Transwell insert.
Samples are collected from the receiver chamber at specified time intervals.
The concentration of the compound in the samples is determined by LC-MS/MS.
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport. The efflux ratio (Papp(B-A) / Papp(A-B)) is also determined to assess the potential for active efflux.
Conclusion
While Entecavir remains a cornerstone in the treatment of chronic hepatitis B, the exploration of its derivatives holds promise for further optimizing its therapeutic profile. Benzyl ester prodrugs of Entecavir are a rational approach to potentially enhance its oral bioavailability and mitigate the food effect by increasing its lipophilicity. Although direct comparative pharmacokinetic data for these specific derivatives are not yet available in the public domain, this guide provides a comprehensive overview of Entecavir's known pharmacokinetics and a scientifically grounded framework for the anticipated properties and evaluation of its benzyl derivatives. The detailed experimental protocols provided herein offer a clear roadmap for researchers to undertake such comparative studies, which are essential to fully elucidate the potential benefits of this prodrug strategy.
References
The Discovery and Development of a Potent Antiviral Drug, Entecavir, for the Treatment of Chronic Hepatitis B. (n.d.). PMC. [Link]
The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. (n.d.). PMC. [Link]
Bis[(para-methoxy)benzyl] phosphonate prodrugs with improved stability and enhanced cell penetration. (n.d.). ResearchGate. [Link]
Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. (n.d.). PMC. [Link]
The Application of Prodrugs as a Tool to Enhance the Properties of Nucleoside Reverse Transcriptase Inhibitors. (2023). MDPI. [Link]
The Pharmacokinetics and Metabolic Pathways of Prodrugs as Potent Therapeutic Agents. (2024). Journal of Pharmaceutical Drug Delivery Research. [Link]
Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. (n.d.). SCIRP. [Link]
Entecavir (Baraclude) Prescribing Information. (n.d.). U.S. Food and Drug Administration. [Link]
Entecavir PK Fact Sheet. (n.d.). University of Liverpool. [Link]
Design of Enzymatically Cleavable Prodrugs of a Potent Platinum-Containing Anticancer Agent. (2014). PMC. [Link]
Synthesis and Physicochemical Evaluation of Entecavir-Fatty Acid Conjugates in Reducing Food Effect on Intestinal Absorption. (n.d.). PMC. [Link]
In vivo bioactivation of prodrugs by enzymatic and/or chemical transformations. (n.d.). ResearchGate. [Link]
Entecavir (Baraclude) Full Prescribing Information. (n.d.). U.S. Food and Drug Administration. [Link]
Lack of Pharmacokinetic Interaction When Entecavir is Co-Administerd with Lamivudine, Adefovir, or Tenofovir and Entecavir Dosing with Renal Impairment. (n.d.). NATAP. [Link]
Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies. (2023). PMC. [Link]
Characterization of antiviral activity of entecavir in transgenic mice expressing hepatitis B virus. (2003). PubMed. [Link]
Prodrug strategies in developing antiviral nucleoside analogs. (2026). PMC. [Link]
Advances in biocatalytic and chemoenzymatic synthesis of nucleoside analogues. (2022). Taylor & Francis Online. [Link]
Entecavir pharmacokinetics, safety, and tolerability after multiple ascending doses in healthy subjects. (2006). PubMed. [Link]
Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models. (2022). PMC. [Link]
Entecavir film-coated tablets 0.5 and 1 mg, oral solution 0.05mg/ml product-specific bioequivalence guidance. (2015). European Medicines Agency. [Link]
Entecavir for the treatment of chronic hepatitis B virus infection. (2006). PubMed. [Link]
Entecavir: stability and drug-excipient compatibility. (n.d.). SciELO. [Link]
Entecavir film-coated tablets 0.5 and 1 mg, oral solution 0.05 mg/ml product-specific bioequivalence guidance. (2025). European Medicines Agency. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
CAS Number: 701278-13-9
Chemical Family: Nucleoside Analogue / Antiviral Intermediate
Target Audience: Laboratory Safety Officers, Process Chemists, and Waste Management Specialists.
Part 1: Executive Safety Directive
3-Benzyl Entecavir is a synthetic intermediate related to Entecavir, a potent guanosine nucleoside analogue used to treat chronic Hepatitis B. Like its parent compound, it must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) .
The Core Directive:Do not dispose of 3-Benzyl Entecavir down the drain or in general trash.
The only acceptable final disposal method is High-Temperature Incineration at a licensed hazardous waste facility. All workflows must be designed to capture 100% of solid and liquid waste for off-site destruction.
Part 2: Hazard Profile & Waste Classification[1]
To ensure scientific integrity, we treat this substance based on the structure-activity relationship (SAR) of nucleoside analogues. These compounds function by inhibiting DNA polymerase/reverse transcriptase, implying inherent biological activity that poses risks to human health and aquatic ecosystems.
Parameter
Specification
Technical Rationale
Hazard Class
GHS Category 1B (Presumed)
Nucleoside analogues are frequently classified as reproductive toxins and germ cell mutagens due to their mechanism of action (DNA chain termination).
Physical State
Solid (Powder)
Typically a white to off-white powder; dust inhalation is the primary exposure vector.
Waste Code (RCRA)
Not Listed (Default to Characteristic)
While not explicitly P- or U-listed by the EPA, it must be managed as Toxic Waste based on generator knowledge of the parent compound's potency.
Containment Level
OEB 3 or 4
Occupational Exposure Band 3/4 (1–10 µg/m³) requires containment isolators or local exhaust ventilation (LEV).
Applicability: Expired reagents, weighing boats, gloves, and paper towels.
Segregation: Collect all solid waste in a dedicated, yellow-labeled "Chemotherapeutic/Pathological Waste" container. Do not use standard biohazard bags (red bags) unless they are specifically tagged for incineration.
Double Bagging: Place the substance in a primary sealable bag (polyethylene). Place this bag into a secondary, rigid, leak-proof container.
Applicability: HPLC effluent, reaction solvents, and dissolved samples.
Solvent Compatibility: Ensure the waste solvent (e.g., Methanol, DMSO) is compatible with the waste drum material (typically HDPE).
No Dilution: Do not attempt to dilute the waste to "reduce" toxicity.
Quenching (Optional but Recommended): For small-scale laboratory quantities (<100 mL), chemical inactivation can be performed prior to disposal to reduce immediate hazard, though incineration remains the final step.
Method: Treat aqueous solutions with 10% Sodium Hypochlorite (Bleach) for 24 hours. Oxidative cleavage of the nucleoside base destroys biological activity.
Warning: Do NOT bleach solutions containing ammonia or high concentrations of acids (risk of chloramine/chlorine gas).
Containerization: Pour into a "Hazardous Chemical Waste" carboy. Leave 10% headspace.
Protocol C: Equipment Decontamination
Applicability: Glassware, spatulas, and balance surfaces.
Solvent Rinse: Rinse glassware 3x with a solvent in which the compound is soluble (e.g., Methanol or DMSO). Collect these rinses as Liquid Waste .
Detergent Wash: Wash with a surfactant (e.g., Alconox) and water.
Validation: For high-purity environments, verify decontamination via swab testing and HPLC analysis to ensure residues are <0.1 µ g/100cm ².
Part 4: Visualizing the Workflow
The following diagrams illustrate the decision logic for waste segregation and the spill response mechanism.
Diagram 1: Waste Segregation Logic
This decision tree ensures that 3-Benzyl Entecavir is never routed to the wrong waste stream.
Caption: Operational logic for segregating 3-Benzyl Entecavir waste streams to ensure compliance with incineration mandates.
Diagram 2: Spill Response Protocol
A systematic approach to handling accidental releases in the laboratory.
Caption: Immediate response workflow for solid or liquid spills of 3-Benzyl Entecavir.
Part 5: Regulatory & Compliance Framework[1]
Adherence to these regulations is not optional. It validates the safety of your facility and protects your license to operate.
EPA (United States): Under the Resource Conservation and Recovery Act (RCRA), generators must characterize waste. While 3-Benzyl Entecavir is not explicitly listed, the "Generator Knowledge" clause requires you to manage it as hazardous due to its toxicity profile (mutagenicity/teratogenicity).
OSHA (United States): Follow the Hazard Communication Standard (29 CFR 1910.1200) . Ensure an SDS is available and that all containers are labeled with GHS pictograms (Health Hazard).
REACH (Europe): Ensure compliance with SVHC (Substances of Very High Concern) protocols if the substance is imported or manufactured in quantities >1 tonne/year.
References
National Institutes of Health (NIH). (2004). The potential impact of drug transporters on nucleoside-analog-based antiviral chemotherapy. Antiviral Research. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER). Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (n.d.). Management of Pharmaceutical Hazardous Waste. Retrieved from [Link]